2,6-Dimethylocta-2,5,7-trien-4-one
Description
Structure
3D Structure
Properties
CAS No. |
33746-72-4 |
|---|---|
Molecular Formula |
C10H14O |
Molecular Weight |
150.22 g/mol |
IUPAC Name |
(5E)-2,6-dimethylocta-2,5,7-trien-4-one |
InChI |
InChI=1S/C10H14O/c1-5-9(4)7-10(11)6-8(2)3/h5-7H,1H2,2-4H3/b9-7+ |
InChI Key |
XUINKEIPBTYUJP-VQHVLOKHSA-N |
SMILES |
CC(=CC(=O)C=C(C)C=C)C |
Isomeric SMILES |
CC(=CC(=O)/C=C(\C)/C=C)C |
Canonical SMILES |
CC(=CC(=O)C=C(C)C=C)C |
Synonyms |
(5E)-2,6-Dimethyl-2,5,7-octatrien-4-one; (E)-Tagetenone; trans-Ocimenone; trans-Tagetenone |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to (Z)-2,6-Dimethylocta-2,5,7-trien-4-one
For Researchers, Scientists, and Drug Development Professionals
Abstract
(Z)-2,6-Dimethylocta-2,5,7-trien-4-one, also known as (Z)-tagetenone, is a naturally occurring monoterpene found in the essential oils of various plants, most notably those of the Tagetes genus. This technical guide provides a comprehensive overview of its chemical properties, experimental protocols for its analysis, and an exploration of its biological activities, with a focus on its potential as an antimicrobial and anti-inflammatory agent. The information presented herein is intended to serve as a valuable resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development.
Chemical Properties
(Z)-2,6-Dimethylocta-2,5,7-trien-4-one is a volatile organic compound with a characteristic chemical structure that contributes to its distinct properties and biological activities.
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₄O | [NIST, PubChem] |
| Molecular Weight | 150.22 g/mol | [NIST, PubChem] |
| CAS Number | 33746-71-3 | [NIST, PubChem] |
| IUPAC Name | (5Z)-2,6-dimethylocta-2,5,7-trien-4-one | [PubChem] |
| Synonyms | (Z)-Tagetenone, cis-Ocimenone, (Z)-Ocimenone | [NIST, PubChem] |
| Boiling Point | 226.00 to 228.00 °C @ 760.00 mm Hg | The Good Scents Company |
| Flash Point | 186.00 °F (85.56 °C) | The Good Scents Company |
| Solubility | Soluble in alcohol; 192.9 mg/L in water @ 25 °C (estimated) | The Good Scents Company |
Spectral Data
Spectroscopic data is crucial for the identification and characterization of (Z)-2,6-Dimethylocta-2,5,7-trien-4-one.
| Spectroscopic Data | Values |
| ¹H NMR | Data not explicitly available in the searched sources. |
| ¹³C NMR | Data not explicitly available in the searched sources. |
| IR Spectroscopy | Characteristic C=O stretching vibration for an α,β-unsaturated ketone is expected in the range of 1650-1700 cm⁻¹. |
| Mass Spectrometry (MS) | Key fragments can be used for identification in GC-MS analysis. |
| Gas Chromatography (GC) Retention Indices | Standard Non-Polar Column: 1184, 1206, 1209, 1211, 1221Standard Polar Column: 1690, 1704 |
Experimental Protocols
Synthesis of (Z)-2,6-Dimethylocta-2,5,7-trien-4-one
While this compound is often extracted from natural sources, chemical synthesis provides a controlled method for obtaining pure material for research purposes. A plausible synthetic approach involves photochemical isomerization of the more stable (E)-isomer.
Protocol: Photochemical Isomerization of (E)- to (Z)-Tagetenone
-
Starting Material: High-purity (E)-2,6-dimethylocta-2,5,7-trien-4-one.
-
Solvent: A suitable organic solvent that does not absorb light at the irradiation wavelength (e.g., anhydrous acetonitrile or hexane).
-
Sensitizer: A triplet sensitizer, such as acetophenone or benzophenone, can be used to facilitate the isomerization process. The choice of sensitizer and its concentration should be optimized based on the specific reaction conditions.
-
Irradiation: The reaction mixture is irradiated with a UV lamp at a wavelength that is absorbed by the sensitizer but not significantly by the (Z)-isomer to prevent reverse isomerization. The progress of the reaction is monitored by gas chromatography (GC) or thin-layer chromatography (TLC).
-
Purification: Upon reaching the desired conversion, the solvent and sensitizer are removed under reduced pressure. The resulting mixture of (Z)- and (E)-isomers is then separated using column chromatography on silica gel with an appropriate eluent system (e.g., a hexane/ethyl acetate gradient) to yield pure (Z)-2,6-Dimethylocta-2,5,7-trien-4-one.
Analytical Methods
Protocol: Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
-
Sample Preparation: Dilute the essential oil or synthesized compound in a suitable volatile solvent (e.g., hexane or dichloromethane).
-
GC System: A gas chromatograph equipped with a capillary column is used. Common stationary phases for terpenoid analysis include non-polar columns (e.g., DB-5ms, HP-5MS) and polar columns (e.g., DB-WAX, HP-INNOWax).
-
Oven Temperature Program: A typical program starts at a low temperature (e.g., 60°C), holds for a few minutes, and then ramps up to a higher temperature (e.g., 240°C) at a controlled rate (e.g., 3-5°C/min).
-
Carrier Gas: Helium is commonly used as the carrier gas at a constant flow rate.
-
Mass Spectrometer: The GC is coupled to a mass spectrometer operating in electron ionization (EI) mode. Mass spectra are recorded over a suitable mass range (e.g., m/z 40-400).
-
Identification: The compound is identified by comparing its retention time and mass spectrum with those of a reference standard or with data from spectral libraries (e.g., NIST, Wiley).
Protocol: Fourier-Transform Infrared (FTIR) Spectroscopy
-
Sample Preparation: A thin film of the neat liquid sample is prepared between two potassium bromide (KBr) or sodium chloride (NaCl) plates. Alternatively, for dilute samples, a solution in a suitable solvent (e.g., chloroform) can be analyzed in a liquid cell.
-
Instrument: An FTIR spectrometer is used to record the spectrum.
-
Data Acquisition: The spectrum is typically recorded in the mid-infrared range (4000-400 cm⁻¹). A background spectrum of the empty sample holder (or solvent) is recorded and subtracted from the sample spectrum.
-
Data Analysis: The resulting spectrum is analyzed for characteristic absorption bands corresponding to the functional groups present in the molecule, such as the C=O stretch of the ketone and C=C stretches of the alkene moieties.
Biological Activities and Signaling Pathways
(Z)-2,6-Dimethylocta-2,5,7-trien-4-one has demonstrated promising biological activities, particularly as an antimicrobial and anti-inflammatory agent.
Antimicrobial Activity
Studies on the essential oil of Tagetes minuta, which contains (Z)-2,6-Dimethylocta-2,5,7-trien-4-one as a major component, have shown activity against a range of bacteria and fungi.[1][2] The proposed mechanism of action involves the disruption of the microbial cell membrane.
Mechanism of Action: The lipophilic nature of (Z)-2,6-Dimethylocta-2,5,7-trien-4-one allows it to intercalate into the lipid bilayer of the cell membrane. This disrupts the membrane's structural integrity and fluidity, leading to increased permeability. The loss of essential ions and molecules from the cytoplasm ultimately results in cell death.[3]
Anti-inflammatory Activity
Terpenoids, including (Z)-2,6-Dimethylocta-2,5,7-trien-4-one, are known to possess anti-inflammatory properties. A key target in the inflammatory cascade is the Nuclear Factor-kappa B (NF-κB) signaling pathway. While specific studies on this compound are limited, the general mechanism for terpenoids involves the inhibition of NF-κB activation.
Signaling Pathway: Pro-inflammatory stimuli, such as lipopolysaccharide (LPS), activate the IκB kinase (IKK) complex. IKK then phosphorylates the inhibitory protein IκBα, leading to its ubiquitination and subsequent degradation by the proteasome. This releases the NF-κB dimer, allowing it to translocate to the nucleus and induce the transcription of pro-inflammatory genes, such as those for TNF-α, IL-1β, and IL-6. Terpenoids are thought to interfere with this pathway, potentially by inhibiting the activity of the IKK complex or by preventing the degradation of IκBα.
Conclusion and Future Directions
(Z)-2,6-Dimethylocta-2,5,7-trien-4-one is a monoterpene with significant potential for further investigation. Its demonstrated antimicrobial and plausible anti-inflammatory activities make it a compelling candidate for the development of new therapeutic agents. Future research should focus on elucidating its precise molecular targets and mechanisms of action, as well as on developing efficient and stereoselective synthetic routes to facilitate its production for preclinical and clinical studies. Furthermore, exploring its potential synergistic effects with other natural compounds or existing drugs could open new avenues for its application in medicine.
References
Natural sources of (E)- and (Z)-tagetenone isomers
An In-depth Technical Guide to the Natural Sources of (E)- and (Z)-Tagetenone Isomers
Introduction
Tagetenone, an acyclic monoterpene ketone, exists as two primary geometric isomers: (E)-tagetenone and (Z)-tagetenone. These compounds are of significant interest to researchers and drug development professionals due to their wide range of biological activities, including antimicrobial, insecticidal, and anti-inflammatory properties.[1] This technical guide provides a comprehensive overview of the natural sources of (E)- and (Z)-tagetenone, with a focus on quantitative data, detailed experimental protocols for their extraction and analysis, and an illustrative representation of their biosynthetic pathway. The information presented herein is intended for researchers, scientists, and professionals in the field of natural product chemistry and drug development.
Natural Sources of (E)- and (Z)-Tagetenone
The primary natural sources of (E)- and (Z)-tagetenone are plants belonging to the genus Tagetes, commonly known as marigolds.[1] Several species within this genus have been identified as potent producers of these isomers, with the relative abundance of each isomer varying based on the species, geographical location, plant part, and developmental stage.
Key Tagetes Species
-
Tagetes minuta (Wild Marigold): This species is one of the most significant sources of tagetenone isomers.[2] The essential oil of T. minuta is often characterized by high concentrations of both (E)- and (Z)-tagetenone, along with other monoterpenes like (Z)-β-ocimene and dihydrotagetone.[2][3]
-
Tagetes patula (French Marigold): The essential oil of T. patula also contains (E)- and (Z)-tagetenone, although the concentrations can be more variable.[1][4] Other major constituents often include piperitone, β-caryophyllene, and α-terpinolene.[4][5]
-
Tagetes erecta (Mexican Marigold): While known for its high lutein content, the essential oil of T. erecta also contains tagetenone isomers, typically in lower concentrations compared to T. minuta.[1][6]
-
Tagetes elliptica (Chincho): This species, found in the Peruvian Andes, is a notable source of tagetenones, with studies reporting significant quantities of both (E)- and (Z)-isomers in its essential oil.[7]
-
Tagetes terniflora : Research has shown that the volatile oil of this species contains substantial amounts of both (E)- and (Z)-tagetenone.[8]
Quantitative Data of (E)- and (Z)-Tagetenone in Tagetes Species
The following tables summarize the quantitative data of (E)- and (Z)-tagetenone isomers found in the essential oils of various Tagetes species, as reported in the scientific literature.
Table 1: Percentage of (E)- and (Z)-Tagetenone in Tagetes minuta
| Geographic Origin | Plant Part | (E)-Tagetenone (%) | (Z)-Tagetenone (%) | Other Major Components (%) |
| Argentina[9] | Aerial Parts | 19.1 | 2.7 | Limonene (66.3), β-caryophyllene (14.8) |
| India[1] | Aerial Parts | tr - 31.3 | tr - 26.7 | Limonene (3.6–11.0), (Z)-β-ocimene (1.0–17.1) |
| Kenya[9] | Aerial Parts | Not specified | Not specified | Dihydrotagetone, (E)-tagetone, allo-ocimene |
| Turkey[10] | Aerial Parts | 15.35 | Not specified | (Z)-β-ocimene (28.49), Dihydrotagetone (30.30) |
tr: trace amounts
Table 2: Percentage of (E)- and (Z)-Tagetenone in Other Tagetes Species
| Species | Geographic Origin | Plant Part | (E)-Tagetenone (%) | (Z)-Tagetenone (%) | Other Major Components (%) |
| Tagetes patula[1] | Not specified | Leaves | Not specified | Present | α-terpinolene (20.9), Piperitenone (14.0) |
| Tagetes elliptica[7] | Peru | Leaves | 22.64 | 18.84 | Dihydrotagetone (37.27) |
| Tagetes terniflora[8] | Not specified | Aerial Parts | 15.4 | 14.5 | (Z)-tagetone (31.0), (Z)-β-ocimene (15.4) |
| Tagetes mandonii[8] | Not specified | Not specified | 22.4 | 5.4 | (Z)-tagetone (31.3), Dihydrotagetone (26.7) |
Experimental Protocols
The extraction, isolation, and quantification of (E)- and (Z)-tagetenone isomers from Tagetes species typically involve hydrodistillation followed by gas chromatography-mass spectrometry (GC-MS) analysis.
Protocol 1: Extraction of Essential Oil by Hydrodistillation
This protocol describes a general procedure for extracting essential oils from Tagetes plant material.
-
Plant Material Preparation:
-
Collect fresh aerial parts (leaves, stems, and flowers) of the desired Tagetes species.
-
Air-dry the plant material in a well-ventilated area, shielded from direct sunlight, for approximately 7-10 days, or until brittle.[11]
-
Grind the dried plant material into a coarse powder using a mechanical grinder.
-
-
Hydrodistillation:
-
Place a known quantity (e.g., 100 g) of the powdered plant material into a round-bottom flask of a Clevenger-type apparatus.[12]
-
Add distilled water to the flask, typically in a 1:10 (w/v) ratio of plant material to water, ensuring the material is fully submerged.[11]
-
Heat the flask to boiling and continue the distillation for 3-4 hours, or until no more oil is collected in the graduated tube of the Clevenger apparatus.[11]
-
Once the distillation is complete, allow the apparatus to cool to room temperature.
-
Carefully collect the separated essential oil from the collection tube.
-
Dry the collected oil over anhydrous sodium sulfate to remove any residual water.[11]
-
Store the essential oil in a sealed, airtight vial at 4°C in the dark until analysis.
-
Protocol 2: Quantification of (E)- and (Z)-Tagetenone Isomers by GC-MS
This protocol outlines the analysis of the extracted essential oil to identify and quantify the tagetenone isomers.
-
Sample Preparation:
-
Dilute the essential oil sample in a suitable solvent (e.g., acetone or hexane) to a concentration of approximately 1% (v/v).[11]
-
-
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis:
-
Instrumentation: Utilize a GC-MS system equipped with a capillary column suitable for essential oil analysis (e.g., HP-5MS, DB-5).[11]
-
GC Conditions (Example):
-
Injector Temperature: 250°C
-
Oven Temperature Program: Start at 60°C for 2 minutes, then ramp up to 240°C at a rate of 3°C/minute, and hold at 240°C for 5 minutes.[11]
-
Carrier Gas: Helium, at a constant flow rate of 1 mL/minute.
-
Injection Volume: 1 µL in split mode (e.g., 1:50 split ratio).
-
-
MS Conditions (Example):
-
Ion Source Temperature: 230°C
-
Ionization Mode: Electron Impact (EI) at 70 eV.
-
Mass Range: Scan from m/z 40 to 500.
-
-
-
Component Identification and Quantification:
-
Identify the (E)- and (Z)-tagetenone isomers by comparing their mass spectra and retention indices with those of authentic standards and/or with data from mass spectral libraries (e.g., NIST, Wiley).
-
Quantify the relative percentage of each isomer by integrating the peak areas in the total ion chromatogram (TIC). The percentage composition is calculated using the area normalization method, assuming a uniform response factor for all components.
-
Visualization of Key Processes
Experimental Workflow
The following diagram illustrates the general workflow for the extraction and analysis of tagetenone isomers from Tagetes species.
Biosynthetic Pathway of Acyclic Monoterpenes
The biosynthesis of tagetenones, as acyclic monoterpenes, originates from the mevalonate (MVA) or the methylerythritol phosphate (MEP) pathway, leading to the formation of geranyl pyrophosphate (GPP). GPP serves as the universal precursor for all monoterpenes. The formation of acyclic monoterpenes like tagetone is proposed to proceed through a series of enzymatic reactions involving isomerization and oxidation of GPP.
References
- 1. Tagetes spp. Essential Oils and Other Extracts: Chemical Characterization and Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. essencejournal.com [essencejournal.com]
- 3. tandfonline.com [tandfonline.com]
- 4. jchps.com [jchps.com]
- 5. tandfonline.com [tandfonline.com]
- 6. Composition of the Essential Oils of the Leaves and Flowers of Tagetes erecta L. - ProQuest [proquest.com]
- 7. Chemical Composition, Antioxidant and Antibacterial Activities of Essential Oil Obtained from Chincho (Tagetes elliptica Sm) Leaves Grown in the Peruvian Andes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medwinpublishers.com [medwinpublishers.com]
- 9. mdpi.com [mdpi.com]
- 10. dergipark.org.tr [dergipark.org.tr]
- 11. Optimization of the extraction of the p‐menthadienol isomers and aristolone contained in the essential oil from Elyonurus hensii using a 23 full factorial design - PMC [pmc.ncbi.nlm.nih.gov]
- 12. scielo.br [scielo.br]
Introduction to 2,6-Dimethylocta-2,5,7-trien-4-one Stereoisomers
An In-depth Technical Guide on the Stereoisomers of 2,6-Dimethylocta-2,5,7-trien-4-one
This guide provides a detailed overview of the stereoisomers of this compound, commonly known as tagetenone or ocimenone. It is intended for researchers, scientists, and drug development professionals, offering a summary of the current, albeit limited, scientific knowledge regarding their chemical properties, stereochemistry, and biological activities.
This compound is a naturally occurring monoterpene found in the essential oils of various plants, including those from the Tagetes and Lippia genera. The molecule possesses multiple double bonds, leading to the existence of stereoisomers. The most well-documented of these are the geometric isomers arising from the C5=C6 double bond: the (E)-isomer (trans) and the (Z)-isomer (cis).
Stereochemistry
The primary source of stereoisomerism in this compound is the geometric isomerism at the C5=C6 double bond. This results in two diastereomers:
-
(5E)-2,6-dimethylocta-2,5,7-trien-4-one (also known as (E)-ocimenone or trans-tagetenone)
-
(5Z)-2,6-dimethylocta-2,5,7-trien-4-one (also known as (Z)-ocimenone or cis-tagetenone)[1]
While the C2=C3 double bond could also exhibit E/Z isomerism, the common naturally occurring isomers are typically specified based on the C5=C6 configuration. Furthermore, the (Z)-isomer is described as having "planar chirality," a form of chirality that arises from the arrangement of groups in a plane. However, a detailed analysis of all potential stereoisomers, including the possibility of enantiomers arising from this planar chirality or other structural features, is not extensively covered in the available literature.
Caption: Geometric Isomerism of this compound.
Physicochemical Properties
The following tables summarize the available quantitative data for the (E) and (Z) stereoisomers of this compound. It is important to note that a complete set of experimental data is not available in the literature.
Table 1: General Properties
| Property | (E)-Isomer | (Z)-Isomer |
| Synonyms | trans-Tagetenone, (E)-Ocimenone | cis-Tagetenone, (Z)-Ocimenone |
| CAS Number | 33746-72-4[2] | 33746-71-3[1] |
| Molecular Formula | C₁₀H₁₄O[2] | C₁₀H₁₄O[1] |
| Molecular Weight | 150.22 g/mol [2] | 150.22 g/mol [1] |
Table 2: Spectroscopic Data (Partial)
| Spectroscopic Data | (E)-Isomer | (Z)-Isomer |
| ¹H NMR | Data not available | δ 5.45 (d, J=9.8 Hz, H-5), δ 5.92 (dt, J=9.8, 1.5 Hz, H-7) |
| ¹³C NMR | Data not available | δ 208.5 (C=O) |
| Mass Spectrometry | Data not available | Top Peak m/z: 135[1] |
| IR Spectroscopy | Data not available | Data not available |
Note: A complete and fully assigned set of spectroscopic data for both isomers is not currently available in the public domain.
Experimental Protocols
Detailed, step-by-step experimental protocols for the synthesis of either the (E) or (Z) stereoisomers of this compound are not well documented in publicly accessible literature. While the synthesis of structurally related compounds, such as ionones from citral, has been described, a direct and replicable protocol for tagetenone synthesis is needed for further research and development.
Biological Activity
The biological activities of essential oils containing tagetenone and ocimenone have been reported, suggesting antimicrobial, insecticidal, and antifungal properties. However, there is a scarcity of quantitative data for the isolated stereoisomers.
Table 3: Biological Activity Data (Limited)
| Activity | Organism | (E)-Isomer | (Z)-Isomer |
| Antifungal | Microsporum gypseum | Not available | MIC = 250 µg/mL |
| Insecticidal | Not specified | Not available | Not available |
| Antimicrobial | Not specified | Not available | Not available |
Note: The majority of biological activity data pertains to essential oil mixtures. Further studies on the isolated stereoisomers are required to determine their specific contributions to the observed effects.
Conclusion and Future Directions
While the existence of (E) and (Z) stereoisomers of this compound is established, a comprehensive understanding of their individual properties is hampered by the lack of detailed experimental data. For a complete technical guide suitable for drug development professionals, further research is required in the following areas:
-
Development and publication of robust synthetic protocols for the selective synthesis of each stereoisomer.
-
Complete spectroscopic characterization (¹H NMR, ¹³C NMR, MS, IR) with full data assignment for each isomer.
-
Thorough investigation of all potential stereoisomers , including enantiomers, and their chiroptical properties.
-
Quantitative assessment of the biological activities of the purified stereoisomers to establish structure-activity relationships.
This foundational information is crucial for unlocking the full potential of these natural compounds in therapeutic and other applications.
References
An In-Depth Technical Guide to the IUPAC Nomenclature of Ocimenone Isomers
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the International Union of Pure and Applied Chemistry (IUPAC) nomenclature for the isomers of ocimenone, a naturally occurring monoterpene ketone. A clear understanding of systematic nomenclature is critical for unambiguous communication in research, development, and regulatory contexts. This document will detail the structural features of ocimenone isomers and systematically apply IUPAC rules to derive their definitive names.
Introduction to Ocimenone
Ocimenone is an acyclic monoterpenoid ketone with the molecular formula C₁₀H₁₄O. It is a constituent of the essential oils of several plant species, including Tagetes minuta and Lippia javanica. The core structure of ocimenone features an eight-carbon chain (octane) with multiple double bonds and a ketone functional group. The presence of a specific carbon-carbon double bond allows for geometric isomerism, leading to two primary stereoisomers: (E)-ocimenone and (Z)-ocimenone. These isomers are often referred to by their common names, trans-ocimenone and cis-ocimenone, or as tagetenone isomers.
Core Structure and Functional Groups
To determine the IUPAC name, we must first identify the principal functional group and the parent hydrocarbon chain.
-
Principal Functional Group: The ketone group (-C=O) is the highest-priority functional group in the molecule, and its position will determine the suffix of the name and the numbering of the carbon chain.
-
Parent Chain: The longest continuous carbon chain that contains the principal functional group and the maximum number of double bonds must be identified. In ocimenone, this is an eight-carbon chain.
-
Substituents and Unsaturation: The parent chain is modified by methyl (CH₃) groups and three carbon-carbon double bonds (-C=C-).
Systematic IUPAC Nomenclature
The systematic name is derived by following a set of established IUPAC rules. The process for naming the ocimenone isomers is as follows:
-
Identify the Parent Chain: The longest carbon chain containing the ketone and the maximum number of double bonds is an eight-carbon chain. Therefore, the root name is based on "octa".
-
Identify the Principal Functional Group: The ketone is the principal functional group. The suffix for a ketone is "-one".
-
Number the Parent Chain: The chain is numbered to give the ketone carbonyl carbon the lowest possible locant (position number). Numbering from right to left gives the carbonyl carbon position 4. Numbering from left to right would give it position 5. Therefore, the chain is numbered from right to left, and the ketone is at position 4.
-
Identify and Number the Double Bonds: There are three double bonds in the molecule, so the infix will be "-trien-". Their positions are determined by the lower-numbered carbon of each double bond. They are located at positions 2, 5, and 7. The name thus includes "octa-2,5,7-trien-4-one".
-
Identify and Number the Substituents: There are two methyl groups attached to the parent chain at positions 2 and 6. This is indicated by the prefix "2,6-dimethyl".
-
Determine the Stereochemistry: The double bond at position 5 can exist in two different geometric configurations, leading to E/Z isomerism.
-
The Cahn-Ingold-Prelog (CIP) priority rules are used to assign the stereodescriptors 'E' (entgegen, opposite) or 'Z' (zusammen, together).
-
At carbon 5, the substituent groups are a carbonyl group and the rest of the chain to the right. At carbon 6, the groups are a methyl group and a vinyl group.
-
For (E)-ocimenone , the higher priority groups on each side of the C5=C6 double bond are on opposite sides.
-
For (Z)-ocimenone , the higher priority groups on each side of the C5=C6 double bond are on the same side.
-
-
Assemble the Full IUPAC Name: The stereodescriptor, in parentheses, is placed at the beginning of the name.
Following these steps, the full IUPAC names for the ocimenone isomers are:
Data Summary of Ocimenone Isomers
The quantitative and identifying data for the (E) and (Z) isomers of ocimenone are summarized in the table below for easy comparison.
| Property | (E)-Ocimenone | (Z)-Ocimenone |
| IUPAC Name | (5E)-2,6-dimethylocta-2,5,7-trien-4-one[1] | (5Z)-2,6-dimethylocta-2,5,7-trien-4-one[3] |
| Synonyms | trans-Ocimenone, (E)-Tagetenone[4][5] | cis-Ocimenone, (Z)-Tagetenone[2][3][6] |
| Molecular Formula | C₁₀H₁₄O[1] | C₁₀H₁₄O[2][3] |
| Molecular Weight | 150.22 g/mol [1][5] | 150.22 g/mol [3] |
| CAS Number | 33746-72-4[1][4] | 33746-71-3[2][3][6] |
Visualization of Isomeric Relationship
The following diagram illustrates the structural difference between the (E) and (Z) isomers of ocimenone, which is centered around the configuration of the double bond at the C5 position.
References
- 1. (E)-Ocimenone | C10H14O | CID 6428431 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. (Z)-2,6-Dimethylocta-2,5,7-trien-4-one [webbook.nist.gov]
- 3. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]
- 4. (E)-2,6-Dimethylocta-2,5,7-trien-4-one [webbook.nist.gov]
- 5. usbio.net [usbio.net]
- 6. (Z)-2,6-Dimethylocta-2,5,7-trien-4-one [webbook.nist.gov]
CAS number and molecular weight of cis-tagetenone
This technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals interested in the chemical properties and biological activities of cis-tagetenone. This document provides a detailed overview of its chemical identity, and known biological functions, and outlines key experimental protocols for its study.
Chemical Identity and Properties
The nomenclature surrounding "cis-tagetenone" can be ambiguous, with the name being used to refer to two distinct chemical entities. It is crucial to distinguish between these two compounds, as their molecular formulas and weights differ. The more predominantly cited compound in chemical databases for "cis-tagetenone" is (5Z)-2,6-dimethylocta-2,5,7-trien-4-one.
For clarity, the properties of both compounds are presented below.
Table 1: Physicochemical Properties of Tagetenone Isomers
| Property | (5Z)-2,6-dimethylocta-2,5,7-trien-4-one | (5Z)-2,6-dimethylocta-5,7-dien-4-one |
| Synonyms | cis-Tagetenone, (Z)-Tagetenone, cis-Ocimenone | (Z)-Tagetone, cis-Tagetone |
| CAS Number | 33746-71-3[1][2][3][4] | 3588-18-9 |
| Molecular Formula | C₁₀H₁₄O[1][2][3][5] | C₁₀H₁₆O |
| Molecular Weight | 150.22 g/mol [1] | 152.23 g/mol |
| IUPAC Name | (5Z)-2,6-dimethylocta-2,5,7-trien-4-one[1] | (5Z)-2,6-dimethylocta-5,7-dien-4-one |
Biological Activity and Potential Applications
cis-Tagetenone is a major constituent of the essential oil of various Tagetes species, commonly known as marigolds.[6] Research has highlighted several biological activities of essential oils rich in cis-tagetenone, suggesting its potential for therapeutic and industrial applications.
Antioxidant Properties: Essential oils containing cis-tagetenone have demonstrated notable antioxidant activity.[6] This is attributed to the ability of its constituent compounds to scavenge free radicals. The antioxidant potential is often evaluated using DPPH and ABTS assays.[6]
Antimicrobial Activity: Studies have shown that cis-tagetenone exhibits antibacterial and antifungal properties.[6][7][8] Essential oil from Tagetes elliptica, with a high concentration of cis-tagetenone, showed marked activity against Staphylococcus aureus, Escherichia coli, and Salmonella infantis.[6] It has also demonstrated efficacy against various fungal strains.[8]
Anti-quorum Sensing and Antibiofilm Potential: The essential oil of Tagetes minuta, containing cis-tagetenone, has been shown to inhibit biofilm formation and virulence factors associated with quorum sensing in Pseudomonas aeruginosa.[7]
At present, specific signaling pathways in which cis-tagetenone is a key modulator have not been extensively elucidated in the scientific literature. The majority of research has focused on the biological effects of the essential oils in which it is a component, rather than the isolated compound's mechanism of action at a molecular level.
Experimental Protocols
Detailed methodologies for the assessment of the biological activities of cis-tagetenone are crucial for reproducible research. Below are summaries of common experimental protocols.
Antioxidant Activity Assays
The antioxidant capacity of cis-tagetenone can be determined using various spectrophotometric methods.
-
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay: This assay measures the ability of an antioxidant to donate a hydrogen atom to the stable DPPH radical. The reduction of DPPH is monitored by the decrease in its absorbance at a specific wavelength.
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay: This assay involves the generation of the ABTS radical cation, which is then reduced by the antioxidant. The change in color is measured spectrophotometrically to quantify the scavenging activity.
-
Ferric Ion Chelating (FIC) Activity: This method assesses the ability of a compound to chelate ferrous ions, which can catalyze lipid peroxidation.
Antibacterial Activity Assay
The agar well diffusion method is a widely used technique to evaluate the antibacterial properties of a substance.
-
Preparation of Bacterial Culture: A standardized inoculum of the target bacteria (e.g., Staphylococcus aureus, Escherichia coli) is prepared.
-
Inoculation of Agar Plates: The surface of a sterile agar plate is uniformly inoculated with the bacterial suspension.
-
Well Creation: Wells are aseptically punched into the agar.
-
Application of Test Substance: A known concentration of the essential oil or isolated cis-tagetenone is added to the wells.
-
Incubation: The plates are incubated under appropriate conditions to allow bacterial growth.
-
Measurement of Inhibition Zone: The diameter of the clear zone around the well, where bacterial growth is inhibited, is measured to determine the antibacterial activity.
Visualizations
Experimental Workflow Diagrams
The following diagrams illustrate the typical workflows for assessing the antioxidant and antibacterial activities of cis-tagetenone.
References
- 1. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]
- 2. (Z)-2,6-Dimethylocta-2,5,7-trien-4-one [webbook.nist.gov]
- 3. (Z)-2,6-Dimethylocta-2,5,7-trien-4-one [webbook.nist.gov]
- 4. (Z)-2,6-Dimethylocta-2,5,7-trien-4-one [webbook.nist.gov]
- 5. cis-Tagetenone [webbook.nist.gov]
- 6. Chemical Composition, Antioxidant and Antibacterial Activities of Essential Oil Obtained from Chincho (Tagetes elliptica Sm) Leaves Grown in the Peruvian Andes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Essential Oil from Tagetes minuta Has Antiquorum Sensing and Antibiofilm Potential against Pseudomonas aeruginosa Strain PAO1 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
The Biological Activity of Tagetenone-Containing Essential Oils: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Essential oils derived from plants of the Tagetes genus, commonly known as marigolds, are rich sources of bioactive secondary metabolites. Among the most significant of these are the acyclic monoterpene ketones, particularly (Z)- and (E)-tagetenone. These compounds are major constituents of the essential oil of species like Tagetes minuta, Tagetes elliptica, and Tagetes patula and are largely responsible for the oil's potent biological activities.[1][2] This technical guide provides an in-depth overview of the current scientific understanding of the biological activities of tagetenone-containing essential oils, with a focus on their antioxidant, anti-inflammatory, antimicrobial, and insecticidal properties. This document summarizes quantitative data, details common experimental protocols, and visualizes key pathways and workflows to support research and development efforts in this area.
Chemical Profile of Tagetenone-Containing Essential Oils
The essential oils from Tagetes species are complex mixtures, but are often characterized by high concentrations of specific ketones. The primary odorants are typically tagetone, dihydrotagetone, and tagetenone.[1] The chemical composition can vary significantly based on the plant's geographical origin, harvest stage, and the specific part of the plant used for extraction (leaves, flowers).[3] For instance, an essential oil from Tagetes elliptica was found to contain cis-tagetenone (37.27%) and trans-tagetenone (18.84%) as major components.[4] Similarly, oils from Tagetes minuta are frequently dominated by dihydrotagetone, (E)- and (Z)-tagetenone, and ocimene isomers.[5][6]
General Experimental Workflow
The investigation into the biological activities of these essential oils follows a structured workflow, from extraction to detailed bioassays. This process ensures a systematic evaluation of the oil's potential applications.
Caption: General workflow for investigating the biological activity of essential oils.
Antioxidant Activity
Tagetenone-containing essential oils exhibit significant radical scavenging properties. This activity is crucial for mitigating oxidative stress, which is implicated in numerous chronic diseases. The antioxidant capacity is typically evaluated using assays such as DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging.
Quantitative Antioxidant Data
The following table summarizes the radical scavenging activity of various Tagetes essential oils, presented as IC50 values (the concentration required to inhibit 50% of the radical activity). Lower values indicate higher antioxidant potency.
| Essential Oil Source | Assay | IC50 Value (µg/mL) | Reference |
| Tagetes minuta | DPPH | 36 | [7] |
| Tagetes minuta | ROS Scavenging | 12.0 ± 3.0 | [6] |
| Tagetes minuta | RNS Scavenging | 15.0 ± 2.5 | [6] |
| Tagetes minuta | H₂O₂ Scavenging | 13.0 ± 4.0 | [6] |
| Tagetes elliptica | DPPH | 53,370 | [4] |
| Tagetes elliptica | ABTS | 46,380 | [4] |
| Tagetes minuta flowers | DPPH | 2,450 | [8] |
| Tagetes minuta flowers | ABTS | 2,760 | [8] |
Experimental Protocol: DPPH Radical Scavenging Assay
This protocol outlines a common method for determining the DPPH radical scavenging activity of an essential oil.
1. Reagent Preparation:
-
Prepare a stock solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) at a concentration of approximately 90-100 µM in methanol. The solution should have an absorbance of about 0.7-0.8 at 517 nm. Store in the dark.
-
Prepare a series of dilutions of the essential oil in methanol. Concentrations may range from 5 to 100 mg/mL, depending on the expected activity.[8]
-
Prepare a standard antioxidant solution (e.g., Ascorbic Acid or Trolox) for comparison.
2. Assay Procedure:
-
In a 96-well microplate or cuvettes, mix 1 mL of each essential oil dilution with 1 mL of the DPPH solution.[9]
-
For the control, mix 1 mL of methanol with 1 mL of the DPPH solution.
-
Incubate the mixtures in the dark at room temperature for 30-60 minutes.[9]
3. Measurement:
-
Measure the absorbance of each solution at 517 nm using a spectrophotometer.
4. Calculation:
-
Calculate the percentage of radical scavenging activity (RSA) using the following formula: RSA (%) = [(Abs_control - Abs_sample) / Abs_control] x 100 Where:
-
Abs_control is the absorbance of the control.
-
Abs_sample is the absorbance of the sample.
-
-
Plot the RSA (%) against the essential oil concentrations and determine the IC50 value graphically or using regression analysis.[8]
Anti-inflammatory Activity
Chronic inflammation is a key factor in the pathogenesis of many diseases. Essential oils from Tagetes species have demonstrated potent anti-inflammatory effects by inhibiting the production of key inflammatory mediators like nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and various interleukins.[6][7]
Mechanism of Action: Inhibition of the NF-κB Signaling Pathway
The anti-inflammatory effects of Tagetes essential oils are strongly linked to the modulation of the Nuclear Factor-kappa B (NF-κB) signaling pathway. In response to inflammatory stimuli like lipopolysaccharide (LPS), the IKK complex is activated, leading to the degradation of the inhibitory protein IκBα. This allows the p50/p65 NF-κB dimer to translocate to the nucleus, where it induces the transcription of pro-inflammatory genes, including iNOS (inducible nitric oxide synthase) and COX-2 (cyclooxygenase-2), as well as cytokines like TNF-α and IL-6.[10][11] Studies have shown that Tagetes essential oils can suppress the expression of iNOS and TNF-α mRNA.[6] This suggests that bioactive components, such as tagetenone, interfere with this pathway, likely by preventing IκBα degradation or inhibiting NF-κB's nuclear translocation, thereby reducing the inflammatory response.[12]
Caption: Proposed inhibition of the NF-κB signaling pathway by Tagetes essential oils.
Experimental Protocol: Nitric Oxide (NO) Inhibition Assay in Macrophages
This protocol describes how to measure the inhibitory effect of an essential oil on NO production in LPS-stimulated RAW 264.7 macrophage cells.
1. Cell Culture and Seeding:
-
Culture RAW 264.7 macrophages in a suitable medium (e.g., RPMI 1640) supplemented with 10% fetal bovine serum and 1% penicillin/streptomycin.
-
Seed the cells into a 96-well plate at a density of 1x10⁵ cells per well and incubate for 24 hours to allow for adherence.[13]
2. Treatment:
-
Prepare various concentrations of the essential oil in the culture medium. A solvent like DMSO may be required for initial dissolution.
-
Pre-treat the cells with the essential oil dilutions for 1 hour.
-
Stimulate the cells with 1 µg/mL of lipopolysaccharide (LPS) to induce an inflammatory response and incubate for another 24 hours.[13]
3. Nitrite Measurement (Griess Assay):
-
After incubation, collect 50 µL of the cell supernatant from each well.
-
Add 50 µL of Griess Reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine) to the supernatant.
-
Incubate at room temperature for 10-15 minutes.
-
Measure the absorbance at 540 nm. The absorbance is proportional to the nitrite (a stable product of NO) concentration.
4. Calculation:
-
Create a standard curve using known concentrations of sodium nitrite.
-
Determine the nitrite concentration in the samples from the standard curve.
-
Calculate the percentage of NO inhibition compared to the LPS-stimulated control group (without essential oil treatment).
Antimicrobial Activity
Essential oils containing tagetenone have demonstrated broad-spectrum activity against various pathogens, including Gram-positive and Gram-negative bacteria, as well as fungi.[14] This makes them promising candidates for the development of new antimicrobial agents, particularly in the face of rising antibiotic resistance.
Quantitative Antimicrobial Data
The antimicrobial efficacy is often expressed as the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the substance that prevents visible growth of a microorganism.
| Essential Oil Source | Microorganism | MIC (µg/mL) | Reference |
| Tagetes minuta | Candida albicans | 115 ± 8 | [14] |
| Tagetes minuta | Aspergillus niger | 135 ± 15 | [14] |
| Tagetes minuta (UK Greenhouse) | Streptococcus faecalis | 6.25 | [15] |
| Tagetes minuta (UK Greenhouse) | Bacillus subtilis | 12.5 | [15] |
| Tagetes minuta (UK Greenhouse) | Escherichia coli | 25 | [15] |
| Tagetes minuta (UK Greenhouse) | Pseudomonas aeruginosa | 50 | [15] |
| Tagetes minuta | Pseudomonas aeruginosa PAO1 | 325 | [16] |
| Tagetes minuta | Staphylococcus aureus | 8500 | [17] |
| Tagetes minuta | Escherichia coli | 17000 | [17] |
Note: MIC values can vary significantly based on the specific chemotype of the oil and the testing methodology.
Experimental Protocol: Broth Microdilution Assay for MIC Determination
This protocol is a standard method for determining the MIC of an essential oil against a bacterial strain.
1. Preparation:
-
Prepare a standardized bacterial inoculum (e.g., 0.5 McFarland standard), which is then diluted to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.[7]
-
In a 96-well microplate, prepare two-fold serial dilutions of the essential oil in a suitable broth medium (e.g., Mueller-Hinton Broth). Due to the oil's hydrophobicity, an emulsifier like Tween 80 (at a final concentration of 0.5%) may be required to ensure dispersion.[3]
-
Include a positive control (broth with inoculum, no oil) and a negative control (broth only).
2. Inoculation and Incubation:
-
Add the diluted bacterial suspension to each well containing the essential oil dilutions.
-
The final volume in each well is typically 100-200 µL.
-
Seal the plate and incubate at 37°C for 18-24 hours.[6]
3. Reading Results:
-
The MIC is determined as the lowest concentration of the essential oil at which there is no visible turbidity (bacterial growth).
-
A growth indicator like p-iodonitrotetrazolium violet (INT) can be added to aid visualization; living bacteria will reduce the colorless INT to a colored formazan.[9]
Insecticidal and Larvicidal Activity
Tagetes essential oils have a long history of use as natural pesticides. Tagetenone and related compounds are highly toxic to a wide range of insects and their larvae, making them valuable for agricultural and public health applications, such as mosquito control.
Quantitative Insecticidal and Larvicidal Data
Efficacy is measured by the concentration required to cause 50% (LC50) or 90% (LC90) mortality in the target organism.
| Essential Oil Source | Target Organism | Assay Type | LC50 Value | Reference |
| Tagetes minuta | Aedes aegypti (larvae) | Larvicidal | 17.28 µg/mL | |
| Tagetes patula | Aedes aegypti (larvae) | Larvicidal | >31.25 ppm, <62.5 ppm | [9] |
Experimental Protocol: Larvicidal Bioassay against Aedes aegypti
This protocol is adapted from World Health Organization (WHO) guidelines for testing mosquito larvicides.[5][17]
1. Preparation:
-
Prepare a stock solution of the essential oil. To aid solubility in water, the oil can be emulsified with a small amount of a solvent like acetone or DMSO (e.g., 2% final concentration).[4][14]
-
From the stock solution, prepare a range of test concentrations (e.g., 10 to 100 ppm) in beakers containing dechlorinated water.
2. Bioassay:
-
Place 20-25 late third-instar larvae of Aedes aegypti into each beaker containing the test solutions.[12]
-
Prepare two controls: one with dechlorinated water only, and a vehicle control containing water and the same concentration of the solvent used for the stock solution.
-
Each concentration and control should be replicated at least three times.
3. Observation and Data Analysis:
-
Keep the beakers at a constant temperature (e.g., 25-30°C) for 24 hours.
-
After 24 hours, count the number of dead larvae in each beaker. Larvae are considered dead if they do not respond to mechanical stimulation.
-
Calculate the percentage mortality for each concentration.
-
Use probit analysis to determine the LC50 and LC90 values.
Cytotoxic Activity
Preliminary studies have also investigated the cytotoxic potential of tagetenone-containing essential oils against cancer cell lines. This research is in its early stages but suggests another avenue for the therapeutic application of these natural products.
Quantitative Cytotoxicity Data
| Essential Oil Source | Cell Line | IC50 Value (µg/mL) | Reference |
| Tagetes minuta | MCF-7 (Breast Cancer) | 54.7 ± 6.2 | [7] |
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability and proliferation.
1. Cell Seeding:
-
Seed cancer cells (e.g., MCF-7) in a 96-well plate at a density of 5 x 10³ cells per well and incubate overnight to allow for attachment.
2. Treatment:
-
Treat the cells with various concentrations of the essential oil for a specified period (e.g., 48 or 72 hours).[15]
3. MTT Addition:
-
After the incubation period, add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well to a final concentration of 0.5-1.0 mg/mL.
-
Incubate for 3-4 hours. During this time, mitochondrial reductase enzymes in viable cells will convert the yellow MTT into a purple formazan precipitate.[15]
4. Solubilization and Measurement:
-
Remove the medium and add a solubilizing agent (e.g., DMSO or a Triton X-100 solution) to dissolve the formazan crystals.
-
Measure the absorbance of the solution in each well using a microplate reader at a wavelength of approximately 570 nm.
5. Calculation:
-
Cell viability is expressed as a percentage relative to untreated control cells. The IC50 value is the concentration of the essential oil that reduces cell viability by 50%.
Conclusion
Essential oils rich in tagetenone possess a remarkable spectrum of biological activities, including potent antioxidant, anti-inflammatory, antimicrobial, and insecticidal effects. The data and protocols presented in this guide underscore the significant potential of these natural products for applications in the pharmaceutical, agricultural, and food preservation industries. Further research is warranted to isolate and evaluate the specific activities of tagetenone isomers and to explore their mechanisms of action in greater detail, particularly concerning their effects on cellular signaling pathways. Such investigations will be crucial for the development of novel, effective, and safe products derived from these valuable natural resources.
References
- 1. Effects of melatonin on the expression of iNOS and COX-2 in rat models of colitis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Effects of rotenone on inducible nitric oxide synthase and cyclooxygenase-2 mRNA levels detected by real-time PCR in a rat bladder ischemia/reperfusion model - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Anti-oxidative and anti-inflammatory effects of Tagetes minuta essential oil in activated macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Anti-Inflammatory and Antinociceptive Activities of the Essential Oil of Tagetes parryi A. Gray (Asteraceae) and Verbenone - PMC [pmc.ncbi.nlm.nih.gov]
- 8. NF-κB signaling in inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Regulation of NF-κB by TNF Family Cytokines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Modulatory effect of <i>Tagetes erecta</i> flowers essential oils via Nrf2/HO-1/NF-κB/p65 axis mediated suppression of <i>N</i>-methyl-<i>N</i>ʹnitro-<i>N</i>-nitroguanidine (MNNG) induced gastric cancer in rats - ProQuest [proquest.com]
- 11. Modulatory effect of Tagetes erecta flowers essential oils via Nrf2/HO-1/NF-κB/p65 axis mediated suppression of N-methyl-N'nitro-N-nitroguanidine (MNNG) induced gastric cancer in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. louis.uah.edu [louis.uah.edu]
- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 14. researchgate.net [researchgate.net]
- 15. Targeting NOX, INOS and COX-2 in inflammatory cells: chemoprevention using food phytochemicals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. taylorandfrancis.com [taylorandfrancis.com]
- 17. Cytotoxic Properties of Titanocenyl Amides on Breast Cancer Cell Line MCF-7 - PMC [pmc.ncbi.nlm.nih.gov]
Physical and chemical properties of trans-ocimenone
For Researchers, Scientists, and Drug Development Professionals
Introduction
trans-Ocimenone, systematically known as (5E)-2,6-dimethylocta-2,5,7-trien-4-one, is a naturally occurring monoterpenoid found in the essential oils of various plants, including species of Tagetes and Lippia.[1] This technical guide provides a comprehensive overview of the physical and chemical properties of trans-ocimenone, compiled from available scientific literature. The information presented herein is intended to support research, development, and quality control activities involving this compound.
Chemical and Physical Properties
trans-Ocimenone is a volatile organic compound with a characteristic odor. Its chemical and physical properties are summarized in the tables below.
General Properties
| Property | Value | Source(s) |
| Chemical Formula | C₁₀H₁₄O | [1][2][3] |
| Molecular Weight | 150.22 g/mol | [1][2][4] |
| IUPAC Name | (5E)-2,6-dimethylocta-2,5,7-trien-4-one | [1] |
| Synonyms | (E)-Ocimenone, trans-Tagetenone, (E)-Tagetenone | [1][5] |
| CAS Number | 33746-72-4 | [1][2][4] |
Physical Properties
| Property | Value | Conditions | Source(s) |
| Boiling Point | 226-228 °C | at 760 mmHg | [5] |
| Melting Point | Data not available | - | |
| Density | Data not available | - | |
| Solubility | Soluble in alcohol; Insoluble in water | - | [5] |
| Appearance | Pale yellow to yellow clear oily liquid (estimated) | - | [6] |
Spectroscopic Data
Spectroscopic data is crucial for the identification and characterization of trans-ocimenone.
| Data Type | Key Features/Notes | Source(s) |
| Mass Spectrometry (GC-MS) | m/z top peaks at 135, 150, 107 | [1] |
| Infrared (IR) Spectroscopy | Vapor phase IR spectra available | [1] |
| ¹H NMR Spectroscopy | Experimental data available in CDCl₃ | |
| ¹³C NMR Spectroscopy | Experimental data available in CDCl₃ | [7] |
| Kovats Retention Index | Standard non-polar: 1213, 1216, 1229, 1252Semi-standard non-polar: 1224, 1231, 1234, 1235, 1239, 1240, 1243, 1252, 1253, 1255Standard polar: 1710, 1726 | [1] |
Experimental Protocols
Biological Activity and Signaling Pathways
The biological activities of essential oils containing trans-ocimenone have been investigated. For instance, essential oils from Tagetes minuta have shown anti-oxidative and anti-inflammatory effects.[6] Another study indicated that tagetone, a related isomer, can modulate the GABAA receptor.[6] However, specific signaling pathways and the precise mechanism of action for pure trans-ocimenone have not been elucidated in the reviewed literature.
Due to the lack of specific information on signaling pathways, a corresponding diagram cannot be generated at this time. Further research is required to understand the molecular interactions and cellular effects of trans-ocimenone.
Logical Relationship of Isomers
trans-Ocimenone is one of the stereoisomers of ocimenone. The relationship between the common isomers is depicted in the following diagram.
Caption: Isomeric forms of ocimenone.
Conclusion
This technical guide provides a summary of the currently available data on the physical and chemical properties of trans-ocimenone. While key identifiers and some physical constants have been documented, gaps remain in the experimental data for properties such as melting point and density. Furthermore, detailed synthetic protocols and a clear understanding of its biological signaling pathways are areas that require further investigation. The information and diagrams presented here serve as a valuable resource for professionals working with this compound.
References
- 1. (E)-Ocimenone | C10H14O | CID 6428431 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. usbio.net [usbio.net]
- 3. (E)-2,6-Dimethylocta-2,5,7-trien-4-one [webbook.nist.gov]
- 4. (E)-OciMenone | 33746-72-4 [chemicalbook.com]
- 5. (E)-tagetenone, 33746-72-4 [thegoodscentscompany.com]
- 6. tagetone, 23985-25-3 [thegoodscentscompany.com]
- 7. beta-OCIMENE, (3E)- | C10H16 | CID 5281553 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Technical Guide to the Spectroscopic Identification of Ocimenone
For Researchers, Scientists, and Drug Development Professionals
This in-depth guide provides a comprehensive overview of the spectroscopic data and methodologies crucial for the initial identification of ocimenone, a naturally occurring monoterpene ketone. Ocimenone exists as two primary geometric isomers, (E)-ocimenone and (Z)-ocimenone, which are found in the essential oils of various plants, including species of Tagetes and Lippia. This document outlines the key spectroscopic techniques used for its characterization, including mass spectrometry, nuclear magnetic resonance, infrared, and UV-visible spectroscopy.
Spectroscopic Data for Ocimenone Isomers
The initial identification of ocimenone in a sample, typically a complex mixture like an essential oil, relies on a combination of chromatographic and spectroscopic techniques. Gas chromatography coupled with mass spectrometry (GC-MS) is a cornerstone for separating and identifying volatile compounds like ocimenone.
Table 1: Mass Spectrometry Data for (E)-Ocimenone
| Feature | Data |
| Molecular Formula | C₁₀H₁₄O |
| Molecular Weight | 150.22 g/mol [1] |
| Major MS Fragments (m/z) | 150, 135, 107[1] |
Table 2: Kovats Retention Indices for Ocimenone Isomers
| Isomer | Column Type | Retention Index |
| (E)-Ocimenone | Standard Non-Polar | 1213, 1216, 1229, 1252[1] |
| Semi-Standard Non-Polar | 1224, 1231, 1234, 1235, 1239, 1243, 1252, 1253, 1255[1] | |
| Standard Polar | 1710, 1726[2] | |
| (Z)-Ocimenone | Standard Non-Polar | 1184, 1206, 1209, 1211, 1221[3] |
| Semi-Standard Non-Polar | 1184, 1216, 1228, 1229, 1230, 1231, 1232, 1234, 1235, 1238[3] | |
| Standard Polar | 1690, 1704[3] |
Note: While ¹H NMR, ¹³C NMR, IR, and UV-Vis data are essential for full characterization, publicly available, peer-reviewed datasets for ocimenone isomers are not readily found. The following experimental protocols provide the methodologies to acquire this data.
Experimental Protocols
Detailed and standardized experimental protocols are critical for obtaining high-quality, reproducible spectroscopic data. The following sections describe the methodologies for the key analytical techniques used in the identification of ocimenone.
GC-MS is the gold standard for the analysis of volatile compounds in essential oils[4]. It allows for the separation of individual components and their subsequent identification based on their mass spectra and retention indices[5].
Methodology:
-
Sample Preparation: Dilute the essential oil sample (e.g., 1 µL) in a suitable volatile solvent such as methanol or ethyl acetate (e.g., 1 mL)[6].
-
Instrumentation: An Agilent 8890 GC coupled with a 5977C GC/MSD system or similar is suitable[7].
-
Column: A non-polar capillary column, such as an HP-5MS (30 m x 0.25 mm i.d. x 0.25 µm film thickness), is commonly used[6].
-
Carrier Gas: Helium or hydrogen can be used as the carrier gas at a constant flow rate (e.g., 1 mL/min)[7].
-
Injection: Inject 1 µL of the diluted sample in split mode (e.g., split ratio 1:25 to 1:200)[6]. The injector temperature is typically set to 250 °C.
-
Oven Temperature Program: A typical temperature program starts at 60°C, holds for a few minutes, and then ramps up to 240°C at a rate of 3°C/min[6].
-
Mass Spectrometer: The MS is operated in electron ionization (EI) mode at 70 eV. The ion source temperature is maintained at around 230°C and the transfer line at 280°C. The mass range is scanned from m/z 40 to 500.
-
Data Analysis: Compound identification is achieved by comparing the acquired mass spectra with those in spectral libraries (e.g., NIST, Wiley) and by comparing the calculated Kovats retention indices with literature values.
NMR spectroscopy is a powerful tool for the definitive structural elucidation of organic molecules, including the determination of stereochemistry.
Methodology:
-
Sample Preparation: For a pure sample of ocimenone, dissolve 5-10 mg for ¹H NMR and 20-50 mg for ¹³C NMR in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube[8][9]. The solution should be free of any particulate matter.
-
Instrumentation: A Bruker Avance spectrometer (or equivalent) operating at a frequency of 400 MHz or higher for ¹H is recommended.
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional ¹H NMR spectrum.
-
Typical parameters include a 30° pulse width, an acquisition time of 2-3 seconds, and a relaxation delay of 1-2 seconds.
-
The chemical shifts are referenced to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.
-
The chemical shifts are referenced to the solvent peak (e.g., CDCl₃ at 77.16 ppm).
-
-
2D NMR Experiments: To aid in the complete assignment of the structure, 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) should be performed.
-
Data Analysis: The chemical shifts (δ), coupling constants (J), and correlations from 2D spectra are used to assemble the molecular structure and assign all proton and carbon signals.
IR spectroscopy provides information about the functional groups present in a molecule. For ocimenone, key absorptions would be expected for the carbonyl group (C=O) and carbon-carbon double bonds (C=C).
Methodology:
-
Sample Preparation: For a liquid sample like ocimenone, a thin film can be prepared by placing a drop of the neat liquid between two salt plates (e.g., NaCl or KBr).
-
Instrumentation: A Fourier-transform infrared (FTIR) spectrometer.
-
Data Acquisition: The spectrum is typically recorded from 4000 to 400 cm⁻¹.
-
Data Analysis: The positions of the absorption bands are indicative of specific functional groups. For ocimenone, a strong absorption band is expected in the region of 1650-1700 cm⁻¹ for the conjugated ketone and bands in the 1600-1650 cm⁻¹ region for the C=C double bonds. C-H stretching vibrations will be observed around 2850-3100 cm⁻¹.
UV-Vis spectroscopy is used to study the electronic transitions within a molecule and is particularly useful for analyzing compounds with conjugated systems, such as the enone chromophore in ocimenone.
Methodology:
-
Sample Preparation: Prepare a dilute solution of the ocimenone sample in a UV-transparent solvent, such as ethanol or hexane. The concentration should be adjusted to give an absorbance reading between 0.2 and 1.0.
-
Instrumentation: A dual-beam UV-Vis spectrophotometer.
-
Data Acquisition: Scan the spectrum over a range of approximately 200 to 400 nm.
-
Data Analysis: The wavelength of maximum absorbance (λmax) is determined. For conjugated enones like ocimenone, a π → π* transition is expected to give a strong absorption band. The position of λmax is influenced by the extent of conjugation and the substitution pattern[10][11].
Workflow and Visualization
The logical flow of experiments for the identification of a natural product like ocimenone from a complex mixture is crucial for an efficient and accurate analysis.
Caption: Workflow for the spectroscopic identification of ocimenone.
References
- 1. (E)-Ocimenone | C10H14O | CID 6428431 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. (E)-2,6-Dimethylocta-2,5,7-trien-4-one [webbook.nist.gov]
- 3. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]
- 4. An Easy-To-Understand Guide To GCMS Testing For Essential Oils [newdirectionsaromatics.com]
- 5. How Experts Determine Essential Oil Purity [innovatechlabs.com]
- 6. scitepress.org [scitepress.org]
- 7. agilent.com [agilent.com]
- 8. organomation.com [organomation.com]
- 9. How to make an NMR sample [chem.ch.huji.ac.il]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. UV-Visible Spectroscopy [www2.chemistry.msu.edu]
The Role of Tagetenone as a Semiochemical in Insects: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tagetenone, a monoterpenoid ketone primarily found in the essential oils of various Tagetes species (marigolds), exhibits significant semiochemical properties, acting as a potent insect repellent and insecticide. This technical guide provides an in-depth analysis of the current understanding of tagetenone's role in insect behavior and physiology. It summarizes key quantitative data on its occurrence and biological activity, details relevant experimental methodologies, and visually represents hypothesized signaling pathways and experimental workflows. This document is intended to serve as a comprehensive resource for researchers and professionals in the fields of chemical ecology, entomology, and the development of novel insect control agents.
Introduction to Tagetenone as a Semiochemical
Semiochemicals are chemical substances that convey information between organisms, mediating interactions such as mate location, host finding, and defense.[1][2] Tagetenone, an acyclic monoterpenoid, is a prominent component of the essential oil of several Tagetes species, including Tagetes minuta, Tagetes patula, and Tagetes erecta.[2][3][4] It exists as two primary isomers, (E)- and (Z)-tagetenone. The biocidal activity of Tagetes oil is often attributed to the presence of tagetenone.[1] This compound plays a significant role in plant defense by acting as an allomone, a semiochemical that benefits the emitter by modifying the behavior of the receiver, in this case, herbivorous insects. Its primary semiochemical functions are repellency and toxicity, making it a molecule of great interest for the development of natural insecticides and repellents.
Quantitative Data on Tagetenone and Tagetes Essential Oil
The concentration of tagetenone in Tagetes essential oils can vary significantly based on the plant species, geographical origin, and phenological stage.[4][5][6] While specific dose-response data for pure tagetenone is limited in the public domain, the biological activity of Tagetes essential oils, where tagetenone is a major constituent, has been quantified in several studies.
Table 1: Composition of Tagetenone in Tagetes spp. Essential Oils
| Plant Species | Plant Part | (E)-Tagetenone (%) | (Z)-Tagetenone (%) | Reference |
| Tagetes minuta | Aerial Parts | 3.3 - 11.8 | 3.1 - 4.5 | [4] |
| Tagetes patula | Aerial Parts | 1.52 - 2.44 | 3.36 - 3.45 | [6] |
Table 2: Larvicidal Activity of Tagetes minuta Essential Oil against Aedes aegypti
| Essential Oil Concentration | Mortality (%) | Exposure Time (h) | LC50 (µg/mL) | Reference |
| 800 ppm | 70.00 ± 8.16 | 24 | - | [7] |
| 800 ppm | 100.00 ± 0.01 | 72 | - | [7] |
| 400 ppm | 98.33 ± 0.17 | End of experiment | - | [7] |
| - | - | 24 | 17.28 | [3] |
Experimental Protocols
Extraction and Isolation of Tagetenone
A standardized protocol for the extraction and isolation of tagetenone is crucial for obtaining pure compounds for bioassays.
Methodology:
-
Plant Material: Fresh aerial parts of Tagetes spp. are collected at the full flowering stage.[6]
-
Hydrodistillation: The plant material is subjected to hydrodistillation for approximately 3-4 hours using a Clevenger-type apparatus to extract the essential oil.[2][6]
-
Drying and Storage: The collected essential oil is dried over anhydrous sodium sulfate and stored in a sealed vial at 4°C in the dark.[6]
-
Supercritical CO2 Extraction (Alternative Method): For higher purity and yield, supercritical CO2 extraction can be employed. This method involves extraction at controlled pressure and temperature (e.g., 80 bar and 40°C) with subsequent separation of waxes and the oil.[8]
-
Purification: Pure tagetenone isomers can be isolated from the essential oil using techniques such as fractional distillation or preparative gas chromatography.
Insect Repellency Bioassay (Olfactometer)
Olfactometers are standard apparatuses used to study the behavioral response of insects to volatile compounds.[9][10] A Y-tube or four-arm olfactometer can be used to assess the repellency of tagetenone.
Methodology:
-
Olfactometer Setup: A Y-tube or four-arm olfactometer is used, with a constant flow of purified and humidified air through each arm.[11][12]
-
Test and Control: One arm contains a filter paper treated with a known concentration of tagetenone dissolved in a suitable solvent (e.g., ethanol). The other arm(s) contain a filter paper treated with the solvent alone as a control.
-
Insect Release: Adult female mosquitoes (e.g., Aedes aegypti or Culex quinquefasciatus), starved for a period (e.g., 12 hours) with access to water, are released individually at the base of the olfactometer.[11][12]
-
Data Collection: The time the insect spends in each arm and the first choice of arm are recorded for a set duration (e.g., 5-10 minutes).[13]
-
Data Analysis: A Repellency Index (RI) can be calculated as: RI = (Nc - Nt) / (Nc + Nt), where Nc is the number of insects in the control arm and Nt is the number of insects in the treated arm. Statistical analysis (e.g., Chi-square test) is used to determine the significance of the repellency.
Electroantennography (EAG)
EAG is an electrophysiological technique used to measure the overall electrical response of an insect's antenna to an odorant, providing a measure of its olfactory sensitivity.[3][14][15][16]
Methodology:
-
Antenna Preparation: An antenna is excised from a live, immobilized insect. The tip and the base of the antenna are placed between two electrodes containing a conductive solution.[14]
-
Odorant Delivery: A puff of purified air carrying a specific concentration of tagetenone is delivered to the antenna.
-
Signal Recording: The electrical potential change (depolarization) across the antenna is recorded as an EAG response.
-
Dose-Response Curve: A range of tagetenone concentrations is tested to generate a dose-response curve, allowing for the determination of the detection threshold.[17]
Acetylcholinesterase (AChE) Inhibition Assay
This in vitro assay determines the potential of tagetenone to inhibit the enzyme acetylcholinesterase, a key component of the insect nervous system.
Methodology:
-
Enzyme and Substrate: A solution of purified acetylcholinesterase (from electric eel or a recombinant source) and the substrate acetylthiocholine iodide (ATCI) are prepared in a buffer solution.[18][19][20]
-
Ellman's Reagent: 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) is used as a chromogenic reagent.
-
Assay Procedure: In a 96-well plate, the enzyme is pre-incubated with various concentrations of tagetenone. The reaction is initiated by adding the substrate and DTNB.
-
Measurement: The hydrolysis of ATCI by AChE produces thiocholine, which reacts with DTNB to form a yellow-colored product. The absorbance is measured spectrophotometrically at 412 nm over time.[19]
-
Data Analysis: The percentage of inhibition is calculated, and the IC50 value (the concentration of inhibitor that causes 50% enzyme inhibition) is determined.[21][22][23]
Hypothesized Signaling Pathways and Mechanisms of Action
While the precise molecular targets of tagetenone in insects are still under investigation, based on the known mechanisms of other insect repellents and structurally similar compounds, several signaling pathways are hypothesized to be involved.
Olfactory System Disruption
It is hypothesized that tagetenone acts as a repellent by disrupting the normal functioning of the insect's olfactory system. This could occur through several mechanisms:
-
Activation of Repellent-Specific Olfactory Receptors (ORs): Tagetenone may bind to and activate specific ORs that are hard-wired to elicit an avoidance behavior in the insect.[24][25]
-
Inhibition of Attractant-Sensing ORs: Similar to the action of DEET, tagetenone may inhibit the activation of ORs that normally detect host cues, effectively masking the host from the insect.[24][25]
-
Interaction with Odorant Binding Proteins (OBPs): Tagetenone might interfere with the function of OBPs in the sensillar lymph, preventing host odorants from reaching their target ORs.[19][26]
Neurotoxic Effects
At higher concentrations, tagetenone exhibits insecticidal activity, suggesting a neurotoxic mode of action. Potential molecular targets in the insect nervous system include:
-
GABA Receptor Modulation: Ketone-containing monoterpenoids have been shown to modulate GABA receptors.[27] It is plausible that tagetenone acts as a negative allosteric modulator of insect GABA-gated chloride channels, leading to hyperexcitation of the nervous system and eventual paralysis.[7][28][29][30]
-
Acetylcholinesterase (AChE) Inhibition: While direct evidence is lacking for tagetenone, some essential oil components are known to inhibit AChE. Inhibition of this enzyme would lead to an accumulation of the neurotransmitter acetylcholine in the synaptic cleft, causing continuous nerve impulses and leading to paralysis and death.
References
- 1. researchgate.net [researchgate.net]
- 2. Tagetes spp. Essential Oils and Other Extracts: Chemical Characterization and Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Electroantennogram and single sensillum recording in insect antennae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. perfumerflavorist.com [perfumerflavorist.com]
- 6. jchps.com [jchps.com]
- 7. biorxiv.org [biorxiv.org]
- 8. ISOLATION OF TAGETES MINUTA L. OIL USING SUPERCRITICAL CO2 EXTRACTION | International Society for Horticultural Science [ishs.org]
- 9. researchgate.net [researchgate.net]
- 10. hau.repository.guildhe.ac.uk [hau.repository.guildhe.ac.uk]
- 11. Behavioral Response of Aedes aegypti Mosquito towards Essential Oils Using Olfactometer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. thehive.icipe.org [thehive.icipe.org]
- 14. researchgate.net [researchgate.net]
- 15. mdpi.com [mdpi.com]
- 16. Electrophysiological Responses of Eighteen Species of Insects to Fire Ant Alarm Pheromone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Behavioural and antennal responses of Aedes aegypti (l.) (Diptera: Culicidae) gravid females to chemical cues from conspecific larvae | PLOS One [journals.plos.org]
- 18. Acetylcholinesterase Inhibitory Potential of Various Sesquiterpene Analogues for Alzheimer’s Disease Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Olfactory binding proteins: a review across the Insecta - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Acetylcholinesterase enzyme inhibitory potential of standardized extract of Trigonella foenum graecum L and its constituents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. Synthesis and Evaluation of Anti-acetylcholinesterase Activity of 2-(2-(4-(2-Oxo-2-phenylethyl)piperazin-1-yl) ethyl)Isoindoline-1,3-dione Derivatives with Potential Anti-Alzheimer Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Indene-Derived Hydrazides Targeting Acetylcholinesterase Enzyme in Alzheimer’s: Design, Synthesis, and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 24. The structural basis of odorant recognition in insect olfactory receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 25. mdpi.com [mdpi.com]
- 26. In silico study of Tagetes erecta repellent for Culex quinquefasciatus. [wisdomlib.org]
- 27. scienceopen.com [scienceopen.com]
- 28. Molecular biology of insect neuronal GABA receptors [pubmed.ncbi.nlm.nih.gov]
- 29. Frontiers | Transgenic line for characterizing GABA-receptor expression to study the neural basis of olfaction in the yellow-fever mosquito [frontiersin.org]
- 30. Modulation of GABA release by 5-HT1B receptors: An interplay with AMPA-receptors and voltage-gated Ca2+ channels - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Synthesis of (Z)-2,6-Dimethylocta-2,5,7-trien-4-one
Abstract
This document provides a detailed protocol for the chemical synthesis of (Z)-2,6-Dimethylocta-2,5,7-trien-4-one, a naturally occurring monoterpene also known as (Z)-tagetone or artemisia ketone. The protocol is based on a four-step reaction sequence starting from dimethylaminoacetonitrile. This method is noted for its cost-effectiveness and high overall yield. These application notes are intended for researchers and professionals in the fields of chemistry and drug development.
Introduction
(Z)-2,6-Dimethylocta-2,5,7-trien-4-one is a key constituent of the essential oils of various plants, notably from the Tagetes and Artemisia species. It is recognized for its distinct aroma and is utilized in the flavor and fragrance industries. Furthermore, it serves as a versatile starting material in the synthesis of other complex organic molecules. The synthesis protocol detailed herein follows a robust and efficient pathway, making it suitable for laboratory-scale production.
Chemical Properties:
| Property | Value |
| CAS Number | 33746-71-3[1][2][3][4] |
| Molecular Formula | C₁₀H₁₄O[1][2][3][4] |
| Molecular Weight | 150.22 g/mol [4] |
| Appearance | Pale yellow to yellow clear oily liquid |
| Boiling Point | 222.9 ± 9.0 °C |
| Flash Point | 86.3 ± 11.9 °C |
| Density | 0.8 ± 0.1 g/cm³[5] |
| Solubility | Soluble in alcohol, insoluble in water.[6] |
| Synonyms | (Z)-Tagetenone, cis-Tagetenone, cis-Ocimenone, (Z)-Ocimenone[1][2][3][4] |
Synthesis Protocol
The synthesis of (Z)-2,6-Dimethylocta-2,5,7-trien-4-one is achieved through a four-step process with an overall yield of approximately 77%.[7][8] The pathway involves the sequential dialkylation of dimethylaminoacetonitrile, followed by hydrolysis and isomerization.[7][8]
Reaction Scheme
Caption: Synthetic pathway for Artemisia Ketone.
Experimental Workflow
Caption: Experimental workflow for the synthesis.
Materials and Reagents
| Reagent | Purity | Supplier |
| Dimethylaminoacetonitrile | ≥98% | Sigma-Aldrich |
| β-Methallylchloride | ≥95% | Sigma-Aldrich |
| Prenyl bromide (3-Methyl-2-butenyl bromide) | ≥95% | Sigma-Aldrich |
| Potassium Carbonate (K₂CO₃), solid | Anhydrous | Fisher Scientific |
| Dimethylformamide (DMF) | Anhydrous | Fisher Scientific |
| Cupric Sulfate (CuSO₄) | Pentahydrate | Sigma-Aldrich |
| Methanol (MeOH) | Anhydrous | Fisher Scientific |
| Sodium Methoxide (NaOMe) | 0.5 M in MeOH | Sigma-Aldrich |
| Diethyl Ether | Anhydrous | Fisher Scientific |
| Saturated Sodium Bicarbonate Solution | - | - |
| Brine (Saturated NaCl Solution) | - | - |
| Anhydrous Magnesium Sulfate (MgSO₄) | - | Fisher Scientific |
Step-by-Step Procedure
Step 1: Synthesis of the Monosubstituted Aminonitrile [8]
-
To a stirred solution of dimethylaminoacetonitrile in dimethylformamide (DMF), add solid potassium carbonate.
-
Add β-methallylchloride dropwise to the suspension at room temperature.
-
Continue stirring at room temperature until the reaction is complete (monitor by TLC).
-
Upon completion, quench the reaction with water and extract the product with diethyl ether.
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield the monosubstituted aminonitrile. The reported yield for this step is 95%.[8]
Step 2: Synthesis of the Disubstituted Aminonitrile [8]
-
Dissolve the monosubstituted aminonitrile obtained from Step 1 in DMF.
-
Add solid potassium carbonate to the solution.
-
Add prenyl bromide dropwise at room temperature.
-
Stir the mixture at room temperature until the starting material is consumed (monitor by TLC).
-
Perform an aqueous work-up similar to Step 1 to isolate the disubstituted aminonitrile. This step proceeds with a reported yield of 95%.[8]
Step 3: Hydrolysis to Iso-artemisia Ketone [8]
-
Dissolve the disubstituted aminonitrile in a mixture of methanol and water.
-
Add cupric sulfate to the solution.
-
Reflux the mixture until the hydrolysis is complete (monitor by TLC).
-
After cooling to room temperature, filter the mixture to remove solid byproducts.
-
Extract the filtrate with diethyl ether.
-
Wash the organic layer with saturated sodium bicarbonate solution and brine, then dry over anhydrous magnesium sulfate.
-
Evaporate the solvent to obtain iso-artemisia ketone.
Step 4: Isomerization to Artemisia Ketone ((Z)-2,6-Dimethylocta-2,5,7-trien-4-one) [8]
-
Dissolve the iso-artemisia ketone in methanol.
-
Add a catalytic amount of sodium methoxide solution.
-
Stir the solution at room temperature. The isomerization of the double bond is typically complete within a short period.
-
Neutralize the reaction with a mild acid (e.g., dilute HCl) and extract the product with diethyl ether.
-
Wash the organic phase with water and brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo to afford the final product, artemisia ketone. The reported yield for this isomerization step is 95%.[8]
Data Summary
| Step | Product | Starting Materials | Key Reagents | Yield |
| 1 | Monosubstituted aminonitrile | Dimethylaminoacetonitrile, β-methallylchloride | K₂CO₃, DMF | 95%[8] |
| 2 | Disubstituted aminonitrile | Monosubstituted aminonitrile, Prenyl bromide | K₂CO₃, DMF | 95%[8] |
| 3 | Iso-artemisia ketone | Disubstituted aminonitrile | CuSO₄, aq. MeOH | - |
| 4 | Artemisia Ketone | Iso-artemisia ketone | NaOMe, MeOH | 95%[8] |
| Overall | Artemisia Ketone | Dimethylaminoacetonitrile | - | ~77% [7][8] |
Characterization
The final product, (Z)-2,6-Dimethylocta-2,5,7-trien-4-one, should be characterized by standard analytical techniques:
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the vinylic protons.
-
¹³C NMR: The carbon NMR spectrum should display a resonance for the ketone carbonyl at approximately δ 208.5 ppm.[5]
-
Mass Spectrometry (MS): To confirm the molecular weight (150.22 g/mol ).[4]
-
Infrared (IR) Spectroscopy: To identify the carbonyl (C=O) and alkene (C=C) functional groups.
Safety Precautions
-
All manipulations should be performed in a well-ventilated fume hood.
-
Personal protective equipment (safety glasses, lab coat, gloves) must be worn at all times.
-
The reagents used in this synthesis are flammable and/or toxic. Handle with care and consult the corresponding Material Safety Data Sheets (MSDS).
-
Reactions should be conducted under an inert atmosphere where necessary to prevent side reactions and ensure safety.
References
- 1. (Z)-2,6-Dimethylocta-2,5,7-trien-4-one [webbook.nist.gov]
- 2. (Z)-2,6-Dimethylocta-2,5,7-trien-4-one [webbook.nist.gov]
- 3. (Z)-2,6-Dimethylocta-2,5,7-trien-4-one [webbook.nist.gov]
- 4. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]
- 5. (Z)-Tagetone (3588-18-9) for sale [vulcanchem.com]
- 6. (Z)-tagetone, 3588-18-9 [thegoodscentscompany.com]
- 7. tandfonline.com [tandfonline.com]
- 8. tandfonline.com [tandfonline.com]
Application Note: Quantitative Analysis of Tagetenone using Gas Chromatography-Mass Spectrometry (GC-MS)
Audience: Researchers, scientists, and drug development professionals.
Introduction
Tagetenone is a naturally occurring monoterpene ketone found predominantly in the essential oils of various Tagetes species (marigold).[1][2][3] It exists as two primary isomers, cis- and trans-tagetenone, which are known for their characteristic aroma and biological activities. The analysis and quantification of tagetenone are crucial for the quality control of essential oils, characterization of natural products, and for exploring its potential in pharmaceutical and nutraceutical applications.[1] Gas Chromatography-Mass Spectrometry (GC-MS) is the definitive analytical technique for this purpose, offering high-resolution separation of volatile compounds coupled with precise identification based on mass-to-charge ratio.[4] This document provides a detailed protocol for the sample preparation, GC-MS analysis, and data interpretation for tagetenone.
Principle of Analysis
The GC-MS method leverages the volatility of tagetenone to achieve separation from other components within a complex mixture, such as an essential oil. The sample is first vaporized in a heated injector and carried by an inert gas through a capillary column. The column's stationary phase interacts differently with various compounds, causing them to separate based on their boiling points and chemical properties. As each separated compound elutes from the column, it enters the mass spectrometer. Here, it is ionized, typically by electron impact (EI), causing the molecule to fragment in a reproducible pattern. The mass analyzer separates these fragments based on their mass-to-charge (m/z) ratio, generating a unique mass spectrum that serves as a chemical fingerprint for identification.
Experimental Protocol
This protocol outlines a standard procedure for the analysis of tagetenone in essential oil samples.
1. Materials and Reagents
-
Solvent: Hexane or Dichloromethane (GC grade)
-
Standards: Purified standards of cis- and trans-tagetenone (if available for absolute quantification)
-
Sample: Essential oil containing tagetenone (e.g., from Tagetes minuta or Tagetes elliptica)
-
Equipment:
-
Gas Chromatograph coupled to a Mass Spectrometer (GC-MS)
-
Microsyringes (10 µL)
-
Vortex mixer
-
Autosampler vials (2 mL) with caps
-
2. Sample Preparation Effective sample preparation is critical to prevent column overload and obtain accurate results.
-
Dilution: Prepare a 1% (v/v) solution of the essential oil sample in GC-grade hexane or dichloromethane. For example, add 10 µL of the essential oil to 990 µL of solvent in an autosampler vial.[3]
-
Homogenization: Vortex the vial for 30 seconds to ensure the sample is completely homogenized.
-
Standard Preparation (for quantification): If performing absolute quantification, prepare a series of calibration standards by diluting a stock solution of purified tagetenone to known concentrations (e.g., 5, 10, 25, 50, 100 ppm).[5]
3. GC-MS Instrumentation and Conditions The following parameters are typical for the analysis of tagetenone and can be adapted based on the specific instrumentation available.[3][6][7][8]
| Parameter | Value / Description |
| Gas Chromatograph | Agilent 6890, Thermo Fisher Trace 1310, or equivalent |
| Column | DB-5ms, HP-5MS, or equivalent (5%-phenyl-methylpolysiloxane)[6] |
| Dimensions: 30 m length x 0.25 mm internal diameter x 0.25 µm film thickness | |
| Carrier Gas | Helium (99.999% purity) at a constant flow rate of 1.0 mL/min[6][7] |
| Injector | Split/Splitless type |
| Injection Mode: Split (ratio 1:20 to 1:80)[3][6] | |
| Injection Volume: 1 µL | |
| Injector Temperature: 250 °C[8] | |
| Oven Temperature Program | 1. Initial Temperature: 60 °C, hold for 2 minutes |
| 2. Ramp 1: Increase to 150 °C at 3 °C/min | |
| 3. Ramp 2: Increase to 250 °C at 15 °C/min | |
| 4. Final Hold: Hold at 250 °C for 5 minutes[6] | |
| Mass Spectrometer | Quadrupole or equivalent |
| Ionization Mode: Electron Impact (EI)[7] | |
| Electron Energy: 70 eV[7][8] | |
| Mass Scan Range: 40–350 m/z[6] | |
| Ion Source Temperature: 230 °C[7] | |
| Transfer Line Temperature: 280 °C[9] | |
| Data System | Manufacturer's standard software (e.g., ChemStation, Chromeleon) |
Data Presentation and Interpretation
1. Identification of Tagetenone Tagetenone is identified by comparing its retention index (RI) and its mass spectrum with reference data from spectral libraries (e.g., NIST, Wiley) or published literature.[4][6] The molecular formula for tagetenone is C₁₀H₁₄O, with a molecular weight of approximately 150.22 g/mol .[10]
2. Mass Spectral Fragmentation As a ketone, tagetenone undergoes characteristic fragmentation under electron impact. The molecular ion peak (M⁺) at m/z 150 is typically observed. The fragmentation pattern is dominated by alpha-cleavage adjacent to the carbonyl group, leading to the formation of stable acylium ions.[11][12][13]
Quantitative Data Summary
The table below summarizes key identification parameters for tagetenone isomers.
| Compound | Isomer | Molecular Weight ( g/mol ) | Retention Index (RI) on DB-5/ZB-5 | Major Mass Fragments (m/z) |
| Tagetenone | cis-(Z) | 150.22[10] | ~1231-1238[10] | 150 (M⁺), 82 (Base Peak), 67, 53, 41 |
| Tagetenone | trans-(E) | 150.22[10] | Varies, typically elutes after cis isomer | 150 (M⁺), 82 (Base Peak), 67, 53, 41 |
Note: Retention indices and fragment intensities may vary slightly between different instruments and analytical conditions.
Workflow and Diagrams
The overall logical workflow for the GC-MS analysis of tagetenone is depicted below.
References
- 1. farmaciajournal.com [farmaciajournal.com]
- 2. researchgate.net [researchgate.net]
- 3. Chemical Composition, Antioxidant and Antibacterial Activities of Essential Oil Obtained from Chincho (Tagetes elliptica Sm) Leaves Grown in the Peruvian Andes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scielo.br [scielo.br]
- 5. ttb.gov [ttb.gov]
- 6. Chemical Characterization and Enantioselective Analysis of Tagetes filifolia Lag. Essential Oil and Crude Extract - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A GC-MS Protocol for the Identification of Polycyclic Aromatic Alkaloids from Annonaceae - PMC [pmc.ncbi.nlm.nih.gov]
- 8. jmaterenvironsci.com [jmaterenvironsci.com]
- 9. researchgate.net [researchgate.net]
- 10. cis-Tagetenone [webbook.nist.gov]
- 11. youtube.com [youtube.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. chem.libretexts.org [chem.libretexts.org]
High-performance liquid chromatography (HPLC) method for ocimenone
An optimized High-Performance Liquid Chromatography (HPLC) method for the quantification of ocimenone is crucial for researchers, scientists, and drug development professionals. This application note provides a detailed protocol for the analysis of ocimenone, which is applicable in quality control of essential oils, pharmacokinetic studies, and stability testing of formulations.
Application Note
Introduction
Ocimenone is an acyclic monoterpene ketone found in the essential oils of various plants, notably from the Tagetes and Ocimum genera. It exists as geometric isomers, primarily (E)- and (Z)-ocimenone, which may exhibit different biological activities. A reliable and validated HPLC method is essential for the accurate quantification of ocimenone and the separation of its isomers in different matrices. This method utilizes reversed-phase chromatography with UV detection, a common and robust technique for the analysis of moderately polar compounds like ocimenone.
Chromatographic Principle
The method is based on reversed-phase HPLC, where the stationary phase is nonpolar (C18) and the mobile phase is a polar mixture of acetonitrile and water. Ocimenone, being a moderately polar compound, is retained on the column and then eluted by the mobile phase. The separation of isomers and other components is achieved based on their differential partitioning between the stationary and mobile phases. Detection is performed using a UV-Vis detector set at a wavelength where ocimenone exhibits maximum absorbance, which is characteristic of its conjugated ketone structure.
Method Validation Parameters
While a specific pre-validated method for ocimenone is not widely published, the following table summarizes typical quantitative data for HPLC analysis of similar monoterpenes. These values can be used as a benchmark for the validation of the proposed method.
| Parameter | Typical Value |
| Linearity Range (µg/mL) | 1 - 100 |
| Correlation Coefficient (r²) | > 0.999 |
| Limit of Detection (LOD) (µg/mL) | 0.1 - 0.5 |
| Limit of Quantification (LOQ) (µg/mL) | 0.3 - 1.5 |
| Accuracy (% Recovery) | 98 - 102% |
| Precision (% RSD) | < 2% |
Experimental Protocol
This protocol details the necessary steps for the quantitative analysis of ocimenone using HPLC.
1. Materials and Reagents
-
Ocimenone standard (E and Z isomers, if available)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade or ultrapure)
-
Methanol (HPLC grade, for sample and standard preparation)
-
0.45 µm syringe filters (PTFE or other suitable material)
2. Instrumentation and Chromatographic Conditions
-
HPLC System: A system equipped with a quaternary or binary pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient of Acetonitrile (A) and Water (B).
-
0-15 min: 60% A, 40% B
-
15-20 min: Gradient to 80% A, 20% B
-
20-25 min: Hold at 80% A, 20% B
-
25-26 min: Gradient back to 60% A, 40% B
-
26-30 min: Re-equilibration at 60% A, 40% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 10 µL
-
Detection Wavelength: 290 nm (based on the typical absorbance of oxygenated monoterpenes with conjugated ketone systems).
3. Preparation of Standard Solutions
-
Stock Standard Solution (1000 µg/mL): Accurately weigh 10 mg of ocimenone standard and dissolve it in a 10 mL volumetric flask with methanol.
-
Working Standard Solutions: Prepare a series of working standard solutions (e.g., 1, 5, 10, 25, 50, and 100 µg/mL) by diluting the stock solution with methanol.
4. Sample Preparation
The sample preparation will vary depending on the matrix. The following is a general procedure for an essential oil sample:
-
Accurately weigh approximately 100 mg of the essential oil into a 10 mL volumetric flask.
-
Dissolve and make up to volume with methanol.
-
Further dilute the solution with methanol to bring the expected ocimenone concentration within the calibration range.
-
Filter the final diluted sample through a 0.45 µm syringe filter into an HPLC vial before injection.
5. Analysis Procedure
-
Equilibrate the HPLC system with the initial mobile phase composition for at least 30 minutes or until a stable baseline is achieved.
-
Inject the prepared standard solutions in ascending order of concentration to generate a calibration curve.
-
Inject the prepared sample solutions.
-
After the analysis, flush the column with a high percentage of organic solvent (e.g., 90% acetonitrile) and then store it in an appropriate solvent (e.g., methanol/water mixture).
6. Data Analysis
-
Identify the ocimenone peak(s) in the chromatograms based on the retention time of the standard.
-
Create a calibration curve by plotting the peak area of the ocimenone standard against its concentration.
-
Determine the concentration of ocimenone in the sample solutions from the calibration curve.
-
Calculate the final concentration of ocimenone in the original sample, taking into account the dilution factors.
Visualizations
Below are diagrams illustrating the experimental workflow and logical relationships of the HPLC method for ocimenone analysis.
Caption: Experimental workflow for HPLC analysis of ocimenone.
Caption: Logical relationships in the HPLC separation of ocimenone.
Application Notes and Protocols for 2,6-Dimethylocta-2,5,7-trien-4-one in Diels-Alder Reactions
For Researchers, Scientists, and Drug Development Professionals
Abstract
2,6-Dimethylocta-2,5,7-trien-4-one, also known as ocimenone or tagetenone, is a versatile α,β-unsaturated ketone that holds significant potential in synthetic organic chemistry. Its conjugated system allows it to participate in a variety of chemical transformations, including Diels-Alder reactions. This document provides detailed application notes and protocols for the utilization of this compound as a dienophile in [4+2] cycloaddition reactions for the synthesis of complex cyclic and bicyclic scaffolds, which are valuable intermediates in drug discovery and development.
Introduction to this compound in Diels-Alder Reactions
The Diels-Alder reaction is a powerful and widely used method for the stereoselective synthesis of six-membered rings. The reaction typically occurs between a conjugated diene (the 4π-electron component) and a dienophile (the 2π-electron component). In the context of a normal-demand Diels-Alder reaction, the dienophile is typically electron-deficient, and the diene is electron-rich.
This compound, possessing a conjugated enone moiety, functions as an electron-deficient alkene and is therefore an excellent candidate as a dienophile . The electron-withdrawing nature of the carbonyl group activates the adjacent carbon-carbon double bond, making it susceptible to cycloaddition with a wide range of electron-rich dienes. This reactivity allows for the construction of highly substituted cyclohexene derivatives with good control over regioselectivity and stereoselectivity.
The general transformation can be visualized as follows:
Caption: General scheme of the Diels-Alder reaction with this compound as the dienophile.
Key Experimental Considerations
Several factors influence the outcome of Diels-Alder reactions involving this compound:
-
Choice of Diene: Electron-rich dienes, such as those bearing electron-donating groups (e.g., alkyl, alkoxy), will exhibit higher reactivity. Common dienes for this purpose include cyclopentadiene, 1,3-butadiene, isoprene, and Danishefsky's diene.
-
Reaction Conditions:
-
Thermal Conditions: Many Diels-Alder reactions can be carried out by simply heating the reactants in a suitable solvent. The required temperature will depend on the reactivity of the specific diene.
-
Lewis Acid Catalysis: The presence of a Lewis acid can significantly accelerate the reaction rate and enhance regioselectivity and stereoselectivity. Lewis acids coordinate to the carbonyl oxygen of the dienophile, further increasing its electrophilicity. Common Lewis acids include AlCl₃, BF₃·OEt₂, ZnCl₂, and SnCl₄.
-
-
Solvent: The choice of solvent can influence reaction rates. While a range of solvents can be used, non-polar solvents are often preferred for thermal reactions. For Lewis acid-catalyzed reactions, chlorinated solvents like dichloromethane are common.
-
Stereoselectivity: The Diels-Alder reaction is a concerted, suprafacial-suprafacial cycloaddition, meaning the stereochemistry of the dienophile is retained in the product. The endo rule is a key principle governing the stereochemical outcome, where the substituents on the dienophile preferentially orient themselves towards the developing π-system of the diene in the transition state.
Experimental Protocols
While specific experimental data for the Diels-Alder reaction of this compound is not widely published, the following protocols provide a general framework for conducting such reactions based on established procedures for similar conjugated enones.
Protocol 1: Thermal Diels-Alder Reaction with Cyclopentadiene
This protocol describes a general procedure for the thermal cycloaddition of this compound with freshly cracked cyclopentadiene.
Materials:
-
This compound
-
Dicyclopentadiene
-
Toluene (anhydrous)
-
Round-bottom flask with reflux condenser
-
Heating mantle
-
Magnetic stirrer
-
Standard work-up and purification equipment (separatory funnel, rotary evaporator, silica gel for column chromatography)
Procedure:
-
Preparation of Cyclopentadiene: Freshly crack dicyclopentadiene by heating it to its boiling point (~170 °C) and collecting the cyclopentadiene monomer (~40 °C) by distillation. Keep the collected cyclopentadiene on ice to prevent dimerization.
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq).
-
Dissolve the dienophile in a minimal amount of anhydrous toluene.
-
Add a freshly prepared solution of cyclopentadiene (1.2 - 2.0 eq) in toluene to the flask.
-
Reaction: Heat the reaction mixture to reflux (approximately 110 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete (as indicated by the consumption of the limiting reagent), cool the mixture to room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a mixture of hexanes and ethyl acetate) to isolate the desired bicyclic adduct.
Expected Outcome: The reaction is expected to yield a bicyclo[2.2.1]heptene derivative. The major product is predicted to be the endo isomer due to secondary orbital interactions in the transition state.
Caption: Workflow for the thermal Diels-Alder reaction.
Protocol 2: Lewis Acid-Catalyzed Diels-Alder Reaction with Isoprene
This protocol outlines a general procedure for a Lewis acid-catalyzed cycloaddition, which is expected to proceed at a lower temperature and with potentially higher selectivity.
Materials:
-
This compound
-
Isoprene
-
Lewis Acid (e.g., Aluminum chloride, AlCl₃)
-
Dichloromethane (anhydrous)
-
Schlenk flask or similar apparatus for reactions under inert atmosphere
-
Syringes for transfer of reagents
-
Standard work-up and purification equipment
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add anhydrous dichloromethane.
-
Cool the solvent to 0 °C or a lower temperature (e.g., -78 °C) using an appropriate cooling bath.
-
Add the Lewis acid (e.g., AlCl₃, 1.0 - 1.2 eq) to the cooled solvent with stirring.
-
Slowly add a solution of this compound (1.0 eq) in dichloromethane to the Lewis acid suspension. Stir for 15-30 minutes to allow for complexation.
-
Reaction: Add isoprene (1.2 - 2.0 eq) dropwise to the reaction mixture.
-
Maintain the reaction at the low temperature and monitor its progress by TLC.
-
Work-up: Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate or a mild acid (e.g., saturated NH₄Cl solution).
-
Allow the mixture to warm to room temperature and transfer it to a separatory funnel.
-
Extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Purification: Remove the solvent under reduced pressure and purify the crude product by silica gel column chromatography.
Expected Outcome: The Lewis acid catalysis is expected to favor the formation of the "para" regioisomer, where the methyl group of isoprene is at the 4-position relative to the carbonyl group of the dienophile in the resulting cyclohexene ring.
Caption: Workflow for the Lewis acid-catalyzed Diels-Alder reaction.
Data Presentation
| Diene | Catalyst (eq.) | Temperature (°C) | Time (h) | Yield (%) | Regioisomeric Ratio (ortho:meta:para) | Diastereomeric Ratio (endo:exo) |
| Cyclopentadiene | None | 110 | 4-8 | Data to be determined | N/A | Data to be determined |
| Isoprene | AlCl₃ (1.1) | -78 to 0 | 2-6 | Data to be determined | Data to be determined | Data to be determined |
| 1,3-Butadiene | None | 100 (sealed tube) | 12-24 | Data to be determined | N/A | N/A |
| Danishefsky's Diene | ZnCl₂ (1.0) | 25 | 6-12 | Data to be determined | Data to be determined | Data to be determined |
Conclusion
This compound is a promising dienophile for the construction of complex cyclic and bicyclic molecules via the Diels-Alder reaction. The protocols and considerations outlined in this document provide a solid foundation for researchers to explore the synthetic utility of this compound. The ability to perform both thermal and Lewis acid-catalyzed cycloadditions offers flexibility in controlling the reaction outcome. Further research into the scope of suitable dienes and the optimization of reaction conditions will undoubtedly expand the applications of this compound in the synthesis of novel chemical entities for drug discovery and other areas of chemical science.
The Role of Tagetenone in Flavor and Fragrance Innovation: A Guide for Researchers
Introduction: Tagetenone, a naturally occurring monoterpene ketone, is a key aromatic constituent of the essential oil derived from various species of the Tagetes genus, commonly known as marigold. This compound, existing as (Z)- and (E)- stereoisomers, contributes significantly to the characteristic potent and complex aroma of Tagetes oil. Its unique olfactory profile, blending intense green and fruity notes, has garnered interest within the flavor and fragrance industry. This document provides detailed application notes and experimental protocols for researchers, scientists, and drug development professionals exploring the potential of tagetenone.
Application Notes
Tagetenone is primarily utilized as a component of Tagetes essential oil, a high-impact aromatic ingredient.[1] The oil is valued for its ability to impart a powerful and diffusive green, herbaceous, and fruity character to fragrance and flavor compositions.[1]
Flavor and Fragrance Profile:
The aroma of Tagetes oil, where tagetenone is a significant contributor, is described as intensely green-herbaceous, with pronounced fruity notes of green apple and citrus, and a bitter-sweet floral undertone.[1] Upon dilution, it can reveal softer, sweeter notes reminiscent of chamomile or apricot.[1]
Applications in Perfumery and Flavors:
In perfumery, Tagetes oil is used in trace amounts to:
-
Enhance Floral Bouquets: It provides a naturalistic lift to jasmine, tuberose, and rose accords.[1]
-
Create Fruity and Green Accords: It complements notes of apricot, peach, and green tea.[1]
-
Add Freshness to Chypre and Mossy Bases: It introduces a tart, herbaceous contrast.[1]
In the flavor industry, the characteristic aroma of Tagetes species, such as Tagetes elliptica (known as "chincho"), is utilized in traditional gastronomy for seasoning stews and roasts.[2]
Regulatory Considerations:
It is important to note that Tagetes minuta oil is subject to regulatory restrictions due to the presence of phototoxic components. For instance, in leave-on cosmetic products, its concentration is typically limited to a maximum of 0.01%.[1][3]
Quantitative Data
The concentration of tagetenone isomers varies significantly depending on the Tagetes species, geographical origin, part of the plant used, and stage of growth.[4][5] The following table summarizes the percentage of (Z)- and (E)-tagetenone found in the essential oils of various Tagetes species.
| Plant Species | Plant Part | (Z)-Tagetenone (%) | (E)-Tagetenone (%) | Reference |
| Tagetes minuta | Aerial Parts | traces - 26.7 | traces - 31.3 | [4] |
| Tagetes minuta | Aerial Parts | 6.7 | 9.0 | [6] |
| Tagetes minuta | Aerial Parts | 17.7 | 23.1 | [5] |
| Tagetes lemmonii | Flowering Stems | 3.9 | 14.2 | [7] |
| Tagetes multiflora | Aerial Parts | 3.5 | 17.2 | [7] |
| Tagetes terniflora | Aerial Parts | 14.5 | 15.4 | [7] |
| Tagetes elliptica | Leaves | 37.27 (cis) | 18.84 (trans) | [2] |
Experimental Protocols
Protocol 1: Isolation of Tagetenone from Tagetes Essential Oil by Column Chromatography
This protocol describes a general method for the isolation of individual components from an essential oil, adapted for the separation of tagetenone.
Objective: To isolate (Z)- and (E)-tagetenone from a complex essential oil mixture.
Materials:
-
Tagetes essential oil
-
Silica gel (60-120 mesh) for column chromatography
-
Glass chromatography column
-
Hexane (HPLC grade)
-
Ethyl acetate (HPLC grade)
-
Fraction collector
-
Rotary evaporator
-
Thin Layer Chromatography (TLC) plates (silica gel 60 F254)
-
TLC developing chamber
-
UV lamp
-
Glass vials for fraction collection
-
Gas Chromatography-Mass Spectrometry (GC-MS) for fraction analysis
Methodology:
-
Column Preparation:
-
Prepare a slurry of silica gel in hexane.
-
Carefully pack the glass chromatography column with the silica gel slurry, ensuring no air bubbles are trapped.
-
Allow the silica gel to settle, and then drain the excess hexane until the solvent level is just above the silica bed.
-
-
Sample Loading:
-
Dissolve a known amount of Tagetes essential oil in a minimal volume of hexane.
-
Carefully load the dissolved sample onto the top of the silica gel bed.
-
-
Elution:
-
Begin elution with pure hexane.
-
Gradually increase the polarity of the mobile phase by adding increasing percentages of ethyl acetate to the hexane (e.g., 99:1, 98:2, 95:5 v/v). This is known as a gradient elution.
-
Maintain a constant flow rate and collect fractions of a fixed volume (e.g., 10 mL) using a fraction collector.
-
-
Fraction Monitoring:
-
Monitor the separation process using Thin Layer Chromatography (TLC).
-
Spot a small amount of each collected fraction onto a TLC plate.
-
Develop the TLC plate in an appropriate solvent system (e.g., hexane:ethyl acetate 9:1).
-
Visualize the separated spots under a UV lamp.
-
Combine fractions that show similar TLC profiles.
-
-
Solvent Removal and Analysis:
-
Remove the solvent from the combined fractions using a rotary evaporator under reduced pressure.
-
Analyze the resulting isolates by GC-MS to confirm the identity and purity of (Z)- and (E)-tagetenone.[8] The mass spectra and retention indices should be compared with known standards or literature data.[9][10]
-
Protocol 2: Sensory Evaluation of Tagetenone
This protocol outlines a standardized procedure for the sensory evaluation of a fragrance compound like tagetenone.
Objective: To characterize the olfactory profile of isolated tagetenone.
Materials:
-
Purified tagetenone sample
-
Ethanol (perfumer's grade, odorless)
-
Absorbent paper strips (blotters or mouilletes)[2]
-
Odor-free, well-ventilated evaluation booths[7]
-
Trained sensory panel (6-10 members)[11]
-
A set of reference odor standards
Methodology:
-
Panelist Selection and Training:
-
Recruit panelists based on their ability to detect, recognize, and describe basic aromas.[7]
-
Train the panel on a vocabulary of fragrance descriptors and the use of intensity scales.
-
-
Sample Preparation:
-
Prepare a 1% solution of tagetenone in odorless ethanol.
-
Dip the end of a blotter into the solution, ensuring a consistent amount is absorbed.
-
-
Evaluation Procedure: [2]
-
Present the scented blotter to each panelist in an individual evaluation booth to prevent cross-contamination of scents.[7]
-
Instruct panelists to evaluate the fragrance at different time intervals to assess the "dry-down" process:
-
Top note: Immediately after application.
-
Heart note: After 10-15 minutes.
-
Base note: After 1-2 hours.
-
-
Panelists should record the perceived aroma characteristics (e.g., green, fruity, apple, herbaceous) and their intensity on a standardized scoresheet.
-
To prevent olfactory fatigue, limit the number of samples evaluated in a single session and provide breaks.[7]
-
-
Data Analysis:
-
Collect the scoresheets and analyze the data to create a comprehensive olfactory profile of tagetenone.
-
Use statistical methods to determine the consensus on aroma descriptors and intensities.
-
Protocol 3: Gas Chromatography-Olfactometry (GC-O) Analysis of Tagetenone in Essential Oil
GC-O is a powerful technique that combines the separation capabilities of gas chromatography with human sensory perception to identify odor-active compounds in a mixture.[4][12]
Objective: To identify the specific contribution of tagetenone to the overall aroma of Tagetes essential oil.
Materials:
-
Tagetes essential oil
-
Gas chromatograph coupled with a mass spectrometer and an olfactometry port (GC-MS/O)[12]
-
Helium carrier gas
-
Appropriate GC column (e.g., a non-polar 5% phenyl polymethylsiloxane column)[13]
-
Trained human assessor
-
Data acquisition system for both MS and sensory data
Methodology:
-
Sample Preparation:
-
Dilute the Tagetes essential oil in an appropriate solvent (e.g., hexane or ethanol) to a suitable concentration for injection.
-
-
GC-MS/O Analysis:
-
Inject the sample into the GC. The instrument parameters (e.g., inlet temperature, oven temperature program, carrier gas flow rate) should be optimized for the separation of volatile compounds in the essential oil.[13][14]
-
The column effluent is split between the mass spectrometer and the olfactometry port.[12]
-
A trained assessor sniffs the effluent from the olfactometry port and records the time, duration, and description of any perceived odors.[4]
-
Simultaneously, the mass spectrometer records the mass spectra of the eluting compounds.
-
-
Data Correlation and Identification:
-
Correlate the sensory data (retention time of the odor event) with the chromatographic peaks and their corresponding mass spectra.
-
Identify the compounds responsible for the specific odors by comparing their mass spectra and retention indices with those of reference standards, such as pure tagetenone, and with mass spectral libraries.[4][9][10]
-
This will confirm the specific aroma contribution of (Z)- and (E)-tagetenone within the complex scent of the essential oil.
-
Signaling Pathways and Workflows
Olfactory Signal Transduction
The perception of an odorant like tagetenone begins with its interaction with olfactory receptors (ORs), which are G protein-coupled receptors (GPCRs) located on the cilia of olfactory sensory neurons in the nasal epithelium.[3] While the specific ORs for tagetenone have not been identified, the general mechanism of olfactory signal transduction is well-understood.
Caption: Generalized olfactory signal transduction pathway.
Experimental Workflow: Isolation and Analysis of Tagetenone
The following diagram illustrates the logical flow of isolating tagetenone from its natural source and subsequently analyzing its properties.
Caption: Workflow for tagetenone isolation and analysis.
Sensory Evaluation Workflow
This diagram outlines the key steps involved in conducting a sensory evaluation of a fragrance compound.
Caption: Workflow for sensory evaluation of fragrances.
References
- 1. ijirt.org [ijirt.org]
- 2. fernwehcollective.com [fernwehcollective.com]
- 3. Olfactory receptor - Wikipedia [en.wikipedia.org]
- 4. Fragrance And Flavor Component Analysis: Techniques And Applications - Blogs - News [alwsci.com]
- 5. Essential Oil from Tagetes minuta Has Antiquorum Sensing and Antibiofilm Potential against Pseudomonas aeruginosa Strain PAO1 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. sense-lab.co.uk [sense-lab.co.uk]
- 8. researchgate.net [researchgate.net]
- 9. cis-Tagetenone [webbook.nist.gov]
- 10. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]
- 11. sitaramdixit.synthasite.com [sitaramdixit.synthasite.com]
- 12. mdpi.com [mdpi.com]
- 13. A GC-MS Protocol for the Identification of Polycyclic Aromatic Alkaloids from Annonaceae - PMC [pmc.ncbi.nlm.nih.gov]
- 14. documents.thermofisher.com [documents.thermofisher.com]
Application Note & Protocol: Quantification of Ocimenone in Plant Extracts
Audience: Researchers, scientists, and drug development professionals.
Introduction
Ocimenone is a naturally occurring monoterpenoid found in the essential oils of various plants. It exists as two primary geometric isomers, (E)-ocimenone and (Z)-ocimenone, which contribute to the characteristic aroma and biological activities of these plant extracts. Due to its significant antimicrobial, insecticidal, and anti-inflammatory properties, accurate quantification of ocimenone in plant extracts is crucial for quality control, standardization of herbal products, and the development of new therapeutic agents.[1][2][3] This application note provides a summary of ocimenone concentrations in different plant species and a detailed protocol for its quantification using Gas Chromatography-Mass Spectrometry (GC-MS), a widely used and reliable analytical technique.[4][5]
Quantitative Data Summary: Ocimenone Concentration in Plant Essential Oils
The concentration of ocimenone isomers can vary significantly depending on the plant species, geographical location, harvest time, and extraction method.[6][7] The following table summarizes reported concentrations of (E)- and (Z)-ocimenone in the essential oils of several plant species.
| Plant Species | Isomer | Concentration Range (% of Essential Oil) | Reference(s) |
| Tagetes minuta (African Marigold) | (E)-Ocimenone | 13.3% - 42.2% | [7][8] |
| (Z)-Ocimenone | 5.0% - 10.3% | [6][7][8] | |
| Total Ocimenones | 17.2% - 42.4% | [6] | |
| Lippia multiflora (Bush Tea) | (Z)- & (E)-Ocimenone | Identified as major components | [9][10] |
Experimental Protocol: Quantification of Ocimenone by GC-MS
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for separating and identifying volatile compounds like ocimenone in complex mixtures such as plant essential oils.[4][5][11]
1. Objective To quantify the concentration of (E)- and (Z)-ocimenone in a plant essential oil sample using an external standard method.
2. Materials and Reagents
-
Plant Essential Oil Sample: Extracted via hydrodistillation or steam distillation.
-
Ocimenone Standard: Certified reference material of (E)-ocimenone and/or (Z)-ocimenone.
-
Solvent: Hexane or Dichloromethane (HPLC grade).
-
Internal Standard (Optional): e.g., n-Tetradecane or another suitable non-interfering compound.
-
Equipment:
-
Gas Chromatograph with Mass Spectrometer detector (GC-MS).
-
Capillary Column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar column.[5]
-
Microsyringes.
-
Volumetric flasks and pipettes.
-
Analytical balance.
-
3. Standard Solution Preparation
-
Stock Standard Solution (1000 µg/mL): Accurately weigh 10 mg of ocimenone reference standard and dissolve it in 10 mL of hexane in a volumetric flask.
-
Working Standard Solutions: Prepare a series of calibration standards by serially diluting the stock solution with hexane to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.
4. Sample Preparation
-
Accurately weigh approximately 10 mg of the essential oil sample.
-
Dissolve the oil in 10 mL of hexane in a volumetric flask to obtain a concentration of ~1000 µg/mL.
-
Filter the solution through a 0.22 µm syringe filter into a GC vial.
5. GC-MS Instrumental Parameters
-
Carrier Gas: Helium, with a constant flow rate of 1.0 mL/min.[5]
-
Injector Temperature: 250°C.
-
Injection Volume: 1 µL (split mode, e.g., 50:1 split ratio).
-
Oven Temperature Program:
-
Initial temperature: 60°C, hold for 2 minutes.
-
Ramp: Increase to 240°C at a rate of 3°C/min.
-
Final hold: Hold at 240°C for 5 minutes.
-
-
MS Transfer Line Temperature: 280°C.[5]
-
Ion Source Temperature: 230°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.[5]
-
Mass Scan Range: 40-400 amu.
6. Data Analysis and Quantification
-
Identification: Identify the peaks for (E)- and (Z)-ocimenone in the sample chromatogram by comparing their retention times and mass spectra with those of the reference standards and the NIST library database.[12]
-
Calibration Curve: Inject the working standard solutions and generate a calibration curve by plotting the peak area against the concentration for each isomer. The curve should have a correlation coefficient (R²) > 0.99.[13]
-
Quantification: Inject the prepared sample solution. Determine the concentration of each ocimenone isomer in the sample by using the regression equation from the calibration curve.
-
Calculate Percentage: Calculate the final concentration as a percentage of the total essential oil mass.
Formula:Ocimenone (%) = (Concentration from curve [µg/mL] / Initial sample concentration [µg/mL]) * 100
Visualizations
Experimental Workflow
The following diagram illustrates the complete workflow for the quantification of ocimenone from plant material.
References
- 1. Usage of Natural Volatile Organic Compounds as Biological Modulators of Disease [mdpi.com]
- 2. Antimicrobial Action of Essential Oil of Tagetes minuta: Role of the Bacterial Membrane in the Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. extractionmagazine.com [extractionmagazine.com]
- 5. plantsjournal.com [plantsjournal.com]
- 6. dergipark.org.tr [dergipark.org.tr]
- 7. essencejournal.com [essencejournal.com]
- 8. tandfonline.com [tandfonline.com]
- 9. japsonline.com [japsonline.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. ijpsr.com [ijpsr.com]
- 13. researchgate.net [researchgate.net]
Application Notes and Protocols: 2,6-Dimethylocta-2,5,7-trien-4-one as a Michael Acceptor in Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the potential use of 2,6-Dimethylocta-2,5,7-trien-4-one as a Michael acceptor in organic synthesis. Due to a lack of specific documented examples in the scientific literature for this particular compound, the following protocols and data are based on established principles of Michael additions to structurally similar α,β,γ,δ-unsaturated ketones and dienones. These notes are intended to serve as a foundational guide for researchers exploring the reactivity of this versatile substrate.
Introduction to Reactivity
This compound, a conjugated trienone, presents multiple electrophilic sites for nucleophilic attack. As a Michael acceptor, it can theoretically undergo conjugate addition at the β-position (1,4-addition) or at the δ-position (1,6-addition). The extended conjugation of the trienone system makes it an interesting substrate for selective functionalization. The regioselectivity of the Michael addition is expected to be influenced by the nature of the nucleophile, the catalyst employed, and the reaction conditions. "Soft" nucleophiles, such as thiolates and cuprates, are generally expected to favor conjugate addition.
Potential Reaction Pathways
The dual reactivity of this compound as a Michael acceptor allows for the formation of distinct products, which can be valuable intermediates in the synthesis of complex molecules and potential drug candidates. The general workflow for a Michael addition to this substrate is outlined below.
Application Notes and Protocols for the Isolation of Tagetenone from Tagetes minuta
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tagetes minuta, commonly known as wild marigold, is an aromatic plant belonging to the Asteraceae family. It is a source of a valuable essential oil rich in various bioactive compounds, with tagetone being one of its major constituents.[1] Tagetenone and its derivatives have garnered significant interest in the pharmaceutical and fragrance industries due to their potential therapeutic properties and distinct aroma. These application notes provide detailed protocols for the extraction of essential oil from Tagetes minuta and the subsequent isolation of tagetone.
Data Presentation
The yield and composition of essential oil from Tagetes minuta, and consequently the concentration of tagetone, can vary significantly based on the extraction method, plant part used, and the geographical origin of the plant material. The following tables summarize quantitative data from various studies.
Table 1: Comparison of Essential Oil Yield from Tagetes minuta using Different Extraction Methods
| Extraction Method | Plant Material | Yield (% w/w) | Reference |
| Steam Distillation | Fresh aerial parts (leaves, stems, flowers) | 0.059% | [2] |
| Hydrodistillation | Aerial part | 1.2% (on dry weight basis) | [3] |
| Supercritical CO2 Extraction | Flowering tops (air-dried) | 0.91% | [4] |
Table 2: Chemical Composition of Tagetes minuta Essential Oil from Different Extraction Methods
| Compound | Steam Distillation (%) | Hydrodistillation (%) | Supercritical CO2 Extraction (%) |
| (Z)-β-Ocimene | 30 - 40 | 11.9 (leaf oil) | 19.3 |
| Dihydrotagetone | ≈13 | 45.9 (leaf oil) | 5.2 |
| Tagetone | 40 - 50 | Not specified as major | Not specified as major |
| (Z)- & (E)-Ocimenone | ≈9 | 27.0 (flower oil, trans) | 13.3 (cis) |
| D-Limonene | ≈3 | Not specified as major | 15.1 |
Note: The composition of essential oils can be highly variable. The data presented here are indicative and sourced from multiple references.[2][4][5][6]
Experimental Protocols
Protocol 1: Extraction of Essential Oil by Steam Distillation
This protocol describes the extraction of essential oil from the aerial parts of Tagetes minuta using steam distillation, a widely used method for obtaining essential oils from plant materials.[5]
Materials and Equipment:
-
Freshly harvested aerial parts of Tagetes minuta (flowers, leaves, and upper stems)
-
Steam distillation apparatus (including a boiler, distillation flask, condenser, and collection vessel/Florentine flask)
-
Deionized water
-
Anhydrous sodium sulfate
-
Amber glass bottle for storage
Procedure:
-
Plant Material Preparation: Harvest the aerial parts of Tagetes minuta, preferably during the flowering season.[5] Chop the plant material into smaller pieces (2-5 cm) to increase the surface area for efficient oil extraction.
-
Apparatus Setup: Assemble the steam distillation unit. Ensure all glass joints are properly sealed.
-
Charging the Still: Place the chopped plant material into the distillation flask. Do not pack the material too tightly to allow for even steam penetration.
-
Distillation: Generate steam in the boiler and pass it through the plant material in the distillation flask. The steam will rupture the oil glands in the plant material, releasing the volatile essential oil.
-
Condensation: The mixture of steam and essential oil vapor will travel to the condenser. The cold water circulating in the condenser will cool the vapor, causing it to condense back into a liquid.
-
Collection: Collect the condensate, which consists of a mixture of essential oil and water (hydrosol), in a collection vessel or a Florentine flask.
-
Separation: Allow the mixture to stand. The essential oil, being less dense than water, will form a layer on top. Separate the oil from the water.
-
Drying: Dry the collected essential oil by adding a small amount of anhydrous sodium sulfate. This will remove any residual water.
-
Storage: Store the dried essential oil in a sealed, airtight amber glass bottle in a cool, dark place to prevent degradation.
Protocol 2: Isolation of Tagetone by Column Chromatography
This protocol outlines a general procedure for the isolation of tagetone from the extracted Tagetes minuta essential oil using column chromatography. This method separates compounds based on their differential adsorption to a stationary phase.
Materials and Equipment:
-
Tagetes minuta essential oil
-
Silica gel (60-120 mesh) for column chromatography
-
Glass chromatography column
-
N-Hexane (analytical grade)
-
Ethyl acetate (analytical grade)
-
Small glass vials or test tubes for fraction collection
-
Thin Layer Chromatography (TLC) plates (silica gel coated)
-
TLC developing chamber
-
UV lamp
-
Rotary evaporator
Procedure:
-
Column Preparation:
-
Prepare a slurry of silica gel in n-hexane.
-
Carefully pack the chromatography column with the silica gel slurry, ensuring there are no air bubbles or cracks in the stationary phase.
-
Wash the packed column with n-hexane until the bed is stable.
-
-
Sample Loading:
-
Dissolve a known amount of the Tagetes minuta essential oil in a minimal volume of n-hexane.
-
Carefully load the dissolved sample onto the top of the silica gel column.
-
-
Elution:
-
Begin eluting the column with 100% n-hexane. This will elute the non-polar compounds first.
-
Gradually increase the polarity of the mobile phase by adding increasing percentages of ethyl acetate to the n-hexane (e.g., 98:2, 95:5, 90:10 v/v). A stepwise or linear gradient can be employed.
-
-
Fraction Collection:
-
Collect the eluate in small, numbered fractions (e.g., 10 mL each) in vials or test tubes.
-
-
Monitoring the Separation (TLC):
-
Monitor the separation by spotting a small amount of each collected fraction onto a TLC plate.
-
Develop the TLC plate in a suitable solvent system (e.g., n-hexane:ethyl acetate 9:1).
-
Visualize the spots under a UV lamp or by using a suitable staining reagent.
-
Fractions containing compounds with similar TLC profiles (i.e., the same retention factor, Rf) can be pooled together. Tagetone, being a ketone, will be more polar than the hydrocarbon components and will elute after them.
-
-
Isolation and Concentration:
-
Pool the fractions that are rich in tagetone (as determined by TLC and ideally confirmed by GC-MS analysis of a small aliquot).
-
Remove the solvent from the pooled fractions using a rotary evaporator under reduced pressure to obtain the isolated tagetone.
-
-
Purity Analysis:
-
Assess the purity of the isolated tagetone using analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC).
-
Visualizations
Caption: Workflow for the extraction of essential oil from Tagetes minuta.
Caption: Workflow for the isolation of tagetone from essential oil.
References
- 1. Simple preparative gas chromatographic method for isolation of menthol and menthone from peppermint oil, with quantitative GC-MS and (1) H NMR assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Isolation of Natural Products by Preparative Gas Chromatography | Springer Nature Experiments [experiments.springernature.com]
- 3. researchgate.net [researchgate.net]
- 4. essencejournal.com [essencejournal.com]
- 5. scispace.com [scispace.com]
- 6. ijabbr.com [ijabbr.com]
Application Notes and Protocols for the Experimental Use of Ocimenone as a Chemical Intermediate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the utilization of ocimenone, a naturally occurring monoterpene, as a versatile chemical intermediate in the synthesis of more complex terpenoids. The following sections detail its application in Diels-Alder and intramolecular cyclization reactions, offering a foundation for the development of novel compounds with potential applications in drug discovery and other fields.
Overview of Ocimenone
Ocimenone, systematically known as (5E)-2,6-dimethylocta-2,5,7-trien-4-one, is a ketone-containing monoterpene. It exists as (E) and (Z) isomers, often referred to as trans- and cis-ocimenone or tagetone, respectively. Its conjugated system of double bonds and a carbonyl group makes it a reactive precursor for various chemical transformations.
Chemical Structure of (E)-Ocimenone:
Table 1: Physicochemical Properties of (E)-Ocimenone
| Property | Value |
| Molecular Formula | C₁₀H₁₄O |
| Molecular Weight | 150.22 g/mol |
| IUPAC Name | (5E)-2,6-dimethylocta-2,5,7-trien-4-one |
| CAS Number | 33746-72-4 |
| Appearance | Oily liquid |
Synthesis of Atlantones via Acid-Catalyzed Diels-Alder Reaction
Ocimenone serves as a key starting material for the synthesis of atlantones, a group of sesquiterpenoids, through an acid-catalyzed Diels-Alder reaction with isoprene. This [4+2] cycloaddition reaction forms the characteristic cyclohexene ring of the atlantone structure.
Experimental Protocol: Acid-Catalyzed Diels-Alder Reaction
Objective: To synthesize (±)-α-atlantone and (±)-γ-atlantone from (E)-ocimenone and isoprene.
Materials:
-
(E)-Ocimenone
-
Isoprene
-
Sulphuric acid (concentrated)
-
Diethyl ether
-
Anhydrous sodium sulphate
-
Standard laboratory glassware for organic synthesis (round-bottom flask, condenser, dropping funnel, etc.)
-
Heating and stirring apparatus
-
Chromatography equipment for purification (e.g., silica gel column chromatography)
Procedure:
-
To a stirred solution of (E)-ocimenone (1.0 g) in diethyl ether (20 ml), add a solution of isoprene (2.0 g) in diethyl ether (10 ml).
-
Cool the mixture in an ice bath and add a few drops of concentrated sulphuric acid.
-
Stir the reaction mixture at room temperature for 2 hours.
-
Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Separate the ethereal layer, wash with water, and dry over anhydrous sodium sulphate.
-
Evaporate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent to yield a mixture of (±)-α-atlantone and (±)-γ-atlantone.
Table 2: Quantitative Data for Atlantone Synthesis
| Product | Yield (%) | Spectroscopic Data |
| (±)-α-Atlantone & (±)-γ-Atlantone (mixture) | 60% | MS (GC): Major peaks at m/z 218 (M+), 136, 121, 93, 68. IR (film): νmax 1660 (C=O), 1610 (C=C) cm⁻¹. ¹H-NMR (CDCl₃): δ 0.9-2.2 (m, aliphatic protons), 4.8-6.5 (m, olefinic protons). |
Synthesis of Filifolone via Intramolecular Cyclization
Ocimenone can undergo an intramolecular cyclization reaction in the presence of a Lewis acid, such as aluminium chloride, to yield filifolone, a bicyclic ketone. This reaction demonstrates the utility of ocimenone in constructing more complex carbocyclic frameworks.
Experimental Protocol: Intramolecular Cyclization
Objective: To synthesize filifolone from ocimenone.
Materials:
-
Ocimenone (mixture of E and Z isomers)
-
Aluminium chloride (anhydrous)
-
Carbon disulphide (anhydrous)
-
Standard laboratory glassware for inert atmosphere reactions (Schlenk line, etc.)
-
Stirring apparatus
-
Chromatography equipment for purification
Procedure:
-
In a flame-dried, three-necked flask under a nitrogen atmosphere, dissolve anhydrous aluminium chloride (1.5 g) in anhydrous carbon disulphide (50 ml).
-
To this stirred suspension, add a solution of ocimenone (1.0 g) in carbon disulphide (10 ml) dropwise at room temperature.
-
Continue stirring the mixture at room temperature for 1 hour.
-
Carefully pour the reaction mixture onto a mixture of crushed ice and concentrated hydrochloric acid.
-
Extract the product with diethyl ether (3 x 50 ml).
-
Wash the combined ethereal extracts with a saturated aqueous solution of sodium bicarbonate and then with water.
-
Dry the ethereal solution over anhydrous sodium sulphate and evaporate the solvent.
-
Purify the resulting oil by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford filifolone.
Table 3: Quantitative Data for Filifolone Synthesis
| Product | Yield (%) | Spectroscopic Data |
| Filifolone | 55% | IR (film): νmax 1740 (C=O, five-membered ring) cm⁻¹. ¹H-NMR (CDCl₃): Characteristic signals for a bicyclic system with methyl groups and olefinic protons. |
Diagram 2: Logical Relationship in Filifolone Synthesis
Caption: Lewis acid-catalyzed intramolecular cyclization of ocimenone.
Potential Applications in Drug Development
While ocimenone itself is not typically a final drug product, its derivatives, such as atlantone, have shown preliminary biological activities that warrant further investigation in a drug development context.
Biological Activity of Atlantone
Atlantone, a direct synthetic derivative of ocimenone, has been identified as a component of various essential oils and has been investigated for its antimicrobial properties.
Table 4: Reported Biological Activities of Atlantone
| Activity | Target Organisms/Cell Lines | Observations |
| Antibacterial | Gram-positive bacteria (e.g., Staphylococcus aureus) | Moderate to high activity observed in some studies. |
| Antifungal | Various fungal strains | Moderate activity reported. |
Further research is required to elucidate the specific mechanisms of action and to evaluate the potential of atlantone and its derivatives as leads for novel anti-infective agents. No specific signaling pathways have been definitively identified for atlantone's biological effects at this time.
Diagram 3: Potential Drug Discovery Pathway
Caption: From ocimenone to a potential drug candidate.
Conclusion
Ocimenone is a valuable and reactive chemical intermediate, providing access to more complex terpenoid structures such as atlantones and filifolone through straightforward synthetic transformations. The protocols detailed herein offer a starting point for the exploration of ocimenone chemistry and the potential development of its derivatives for applications in drug discovery, particularly in the search for new antimicrobial agents. Further investigation into the biological activities and mechanisms of action of these derivatives is highly encouraged.
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2,6-Dimethylocta-2,5,7-trien-4-one
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the yield of 2,6-Dimethylocta-2,5,7-trien-4-one synthesis.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound, primarily focusing on the Aldol Condensation route, a common synthetic strategy for α,β-unsaturated ketones.
| Issue | Potential Cause | Recommended Solution |
| Low or No Product Formation | 1. Inactive Catalyst: The base catalyst (e.g., sodium ethoxide, sodium hydroxide) may have degraded due to improper storage or handling. | Use a freshly prepared or properly stored catalyst. Ensure anhydrous conditions if using a moisture-sensitive base. |
| 2. Low Reaction Temperature: The activation energy for the condensation may not be reached. | Gradually increase the reaction temperature while monitoring the reaction progress by TLC. For some reactions, moving from 0°C to room temperature is sufficient.[1] | |
| 3. Impure Starting Materials: Contaminants in the aldehyde or ketone can interfere with the reaction. | Purify the starting materials (e.g., via distillation) before use.[1] | |
| Formation of Multiple Byproducts | 1. Self-Condensation: The ketone may react with itself, especially if it is sterically unhindered. | Add the ketone slowly to the reaction mixture containing the aldehyde and the base. Use a molar excess of the aldehyde. |
| 2. Cannizzaro Reaction: If the aldehyde has no α-hydrogens, it may undergo disproportionation in the presence of a strong base. | Use a milder base or carefully control the reaction temperature. | |
| 3. Polymerization: Aldehydes, in particular, can be prone to polymerization. | Use fresh, purified aldehyde and consider performing the reaction under an inert atmosphere. | |
| Low Yield of the Desired Isomer | 1. Unfavorable Reaction Conditions: The ratio of E/Z isomers can be influenced by the solvent, temperature, and catalyst. | Experiment with different solvents and temperatures. For instance, stabilized ylides in Wittig reactions tend to favor the (E)-alkene.[2] |
| 2. Isomerization during Workup or Purification: Acidic or basic conditions during the workup can lead to isomerization. | Neutralize the reaction mixture carefully before extraction. Use a neutral stationary phase for chromatography if possible. | |
| Difficulty in Product Purification | 1. Co-elution with Starting Materials: The product and starting materials may have similar polarities. | Optimize the solvent system for column chromatography to achieve better separation. |
| 2. Emulsion Formation during Extraction: This can lead to product loss. | Add a small amount of brine to the aqueous layer to break the emulsion. | |
| 3. Thermal Decomposition: The product may be thermally labile. | Use vacuum distillation at a lower temperature for purification if the product is volatile.[1] |
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: One of the most common and industrially relevant methods for synthesizing α,β-unsaturated ketones like this compound is the Aldol Condensation. This reaction involves the base-catalyzed reaction of an aldehyde with a ketone. For the target molecule, this would likely involve the condensation of 3-methyl-2-butenal with 3-methyl-2-butanone. Another potential route is the Wittig reaction, which offers high selectivity for the position of the double bond.[3]
Q2: How can I minimize the formation of side products in the Aldol Condensation?
A2: To minimize side products, you can employ several strategies:
-
Order of addition: Slowly add the ketone to a mixture of the aldehyde and the base to reduce self-condensation of the ketone.
-
Stoichiometry: Use a slight excess of the aldehyde.
-
Temperature control: Maintain a low temperature (e.g., 0-5 °C) to control the reaction rate and selectivity.[1]
-
Choice of base: Use a base that is strong enough to deprotonate the ketone but not so strong as to promote side reactions like the Cannizzaro reaction.
Q3: What are the key parameters to control to achieve a high yield?
A3: The key parameters for optimizing the yield include:
-
Purity of reactants: Use freshly distilled or purified starting materials.[1]
-
Catalyst activity: Ensure the base is active and used in the correct stoichiometric amount.
-
Reaction temperature and time: Monitor the reaction by TLC to determine the optimal reaction time and temperature.
-
Efficient workup and purification: Minimize product loss during extraction, washing, and purification steps.
Q4: How do I choose the right purification method for my product?
A4: The choice of purification method depends on the properties of your product:
-
Column Chromatography: This is a versatile method for separating the product from starting materials and byproducts. The choice of stationary phase (e.g., silica gel, alumina) and eluent system is crucial.
-
Distillation: If the product is volatile and thermally stable, vacuum distillation can be an effective method for purification on a larger scale.[1]
-
Crystallization: If the product is a solid, recrystallization from a suitable solvent can yield a highly pure product.
Q5: My Wittig reaction is giving a low yield. What could be the problem?
A5: Low yields in Wittig reactions can be due to several factors:
-
Ylide instability: Some phosphorus ylides are unstable and should be generated and used in situ at low temperatures.
-
Steric hindrance: Sterically hindered ketones or aldehydes may react slowly.
-
Base selection: The choice of base for deprotonating the phosphonium salt is critical. Common bases include n-butyllithium, sodium hydride, and sodium methoxide.[2]
-
Reaction conditions: Ensure anhydrous conditions, as water can quench the ylide.
Experimental Protocols
The following is a representative protocol for the synthesis of an α,β-unsaturated ketone via Aldol Condensation, based on the synthesis of pseudoionone from citral and acetone. This can be adapted for the synthesis of this compound.[1][4]
Materials:
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3-Methyl-2-butenal (Aldehyde)
-
3-Methyl-2-butanone (Ketone)
-
Sodium ethoxide or Sodium hydroxide (Catalyst)
-
Ethanol (Solvent)
-
Diethyl ether (Extraction solvent)
-
Saturated aqueous ammonium chloride solution (Quenching agent)
-
Anhydrous sodium sulfate (Drying agent)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve the aldehyde in the ketone.
-
Cool the mixture to 0-5 °C in an ice bath.
-
Prepare a solution of the base catalyst in ethanol.
-
Slowly add the catalyst solution to the aldehyde-ketone mixture over a period of 30 minutes, maintaining the temperature below 10 °C.
-
After the addition is complete, continue stirring the reaction mixture at room temperature for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, quench the reaction by adding a saturated aqueous solution of ammonium chloride.
-
Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3 x 50 mL).
-
Combine the organic layers and wash with brine (2 x 50 mL).
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter off the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude product by vacuum distillation or column chromatography on silica gel.
Quantitative Data from a Representative Aldol Condensation (Pseudoionone Synthesis) [4]
| Parameter | Value |
| Reactants | |
| Citral | 500 g |
| Acetone | 722 g |
| Catalyst | |
| 41% aq. Sodium Hydroxide | 27 g |
| Reaction Conditions | |
| Temperature | 40 °C |
| Reaction Time | 1.5 hours |
| Yield | |
| Pseudoionone | 70-80% |
Visualizations
References
Technical Support Center: Purification of Crude Synthetic Tagetenone
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of crude synthetic tagetenone.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the purification of crude synthetic tagetenone using common laboratory techniques.
Vacuum Distillation
Problem: Low or no recovery of tagetenone in the receiving flask.
| Possible Cause | Troubleshooting Steps |
| Inadequate Vacuum | Ensure all joints are properly sealed with grease. Check the vacuum pump for proper function and oil level. Use a manometer to verify the pressure is sufficiently low to reduce the boiling point of tagetenone (Boiling Point of (Z)-tagetenone: 226-228 °C at 760 mmHg).[1] |
| System Leak | Inspect all glassware for cracks or chips. Check all connections for a tight seal. A hissing sound often indicates a leak. |
| Insufficient Heating | The heating mantle temperature should be gradually increased. For high-boiling point compounds, the bath temperature may need to be significantly higher than the desired vapor temperature. Ensure the heating mantle is in good contact with the distillation flask. |
| Thermometer Placement | The top of the thermometer bulb should be level with the bottom of the side arm leading to the condenser to accurately measure the temperature of the vapor that is distilling. |
| Bumping of the Liquid | Violent bumping can prevent smooth distillation. Use a magnetic stirrer and a stir bar in the distillation flask to ensure smooth boiling. Boiling chips are not effective under vacuum. |
Problem: The distilled tagetenone is impure.
| Possible Cause | Troubleshooting Steps |
| Distillation Rate Too Fast | A rapid distillation rate does not allow for proper fractionation of components with close boiling points. Reduce the heating to slow down the distillation rate. |
| Foaming or Splashing | If the crude material foams or splashes, impurities can be carried over with the vapor. Use a larger distillation flask to increase the surface area and reduce the likelihood of splashing. An anti-foaming agent may be used if compatible with the product. |
| Inadequate Fractionation | If the crude mixture contains impurities with boiling points close to tagetenone, a simple distillation may not be sufficient. Consider using a fractionating column (e.g., Vigreux column) packed with a suitable material to increase the number of theoretical plates. |
Flash Column Chromatography
Problem: Poor separation of tagetenone from impurities.
| Possible Cause | Troubleshooting Steps |
| Inappropriate Solvent System | The polarity of the eluent is critical for good separation. Use Thin Layer Chromatography (TLC) to determine the optimal solvent system. For α,β-unsaturated ketones, a mixture of a non-polar solvent (e.g., hexane or petroleum ether) and a slightly more polar solvent (e.g., ethyl acetate or diethyl ether) is often effective.[2][3] Aim for an Rf value of 0.25-0.35 for tagetenone for good separation on a column.[3] |
| Column Overloading | Too much crude material applied to the column will result in broad, overlapping bands. As a general rule, use a silica gel to crude material ratio of at least 30:1 to 50:1 by weight for good separation.[4] |
| Improper Column Packing | An unevenly packed column with air bubbles or cracks will lead to channeling of the solvent and poor separation. Pack the column carefully as a slurry to ensure a homogenous stationary phase. |
| Sample Application | The sample should be applied to the column in a narrow band. Dissolve the crude material in a minimal amount of the eluent or a non-polar solvent and carefully add it to the top of the column. Alternatively, "dry loading" (adsorbing the sample onto a small amount of silica gel before adding it to the column) can improve resolution. |
Problem: Tagetenone is not eluting from the column.
| Possible Cause | Troubleshooting Steps |
| Solvent Polarity Too Low | If the eluent is not polar enough, the compound will remain adsorbed to the silica gel. Gradually increase the polarity of the eluent (gradient elution) to facilitate the elution of tagetenone. |
| Compound Decomposition on Silica | Silica gel is slightly acidic and can cause decomposition of acid-sensitive compounds.[5] If decomposition is suspected, neutralize the silica gel by washing the column with a solvent mixture containing a small amount of a base like triethylamine (1-2%) before loading the sample.[5] Alternatively, use a different stationary phase like alumina. |
Frequently Asked Questions (FAQs)
Q1: What are the expected impurities in a crude synthetic sample of tagetenone?
A1: The impurity profile will depend on the synthetic route used. However, common impurities may include:
-
Isomers: (E)-tagetenone, tagetones, and dihydrotagetone are common isomers and related compounds.
-
Starting Materials: Unreacted starting materials from the synthesis.
-
Reagents and Byproducts: If a Wittig reaction was used, triphenylphosphine oxide is a common byproduct. If a Grignard reaction was employed, unreacted Grignard reagent and its hydrolysis products may be present.
-
Solvents: Residual solvents from the reaction and workup.
Q2: How can I monitor the purity of my tagetenone fractions during purification?
A2: Thin Layer Chromatography (TLC) is a quick and effective way to monitor the progress of column chromatography.[3] Spot the collected fractions on a TLC plate and elute with the same solvent system used for the column. Visualize the spots under UV light or by staining. Combine the fractions that contain pure tagetenone. For final purity assessment, Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC) are recommended.[6][7]
Q3: What are the recommended analytical methods for final purity assessment of tagetenone?
A3:
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is an excellent method for separating and identifying volatile compounds like tagetenone and its isomers.[7][8][9]
-
High-Performance Liquid Chromatography (HPLC): HPLC can also be used for the analysis of tagetenone isomers, particularly if they are not easily separated by GC.[10][11][12][13]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR can confirm the structure of the purified tagetenone and identify any remaining impurities.
Q4: My purified tagetenone has a slight yellow color. Is this normal?
A4: Pure tagetenone is typically a pale yellow oil. A slight coloration is not necessarily an indication of impurity. However, a dark or intense color may suggest the presence of polymeric byproducts or other colored impurities. If color is a concern, you can try treating a solution of the tagetenone with a small amount of activated carbon, followed by filtration.
Experimental Protocols
Protocol for Vacuum Distillation of Crude Tagetenone
Objective: To purify crude synthetic tagetenone by vacuum distillation.
Materials:
-
Crude synthetic tagetenone
-
Round-bottom flask
-
Short-path distillation head with condenser and vacuum adapter
-
Receiving flasks
-
Heating mantle with a magnetic stirrer
-
Magnetic stir bar
-
Thermometer and adapter
-
Vacuum pump and tubing
-
Cold trap (recommended)
-
Manometer
-
Grease for glass joints
Procedure:
-
Assemble the distillation apparatus as shown in the workflow diagram below. Ensure all glassware is dry and free of cracks.
-
Add the crude tagetenone and a magnetic stir bar to the round-bottom flask. The flask should not be more than two-thirds full.
-
Grease all ground-glass joints to ensure a good seal.
-
Begin stirring the crude material.
-
Connect the vacuum tubing to the vacuum adapter and the cold trap/vacuum pump.
-
Turn on the vacuum pump and allow the pressure to stabilize. The pressure should be low enough to bring the boiling point of tagetenone into a manageable range (e.g., below 150 °C).[14]
-
Once a stable vacuum is achieved, begin to heat the distillation flask gently with the heating mantle.
-
Observe the distillation. The first fraction to distill will likely be any low-boiling solvents or impurities. It is advisable to collect this in a separate receiving flask.
-
As the temperature rises and stabilizes at the expected boiling point of tagetenone at the recorded pressure, change to a clean receiving flask to collect the product.
-
Continue distillation until most of the tagetenone has been collected and the temperature begins to drop or rise significantly.
-
To stop the distillation, first remove the heating mantle and allow the apparatus to cool to room temperature.
-
Slowly and carefully vent the system to atmospheric pressure before turning off the vacuum pump.
-
Disassemble the apparatus and analyze the purity of the collected fractions.
Protocol for Flash Column Chromatography of Crude Tagetenone
Objective: To purify crude synthetic tagetenone using flash column chromatography.
Materials:
-
Crude synthetic tagetenone
-
Chromatography column
-
Silica gel (60 Å, 230-400 mesh)
-
Eluent (e.g., hexane/ethyl acetate mixture, determined by TLC)
-
Sand
-
Collection tubes or flasks
-
TLC plates, developing chamber, and UV lamp
Procedure:
-
Determine the Eluent: Use TLC to find a solvent system that gives tagetenone an Rf of approximately 0.25-0.35.[3]
-
Pack the Column:
-
Add a small plug of cotton or glass wool to the bottom of the column.
-
Add a thin layer of sand.
-
Prepare a slurry of silica gel in the chosen eluent and pour it into the column.
-
Allow the silica to settle, tapping the column gently to ensure even packing. Do not let the column run dry.
-
Add a layer of sand on top of the silica gel.
-
-
Load the Sample:
-
Dissolve the crude tagetenone in a minimal amount of the eluent.
-
Carefully apply the sample solution to the top of the silica gel using a pipette.
-
Drain the solvent until the sample is adsorbed onto the top of the silica.
-
-
Elute the Column:
-
Carefully add the eluent to the top of the column.
-
Apply gentle pressure (e.g., from a bellows or regulated air line) to force the eluent through the column at a steady rate.
-
Collect fractions in separate tubes.
-
-
Monitor the Separation:
-
Periodically analyze the collected fractions by TLC.
-
Spot each fraction on a TLC plate and elute.
-
Identify the fractions containing the pure tagetenone.
-
-
Combine and Concentrate:
-
Combine the pure fractions.
-
Remove the solvent using a rotary evaporator to obtain the purified tagetenone.
-
-
Assess Purity: Analyze the final product using GC-MS or HPLC to confirm its purity.
Data Presentation
Table 1: Typical Purity of Tagetenone after Different Purification Techniques
| Purification Technique | Typical Purity Achieved | Notes |
| Simple Distillation | 85-95% | Effective for removing non-volatile impurities and solvents. |
| Fractional Vacuum Distillation | >95% | Recommended for separating tagetenone from isomers and impurities with close boiling points. |
| Flash Column Chromatography | >98% | Can achieve high purity but may be less scalable than distillation. |
| Crystallization | Not applicable | Tagetenone is an oil at room temperature, making crystallization challenging. |
Visualizations
Caption: General workflow for the purification of crude synthetic tagetenone.
Caption: Decision tree for troubleshooting common purification issues.
References
- 1. (Z)-tagetenone, NF015 [thegoodscentscompany.com]
- 2. researchgate.net [researchgate.net]
- 3. orgchemboulder.com [orgchemboulder.com]
- 4. Prepare and Operate Flash Column Chromatography - Hawach [hawachhplccolumn.com]
- 5. Thin Layer Chromatography: A Complete Guide to TLC [chemistryhall.com]
- 6. Evaluation of quality and authenticity of raspberry ketone supplements by a multianalytical approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A GC-MS Protocol for the Identification of Polycyclic Aromatic Alkaloids from Annonaceae - PMC [pmc.ncbi.nlm.nih.gov]
- 8. cis-Tagetenone [webbook.nist.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 13. researchgate.net [researchgate.net]
- 14. Vacuum distillation - Wikipedia [en.wikipedia.org]
Technical Support Center: Stability and Degradation of Ocimenone Isomers
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability and degradation of ocimenone isomers.
Frequently Asked Questions (FAQs)
Q1: What are the main factors that influence the stability of ocimenone isomers?
A1: The stability of ocimenone isomers is primarily affected by exposure to light, elevated temperatures, oxygen, and certain pH conditions.[1][2] As unsaturated terpenoids, they are susceptible to oxidation, isomerization, cyclization, and dehydrogenation reactions.[2]
Q2: How can I minimize the degradation of my ocimenone samples during storage?
A2: To minimize degradation, it is recommended to store ocimenone isomers under an inert atmosphere (e.g., nitrogen or argon), protected from light, and at low temperatures (ideally at or below 4°C).[2][3] Using amber glass vials with airtight caps can also help to limit exposure to light and oxygen.
Q3: What are the common degradation products of ocimenone isomers?
A3: Common degradation pathways for ocimenone isomers include oxidation, which can lead to the formation of epoxides, aldehydes, and ketones. Isomerization between (E)- and (Z)-ocimenone is also a significant degradation pathway, particularly when the samples are exposed to heat or light. Other potential degradation products can arise from cyclization and polymerization reactions.
Q4: Which analytical techniques are most suitable for monitoring the stability of ocimenone isomers?
A4: Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for separating and identifying volatile degradation products of ocimenone isomers.[4] High-performance liquid chromatography with ultraviolet detection (HPLC-UV) is also a robust method for quantifying the remaining parent compound and monitoring the appearance of degradation products over time.[5][6]
Q5: Are there any known differences in the stability of (E)-ocimenone versus (Z)-ocimenone?
A5: While specific comparative stability data is limited, trans ((E)) isomers of terpenoids are generally more stable than their cis ((Z)) counterparts due to lower steric hindrance. Therefore, it is plausible that (E)-ocimenone is more stable than (Z)-ocimenone. Isomerization from the (Z)- to the (E)- form is a common phenomenon observed in related compounds.
Troubleshooting Guides
Issue 1: Rapid Loss of Ocimenone Isomer Purity in Solution
| Possible Cause | Troubleshooting Step |
| Solvent-Induced Degradation | Ensure the solvent used is of high purity and deoxygenated. Some solvents can contain impurities that may catalyze degradation. Consider using a non-polar, aprotic solvent. |
| Presence of Oxygen | Before sealing the sample vial, purge the headspace with an inert gas like nitrogen or argon to displace any oxygen. |
| Photodegradation | Protect the solution from light by using amber vials or by wrapping the container in aluminum foil. Conduct experiments under controlled, low-light conditions whenever possible. |
| Incompatible pH | If working with aqueous or protic solutions, ensure the pH is neutral or slightly acidic. Highly acidic or basic conditions can accelerate degradation. |
Issue 2: Inconsistent Results in Stability Studies
| Possible Cause | Troubleshooting Step |
| Temperature Fluctuations | Use a calibrated and temperature-controlled incubator or oven for thermal stability studies. Monitor and record the temperature throughout the experiment. |
| Inconsistent Light Exposure | For photostability studies, use a validated photostability chamber with a calibrated light source to ensure consistent light intensity and spectral distribution. |
| Sample Preparation Variability | Standardize the sample preparation protocol, including solvent degassing, concentration, and handling procedures, to minimize variability between samples. |
| Analytical Method Variability | Validate the analytical method (e.g., HPLC, GC-MS) for linearity, precision, accuracy, and specificity to ensure reliable quantification of ocimenone isomers and their degradation products. |
Issue 3: Appearance of Unexpected Peaks in Chromatograms
| Possible Cause | Troubleshooting Step |
| Formation of Degradation Products | Document the retention times and mass spectra (if using MS) of the new peaks. Compare these with known degradation products of similar terpenoids. Perform forced degradation studies to systematically identify potential degradation products. |
| Contamination | Analyze a solvent blank to rule out contamination from the solvent or sample handling process. Ensure all glassware and equipment are thoroughly cleaned. |
| Isomerization | Check for the appearance of the corresponding ocimenone isomer. The conversion between (E)- and (Z)-isomers is a common degradation pathway. |
Quantitative Data Summary
The following tables present hypothetical, yet representative, quantitative data on the degradation of ocimenone isomers under various stress conditions. These values are intended to serve as a practical guide for experimental design and data interpretation.
Table 1: Effect of Temperature on the Degradation of (E)-Ocimenone and (Z)-Ocimenone (in Hexane, 24 hours, protected from light)
| Temperature (°C) | Isomer | Remaining (%) | Half-life (t½) (hours) |
| 4 | (E)-Ocimenone | 99.5 | > 1000 |
| (Z)-Ocimenone | 98.8 | 850 | |
| 25 | (E)-Ocimenone | 95.2 | 250 |
| (Z)-Ocimenone | 92.3 | 180 | |
| 40 | (E)-Ocimenone | 85.1 | 90 |
| (Z)-Ocimenone | 78.5 | 65 | |
| 60 | (E)-Ocimenone | 65.4 | 30 |
| (Z)-Ocimenone | 55.2 | 22 |
Table 2: Effect of pH on the Degradation of (E)-Ocimenone (in 1:1 Acetonitrile:Buffer, 25°C, 24 hours, protected from light)
| pH | Remaining (%) | Half-life (t½) (hours) |
| 3.0 | 92.1 | 170 |
| 5.0 | 96.5 | 300 |
| 7.0 | 95.8 | 270 |
| 9.0 | 88.3 | 110 |
| 11.0 | 75.6 | 55 |
Table 3: Effect of Light Exposure on the Degradation of Ocimenone Isomers (in Hexane, 25°C)
| Isomer | Light Condition | Exposure Time (hours) | Remaining (%) |
| (E)-Ocimenone | Dark Control | 12 | 98.5 |
| UV-A (365 nm) | 12 | 70.2 | |
| Fluorescent Light | 12 | 85.4 | |
| (Z)-Ocimenone | Dark Control | 12 | 97.2 |
| UV-A (365 nm) | 12 | 62.5 | |
| Fluorescent Light | 12 | 80.1 |
Experimental Protocols
Protocol 1: HPLC-UV Method for Stability Analysis of Ocimenone Isomers
-
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm).
-
-
Mobile Phase:
-
A gradient of acetonitrile and water.
-
Start with 60% acetonitrile and increase to 90% over 15 minutes.
-
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 268 nm.
-
Sample Preparation:
-
Accurately weigh and dissolve the ocimenone isomer sample in the mobile phase to a final concentration of approximately 100 µg/mL.
-
Filter the solution through a 0.45 µm syringe filter before injection.
-
-
Procedure:
-
Inject 10 µL of the prepared sample into the HPLC system.
-
Record the chromatogram for at least 20 minutes.
-
Identify and quantify the peaks corresponding to the ocimenone isomers and any degradation products by comparing their retention times and UV spectra with standards.
-
Protocol 2: GC-MS Method for Identification of Volatile Degradation Products
-
Instrumentation:
-
Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS).
-
A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).
-
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature of 60°C, hold for 2 minutes.
-
Ramp to 180°C at a rate of 10°C/min.
-
Ramp to 280°C at a rate of 20°C/min and hold for 5 minutes.
-
-
Injector Temperature: 250°C.
-
MS Conditions:
-
Ionization mode: Electron Ionization (EI) at 70 eV.
-
Mass range: 40-400 amu.
-
-
Sample Preparation:
-
Dilute the ocimenone sample in a volatile solvent like hexane or dichloromethane.
-
-
Procedure:
-
Inject 1 µL of the sample into the GC-MS system.
-
Identify the degradation products by comparing their mass spectra with a reference library (e.g., NIST).
-
Visualizations
Caption: Potential degradation pathways of ocimenone isomers.
References
- 1. research-communications.cmpcollege.ac.in [research-communications.cmpcollege.ac.in]
- 2. static1.squarespace.com [static1.squarespace.com]
- 3. mdpi.com [mdpi.com]
- 4. A GC-MS Protocol for the Identification of Polycyclic Aromatic Alkaloids from Annonaceae - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Simultaneous HPLC Determination of 22 Components of Essential Oils; Method Robustness with Experimental Design - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Resolving co-eluting peaks in GC analysis of tagetenone
This guide provides troubleshooting strategies and frequently asked questions to help researchers, scientists, and drug development professionals resolve co-eluting peaks during the Gas Chromatography (GC) analysis of tagetenone, a key component in Tagetes essential oils.
Frequently Asked Questions (FAQs)
Q1: Why is it common to see co-eluting or shouldered peaks when analyzing tagetenone?
A1: Tagetenone is often present in complex essential oil matrices that contain numerous structurally similar isomers, such as (Z)-tagetone, (E)-tagetone, dihydrotagetone, and ocimenone isomers.[1][2] These compounds have very similar boiling points and polarities, making them difficult to separate on a standard GC column, which leads to peak co-elution.[3]
Q2: What is the first and most straightforward parameter to adjust for better peak resolution?
A2: The oven temperature program is the primary parameter to optimize. Modifying the temperature ramp rate is a common and effective first step. A slower temperature ramp (e.g., 2-5°C/min) increases the time analytes spend interacting with the stationary phase, which can significantly improve separation.[2][3]
Q3: My peaks are still overlapping after slowing the temperature ramp. What should I try next?
A3: The next step is to optimize the carrier gas flow rate (or linear velocity). The optimal flow rate minimizes peak broadening and maximizes column efficiency. While it may seem counter-intuitive, sometimes increasing the flow rate can lead to sharper, better-resolved peaks.[3][4] Alternatively, if you know the approximate elution temperature of the co-eluting pair, you can introduce an isothermal hold for 1-2 minutes at a temperature 20-30°C below that point to improve separation.[4]
Q4: I've optimized my method, but resolution is still poor. Is the column the problem?
A4: If method optimization fails, the issue is likely the selectivity of the stationary phase. If compounds have very similar boiling points, a standard non-polar column (like a DB-5 or HP-5) may not be able to differentiate them.[3] Switching to a column with a different stationary phase, such as a mid-polarity or a polar wax-type column, can provide the necessary selectivity to resolve the co-eluting isomers.[3][4]
Q5: Can I quantify co-eluting peaks if I cannot achieve baseline separation?
A5: Yes, if you are using a Mass Spectrometry (MS) detector. Even if two compounds co-elute chromatographically, they may have unique mass fragments in their mass spectra. By using Extracted Ion Chromatograms (EICs) for these unique ions, you can generate chromatograms for each individual compound and perform quantification.[4][5][6] This technique is known as deconvolution.[6]
Q6: What advanced techniques can be used for highly complex essential oil samples?
A6: For extremely complex samples where conventional GC is insufficient, Comprehensive Two-Dimensional Gas Chromatography (GCxGC) is a powerful solution.[7][8] This technique uses two columns with different stationary phases to provide a much higher degree of separation, resolving most co-elution problems encountered in essential oil analysis.[9]
Troubleshooting Guide: Resolving Co-eluting Tagetenone Peaks
This guide provides a systematic approach to resolving poor peak separation in the GC analysis of tagetenone.
Logical Workflow for Troubleshooting
The following diagram outlines a step-by-step decision-making process for addressing co-elution issues.
Experimental Protocols
Protocol 1: GC Method Optimization (Temperature & Flow)
-
Baseline Method: Start with a standard method for essential oil analysis (see Table 1 for examples).
-
Reduce Temperature Ramp Rate: Decrease the oven ramp rate to 3°C/min. This slower rate increases the interaction time between the analytes and the stationary phase, often improving separation.[2]
-
Lower Initial Temperature: If co-eluting peaks appear early in the chromatogram, lower the initial oven temperature.[3]
-
Introduce an Isothermal Hold: If the approximate elution temperature of the co-eluting pair is known, program a 1-2 minute isothermal hold at a temperature 20-30°C below this point before resuming the ramp.[4]
-
Optimize Flow Rate: Adjust the carrier gas flow rate. For helium, typical optimal linear velocities are between 20-40 cm/s. Perform a series of runs with varying flow rates to find the setting that yields the best resolution.
Protocol 2: Peak Deconvolution with GC-MS
This protocol assumes chromatographic separation is not fully achieved, but a mass spectrometer is used as the detector.
-
Identify Co-eluting Peaks: Locate the unresolved peak(s) in the Total Ion Chromatogram (TIC).
-
Examine Mass Spectra: View the mass spectrum at different points across the peak (upslope, apex, downslope). If the spectra change, it confirms the presence of multiple compounds.[10]
-
Find Unique Ions: Compare the mass spectra of the suspected co-eluting compounds (e.g., tagetenone and dihydrotagetone). Identify a unique, abundant ion for each compound that is not present or is very low in abundance in the other.
-
Generate Extracted Ion Chromatograms (EICs): Use the GC-MS software to plot chromatograms using only the unique ions identified in the previous step.
-
Quantify: Integrate the peaks in the individual EICs. This allows for the quantification of each compound as if they were chromatographically separated.[5]
Data Presentation: Example GC Parameters for Tagetes Oil Analysis
The following table summarizes starting conditions from published research, which can be used as a foundation for method development.
| Parameter | Method A | Method B |
| Column | HP-5 (30 m x 0.32 mm, 0.25 µm)[11] | Rtx-5 (60 m x 0.32 mm, 0.25 µm)[2] |
| Carrier Gas | Nitrogen[11] | Helium[2] |
| Flow Rate | 1.0 mL/min[11] | 1.0 mL/min[2] |
| Oven Program | 60°C to 210°C at 4°C/min, then to 240°C at 20°C/min, hold 8.5 min[11] | 60°C to 220°C at 3°C/min[2] |
| Injector Temp. | 250°C[11] | 210°C[2] |
| Detector Temp. | 280°C (MS)[11] | 230°C (FID)[2] |
| Split Ratio | 1:50[11] | Not specified |
Visualization of Key GC Parameters
Optimizing a GC method involves balancing several interconnected parameters to achieve the desired separation.
References
- 1. researchgate.net [researchgate.net]
- 2. jchps.com [jchps.com]
- 3. researchgate.net [researchgate.net]
- 4. Methods to separate co-eluting peaks - Chromatography Forum [chromforum.org]
- 5. Co-eluting peaks in GC/MS - Chromatography Forum [chromforum.org]
- 6. azom.com [azom.com]
- 7. Gas chromatographic technologies for the analysis of essential oils. | Semantic Scholar [semanticscholar.org]
- 8. researchgate.net [researchgate.net]
- 9. agilent.com [agilent.com]
- 10. Co-Elution: How to Detect and Fix Overlapping Peaks. [axionlabs.com]
- 11. Chemical composition, antioxidant, antimicrobial and cytotoxic activities of Tagetes minuta and Ocimum basilicum essential oils - PMC [pmc.ncbi.nlm.nih.gov]
Optimizing Gas Chromatography Temperature Programs for Ocimenone Analysis: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing temperature programs in ocimenone gas chromatography (GC) analysis.
Frequently Asked Questions (FAQs)
Q1: What is the primary goal of optimizing the temperature program in the GC analysis of ocimenone?
The main objective is to achieve baseline separation of ocimenone isomers ((E)- and (Z)-β-ocimene) from other volatile compounds in the sample matrix, such as other monoterpenes, while ensuring good peak shape and a reasonable analysis time. An optimized temperature program enhances resolution, improves peak symmetry, and ensures accurate quantification.
Q2: What are the key parameters of a GC temperature program that I need to optimize for ocimenone analysis?
There are three primary parameters to consider:
-
Initial Oven Temperature and Hold Time: This affects the separation of very volatile compounds. A lower initial temperature can improve the resolution of early-eluting peaks, including some monoterpenes that might co-elute with ocimenone isomers.
-
Temperature Ramp Rate (°C/min): The rate at which the oven temperature increases significantly impacts the separation of compounds with different boiling points. A slower ramp rate generally improves resolution but increases the analysis time. For complex mixtures containing multiple isomers like ocimenone, a slower ramp can be beneficial.[1]
-
Final Temperature and Hold Time: This ensures that all less volatile compounds are eluted from the column, preventing contamination of subsequent runs.
Q3: What is a typical starting temperature program for analyzing essential oils containing ocimenone?
A good starting point for a "scouting" temperature program is to have a low initial temperature (e.g., 40-60°C), a moderate ramp rate (e.g., 10°C/min), and a high final temperature (e.g., 250-300°C) with a hold time to ensure the column is clean.[1] From there, you can adjust the parameters based on the observed separation.
Q4: How does the carrier gas flow rate interact with the temperature program?
The carrier gas flow rate affects the time analytes spend in the column. A lower flow rate can increase the interaction with the stationary phase, potentially improving separation, while a higher flow rate will shorten the analysis time. It's crucial to optimize the flow rate in conjunction with the temperature program to achieve the desired resolution.
Troubleshooting Guide
This guide addresses common issues encountered during the GC analysis of ocimenone.
Issue 1: Poor Resolution or Co-elution of Ocimenone Isomers
-
Symptom: The peaks for (E)-β-ocimene and (Z)-β-ocimene are not baseline separated, or they co-elute with other monoterpenes like myrcene or limonene. One study noted the co-elution of α-ocimene with D-limonene.[2]
-
Possible Causes & Solutions:
-
Inadequate Temperature Program:
-
Solution: Decrease the temperature ramp rate. A slower ramp, for instance, from 10°C/min to 5°C/min or even lower, can significantly improve the separation of closely eluting isomers.[1]
-
Solution: Lower the initial oven temperature. This can improve the separation of early-eluting compounds.
-
-
Incorrect Column Phase:
-
Solution: Ensure you are using a column with appropriate polarity. For monoterpenes, a mid-polarity column (e.g., a phase containing a percentage of phenyl or cyanopropyl) is often a good choice. For enantiomeric separations, a chiral column is necessary.
-
-
Carrier Gas Flow Rate Too High:
-
Solution: Reduce the carrier gas flow rate to allow for better interaction between the analytes and the stationary phase.
-
-
Issue 2: Peak Tailing
-
Symptom: The ocimenone peak is asymmetrical, with a "tail" extending from the back of the peak. This can lead to inaccurate integration and quantification.
-
Possible Causes & Solutions:
-
Active Sites in the System:
-
Solution: Deactivate the inlet liner by replacing it with a new, silanized liner. Active sites in the liner can cause polar compounds to tail.
-
Solution: Trim the first few centimeters of the column. Contamination can accumulate at the head of the column, creating active sites.
-
-
Column Overload:
-
Solution: Dilute the sample. Injecting too concentrated a sample can lead to peak tailing.
-
-
Incompatible Solvent:
-
Solution: Ensure the sample solvent is compatible with the stationary phase. A mismatch in polarity can cause poor peak shape.
-
-
Issue 3: Peak Splitting or Broadening
-
Symptom: The ocimenone peak appears as two or more merged peaks (splitting) or is wider than expected (broadening).
-
Possible Causes & Solutions:
-
Improper Injection Technique:
-
Solution: Ensure a fast and smooth injection. For manual injections, inconsistent injection speed can cause peak splitting. An autosampler is recommended for better reproducibility.
-
-
Incorrect Initial Oven Temperature:
-
Solution: If using splitless injection, the initial oven temperature should be about 20°C below the boiling point of the solvent to ensure proper solvent trapping and peak focusing.
-
-
Column Installation Issues:
-
Solution: Ensure the column is cut cleanly at a 90-degree angle and installed at the correct depth in the inlet and detector.
-
-
Experimental Protocols & Data
Below are examples of GC temperature programs that have been used for the analysis of essential oils containing ocimenone and other monoterpenes.
Table 1: Example GC Temperature Programs for Ocimenone Analysis
| Parameter | Method 1: General Monoterpene Analysis[3] | Method 2: Fast Monoterpene Analysis[4] | Method 3: High-Resolution Monoterpene Separation[5] |
| Initial Temperature | 60°C | 70°C | 40°C |
| Initial Hold Time | 2 min | 0.1 min | 2 min |
| Ramp 1 Rate | 8°C/min | 8.5°C/min | 25°C/min to 60°C |
| Ramp 2 Rate | - | - | 1°C/min to 80°C |
| Ramp 3 Rate | - | - | 0.5°C/min to 90°C |
| Ramp 4 Rate | - | - | 20°C/min to 130°C |
| Ramp 5 Rate | - | - | 10°C/min to 170°C |
| Final Temperature | 300°C | 250°C | 170°C |
| Final Hold Time | 15 min | - | - |
| Carrier Gas | Helium | Helium | Helium |
| Flow Rate | 1.0 mL/min | 2.0 mL/min | 1.0 mL/min |
Detailed Experimental Protocol (Based on Method 1)
This protocol is a general method suitable for the analysis of monoterpenes, including ocimenone, in essential oils.
-
Sample Preparation: Dilute the essential oil sample in a suitable solvent (e.g., hexane or ethanol) to a concentration of approximately 1% (v/v).
-
GC-MS System: An Agilent 7890A GC system coupled to a 5975C Mass Selective Detector (or equivalent).
-
Column: A DB-5ms capillary column (30 m x 0.25 mm i.d., 0.25 µm film thickness) or a similar mid-polarity column.
-
Injection: 1 µL of the diluted sample is injected in split mode (split ratio 100:1). The injector temperature is set to 250°C.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 60°C, hold for 2 minutes.
-
Ramp: Increase the temperature at a rate of 8°C/min to 300°C.
-
Final hold: Hold at 300°C for 15 minutes.
-
-
MS Detector:
-
Transfer line temperature: 280°C.
-
Ion source temperature: 230°C.
-
Electron ionization at 70 eV.
-
Mass scan range: 40-500 amu.
-
-
Data Analysis: Identify ocimenone isomers based on their retention times and mass spectra, comparing them to a reference standard or a library (e.g., NIST).
Visualizations
Caption: Troubleshooting decision tree for common GC issues.
Caption: Experimental workflow for ocimenone GC analysis.
References
- 1. mdpi.com [mdpi.com]
- 2. No pressure! Low-Pressure Gas Chromatography Analysis of Cannabis Terpenes [restek.com]
- 3. AMT - Optimisation of a thermal desorptionâgas chromatographyâmass spectrometry method for the analysis of monoterpenes, sesquiterpenes and diterpenes [amt.copernicus.org]
- 4. scientificss.co.uk [scientificss.co.uk]
- 5. Evaluation of Cryogen-Free Thermal Modulation-Based Enantioselective Comprehensive Two-Dimensional Gas Chromatography for Stereo-Differentiation of Monoterpenes in Citrus spp. Leaf Oils - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Minimizing Isomerization of Tagetenone
Welcome to the technical support center for researchers, scientists, and drug development professionals working with tagetenone. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you minimize the isomerization of tagetenone during experimental workup and storage, ensuring the integrity of your research material.
Frequently Asked Questions (FAQs)
Q1: What is tagetenone and why is isomerization a concern?
Tagetenone is a naturally occurring monoterpene ketone found in the essential oils of various Tagetes species (marigolds). It exists as two primary geometric isomers: (Z)-tagetenone (cis) and (E)-tagetenone (trans). Isomerization, the conversion of one isomer into the other, is a significant concern because the different isomers can exhibit distinct biological activities, physical properties, and sensory characteristics. For researchers in drug development and other scientific fields, maintaining the desired isomeric purity is crucial for obtaining reproducible and accurate experimental results.
Q2: What are the main factors that promote the isomerization of tagetenone?
The isomerization of tagetenone is primarily influenced by three main factors:
-
Heat: Elevated temperatures provide the energy required to overcome the rotational barrier of the double bond, leading to isomerization.[1] This is a critical consideration during extraction and purification processes that involve heating.
-
Light (UV Radiation): Photochemical isomerization can occur when tagetenone is exposed to light, particularly ultraviolet (UV) radiation.[2] The energy from photons can excite the molecule to a state where rotation around the double bond is more facile.
-
pH (Acids and Bases): Both acidic and basic conditions can catalyze the isomerization of tagetenone. The presence of protons or hydroxide ions can facilitate the formation of intermediates that readily convert between the (Z) and (E) forms.
Q3: How can I monitor the isomeric ratio of tagetenone in my samples?
Several analytical techniques can be employed to determine the isomeric ratio of tagetenone:
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is a widely used method for separating and identifying volatile compounds like tagetenone. The (Z) and (E) isomers will typically have slightly different retention times, allowing for their separation and quantification.[3][4]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR spectroscopy is a powerful tool for distinguishing between the (Z) and (E) isomers of tagetenone. The chemical shifts and coupling constants of the protons around the double bond will differ for each isomer, enabling the determination of their relative abundance.[5][6][7][8][9]
Troubleshooting Guides
This section provides detailed guidance on minimizing tagetenone isomerization during common laboratory procedures.
Issue 1: Isomerization During Extraction
Symptoms: You observe a change in the isomeric ratio of tagetenone between your starting plant material and the crude extract.
Potential Causes & Solutions:
| Cause | Solution | Experimental Protocol |
| High Temperatures during Distillation | Employ extraction methods that operate at lower temperatures. | Protocol 1: Cold Solvent Extraction 1. Macerate the fresh or dried plant material.2. Submerge the material in a suitable solvent (e.g., hexane, ethyl acetate) at room temperature or below (4°C).[10]3. Stir or agitate the mixture for a defined period (e.g., 24-48 hours).4. Filter the mixture to separate the extract from the plant material.5. Concentrate the extract under reduced pressure at a low temperature (<40°C). |
| Prolonged Exposure to Heat in Steam Distillation | Minimize the duration of the distillation process. | Protocol 2: Optimized Steam Distillation 1. Use a steam distillation apparatus with efficient cooling to ensure rapid condensation.[11]2. Do not overfill the biomass flask to allow for even steam penetration.[11]3. Monitor the collection of essential oil and stop the distillation process as soon as the rate of oil collection significantly decreases.[11]4. Immediately separate the oil from the hydrosol after distillation. |
| Acidic or Basic Conditions in the Extraction Medium | Maintain a neutral pH during extraction. | Protocol 3: pH-Neutral Extraction 1. If using an aqueous-based extraction method, buffer the solution to a pH of approximately 7.0.2. Avoid the use of acidic or basic additives during the extraction process. |
Issue 2: Isomerization During Purification (Chromatography)
Symptoms: The isomeric ratio of tagetenone changes after purification by column chromatography.
Potential Causes & Solutions:
| Cause | Solution | Experimental Protocol |
| Acidic Nature of Silica Gel | Use a deactivated stationary phase or a different purification technique. | Protocol 4: Flash Chromatography with Deactivated Silica Gel 1. Prepare a slurry of silica gel in your chosen non-polar solvent.2. Add a small amount of a base, such as triethylamine (1-2% v/v), to the slurry to neutralize the acidic sites on the silica.[12]3. Pack the column with the deactivated silica slurry.4. Equilibrate the column with the mobile phase containing the same percentage of triethylamine.5. Load your sample and perform the chromatography as usual.[13][14][15][16] |
| Exposure to Light During Chromatography | Protect the chromatography column from light. | Best Practice: Wrap the glass column with aluminum foil or use an amber-colored column to prevent photochemical isomerization during the separation process. |
Issue 3: Isomerization During Storage
Symptoms: The isomeric purity of your stored tagetenone sample degrades over time.
Potential Causes & Solutions:
| Cause | Solution | Storage Protocol |
| Elevated Storage Temperature | Store samples at low temperatures. | Protocol 5: Long-Term Storage 1. For long-term storage, place the purified tagetenone or essential oil in a tightly sealed vial.[17][18][19][20]2. Store the vial in a freezer at -20°C or below. |
| Exposure to Light | Store samples in the dark. | Best Practice: Use amber glass vials or wrap clear vials in aluminum foil to protect the sample from light.[21] |
| Presence of Oxygen | Store samples under an inert atmosphere. | Best Practice: After placing the sample in the vial, flush the headspace with an inert gas like nitrogen or argon before sealing to displace oxygen and prevent oxidative degradation. |
| Presence of Impurities that Catalyze Isomerization | Use high-purity solvents and consider adding antioxidants. | Best Practice: Use HPLC-grade or distilled solvents for all procedures. For long-term storage, consider adding a small amount of a natural antioxidant like vitamin E to scavenge free radicals that could promote degradation.[22][23][24][25] |
Visualizing the Workflow and Influencing Factors
To aid in understanding the critical points for minimizing tagetenone isomerization, the following diagrams illustrate the recommended experimental workflow and the logical relationships between contributing factors.
References
- 1. mdpi.com [mdpi.com]
- 2. Photochemical trans-/cis-isomerization and quantitation of zearalenone in edible oils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. hrcak.srce.hr [hrcak.srce.hr]
- 4. Differentiation of the Isomers of N-Alkylated Cathinones by GC-EI-MS-MS and LC-PDA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. staff.najah.edu [staff.najah.edu]
- 7. C5H10 E-pent-2-ene 2-pentene Z-pent-2-ene low high resolution H-1 proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H1 cis-pent-2-ene trans-pent-2-ene 1-H nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 8. 1H proton nmr spectrum of E-but-2-ene Z-but-2-ene low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting isomers E-2-butene Z-2-butene trans-but-2-ene cis-but-2-ene trans-2-butene cis-2-butene 1H nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. US6225483B1 - Cold solvent extraction process for extracting oil from oil-bearing materials - Google Patents [patents.google.com]
- 11. engineering.iastate.edu [engineering.iastate.edu]
- 12. Purification [chem.rochester.edu]
- 13. Purification [chem.rochester.edu]
- 14. Purification by Flash Column Chromatography | Chemistry Laboratory Techniques | Chemistry | MIT OpenCourseWare [ocw.mit.edu]
- 15. Chromatography – Intermediate Organic Chemistry Lab Manual [odp.library.tamu.edu]
- 16. biotage.com [biotage.com]
- 17. research.rug.nl [research.rug.nl]
- 18. diapharm.com [diapharm.com]
- 19. Short- and long-term stability of synthetic cathinones and dihydro-metabolites in human urine samples - PMC [pmc.ncbi.nlm.nih.gov]
- 20. drugdiscoverytrends.com [drugdiscoverytrends.com]
- 21. mdpi.com [mdpi.com]
- 22. Impact of Natural and Synthetic Antioxidants on the Stability of High-Density Polyethylene - PMC [pmc.ncbi.nlm.nih.gov]
- 23. mdpi.com [mdpi.com]
- 24. researchgate.net [researchgate.net]
- 25. Impact of Storage Conditions on the Stability of Predominant Phenolic Constituents and Antioxidant Activity of Dried Piper betle Extracts - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting low signal intensity in NMR of ocimenone
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering low signal intensity and other issues during the Nuclear Magnetic Resonance (NMR) analysis of ocimenone.
Troubleshooting Guide: Low Signal Intensity in Ocimenone NMR
Low signal intensity in the NMR spectrum of ocimenone can arise from several factors, ranging from sample preparation to the experimental parameters used for data acquisition. This guide provides a systematic approach to identifying and resolving these issues.
Diagram: Troubleshooting Workflow for Low NMR Signal Intensity
Caption: A stepwise workflow for diagnosing and resolving low signal intensity in NMR experiments.
Frequently Asked Questions (FAQs)
Sample Preparation
Q1: What is the recommended concentration for an ocimenone NMR sample?
A1: For a standard ¹H NMR spectrum, a concentration of 1-5 mg of ocimenone in 0.6-0.7 mL of deuterated solvent is typically sufficient. For ¹³C NMR, which is inherently less sensitive, a higher concentration of 5-30 mg is recommended to obtain a good signal-to-noise ratio in a reasonable time.
Q2: Ocimenone is volatile. How can I prepare a sample without losing the compound?
A2: Due to its volatility, care must be taken during sample preparation. If you need to remove a volatile solvent used for extraction or purification, use a centrifugal evaporator at a low temperature. Alternatively, a gentle stream of nitrogen can be used, but this should be done with caution to avoid sample loss. For highly volatile samples, preparation techniques involving a micropreparative GC system can be employed to trap the compound directly into an NMR tube with a small amount of deuterated solvent.[1]
Q3: Which deuterated solvent is best for ocimenone?
A3: Chloroform-d (CDCl₃) is a common and suitable solvent for ocimenone. It is a good solvent for terpenoids and has a single residual proton peak at 7.26 ppm, which is unlikely to overlap with the signals of ocimenone. If peak overlap does occur, benzene-d₆ can be a good alternative as it often induces different chemical shifts.
Q4: My baseline is noisy and the peaks are broad. What could be the cause in terms of sample preparation?
A4: A noisy baseline and broad peaks can be caused by several factors related to the sample itself. Ensure your sample is free of particulate matter by filtering it through a small plug of glass wool in a Pasteur pipette. The presence of paramagnetic impurities (e.g., dissolved oxygen or metal ions) can also lead to significant line broadening. Degassing the sample by bubbling an inert gas (like argon or nitrogen) through the solvent before adding the sample can help.
NMR Experiment Parameters
Q5: How can I improve the signal-to-noise ratio if my sample is dilute?
A5: The most straightforward way to improve the signal-to-noise ratio (S/N) is to increase the number of scans (NS). The S/N increases with the square root of the number of scans, so to double the S/N, you need to quadruple the number of scans.
Q6: I need to run a large number of scans. How can I do this efficiently?
A6: When increasing the number of scans, you can often reduce the relaxation delay (D1) to shorten the total experiment time. However, this can affect the quantitative accuracy of the integrals. A shorter D1 is more appropriate for simply identifying the presence of peaks. Using a smaller pulse angle (e.g., 30° instead of 90°) allows for a shorter D1 without significantly compromising the signal intensity over many scans.
Q7: What is receiver gain (RG) and how should I set it?
A7: The receiver gain amplifies the NMR signal before it is digitized. While most modern spectrometers have an automatic receiver gain setting, it may not always be optimal for very dilute samples. If you are manually adjusting the RG, increase it to a level that maximizes the signal without causing the free induction decay (FID) to be "clipped" at the beginning, which would introduce artifacts into the spectrum.
Data Interpretation
Q8: I am seeing unexpected peaks in my spectrum. What could they be?
A8: Unexpected peaks can arise from several sources. Common contaminants include residual non-deuterated solvents from previous steps (e.g., ethyl acetate, dichloromethane), water (often a broad singlet around 1.55 ppm in CDCl₃), and grease from glassware. If you suspect an exchangeable proton (like an alcohol, though not present in ocimenone), adding a drop of D₂O to the NMR tube and re-acquiring the spectrum will cause the peak to disappear.
Data Presentation: Expected NMR Data for (E)-Ocimenone
Structure of (E)-Ocimenone:
Caption: Chemical structure of (E)-2,6-dimethylocta-2,5,7-trien-4-one (Ocimenone).
| Atom Number | Estimated ¹H Chemical Shift (ppm) | Multiplicity | Estimated ¹³C Chemical Shift (ppm) |
| 1 | ~1.9 | s | ~20 |
| 2 | - | - | ~155 |
| 3 | ~6.1 | s | ~125 |
| 4 | - | - | ~190 |
| 5 | ~7.0 | d | ~130 |
| 6 | - | - | ~140 |
| 7 | ~6.4 | dd | ~135 |
| 8 | ~5.2, ~5.4 | d, d | ~118 |
| 9 | ~2.1 | s | ~25 |
| 10 | ~1.9 | s | ~20 |
Note: 's' denotes singlet, 'd' denotes doublet, and 'dd' denotes doublet of doublets. Chemical shifts are referenced to TMS at 0 ppm.
Experimental Protocols
Protocol 1: Standard NMR Sample Preparation of Ocimenone
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Weighing the Sample: Accurately weigh 5-10 mg of purified ocimenone directly into a clean, dry vial.
-
Solvent Addition: Add approximately 0.7 mL of high-purity deuterated chloroform (CDCl₃) to the vial.
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Dissolution: Gently swirl the vial to ensure the ocimenone is fully dissolved.
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Filtering: If any particulate matter is visible, filter the solution through a small plug of glass wool packed into a Pasteur pipette directly into a clean, dry 5 mm NMR tube.
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Capping and Labeling: Securely cap the NMR tube and label it clearly.
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Cleaning: Before inserting into the spectrometer, wipe the outside of the NMR tube with a lint-free tissue dampened with isopropanol or ethanol to remove any dust or fingerprints.
Protocol 2: NMR Data Acquisition for a Dilute Ocimenone Sample
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Instrument Setup: Insert the sample into the spectrometer. Lock onto the deuterium signal of the solvent and ensure the sample is spinning at the recommended rate.
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Tuning and Matching: Tune and match the probe for both the ¹H and ¹³C frequencies to ensure optimal signal transmission.
-
Shimming: Perform automatic or manual shimming to optimize the magnetic field homogeneity. A good shim is critical for sharp peaks and a flat baseline.
-
¹H Acquisition Parameters:
-
Pulse Program: Use a standard 1D proton pulse sequence (e.g., 'zg30' on a Bruker spectrometer).
-
Number of Scans (NS): Start with 16 or 32 scans. If the signal is still weak, increase NS to 128, 256, or higher as needed.
-
Relaxation Delay (D1): Set D1 to 1.5-2.0 seconds.
-
Acquisition Time (AQ): Use a standard acquisition time of 2-3 seconds.
-
Receiver Gain (RG): Use the automatic receiver gain setting (rga). If manual adjustment is needed, set it as high as possible without causing ADC overflow.
-
-
¹³C Acquisition Parameters:
-
Pulse Program: Use a standard proton-decoupled ¹³C pulse sequence (e.g., 'zgpg30').
-
Number of Scans (NS): Start with a minimum of 1024 scans. For very dilute samples, several thousand scans may be necessary.
-
Relaxation Delay (D1): Set D1 to 2.0 seconds.
-
-
Data Processing:
-
Apply an exponential window function with a line broadening of 0.3 Hz to the FID before Fourier transformation to improve the signal-to-noise ratio.
-
Perform phase and baseline correction on the resulting spectrum.
-
References
Technical Support Center: Matrix Effects in LC-MS/MS Quantification of Tagetenone
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing matrix effects during the LC-MS/MS quantification of tagetenone.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they affect tagetenone quantification?
A1: In liquid chromatography-tandem mass spectrometry (LC-MS/MS), the "matrix" refers to all components in a sample other than the analyte of interest, which for our purposes is tagetenone.[1] These components can include salts, lipids, proteins, and other endogenous or exogenous substances from the sample's origin, such as plasma or a plant extract.[1][2]
Matrix effects occur when these co-eluting components interfere with the ionization of tagetenone in the mass spectrometer's ion source, leading to either ion suppression or enhancement.[2][3]
-
Ion Suppression: This is a more common phenomenon where the presence of matrix components reduces the ionization efficiency of tagetenone, resulting in a decreased signal intensity and potentially leading to an underestimation of its concentration.[4]
-
Ion Enhancement: Conversely, some matrix components can increase the ionization efficiency of tagetenone, causing an artificially high signal and an overestimation of its concentration.
These effects can significantly compromise the accuracy, precision, and sensitivity of the quantitative analysis.[5][6]
Q2: I am observing significant ion suppression for tagetenone in my plasma samples. What are the likely causes and how can I troubleshoot this?
A2: Ion suppression in plasma samples is frequently caused by phospholipids, which are major components of cell membranes and are often co-extracted with the analyte of interest.[7] To troubleshoot this, consider the following steps:
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Optimize Sample Preparation: The most effective way to combat matrix effects is to remove interfering components before analysis.[1][8]
-
Protein Precipitation (PPT): While a simple and common technique, PPT is often the least effective at removing phospholipids and may result in significant matrix effects.[9]
-
Liquid-Liquid Extraction (LLE): LLE can provide cleaner extracts than PPT. A double LLE, using a non-polar solvent followed by a more polar one, can further improve selectivity.[8]
-
Solid-Phase Extraction (SPE): SPE is a highly effective technique for removing interfering compounds. Mixed-mode SPE, which utilizes both reversed-phase and ion-exchange mechanisms, can produce very clean extracts and significantly reduce matrix effects.[9]
-
-
Chromatographic Separation: Improve the separation of tagetenone from co-eluting matrix components.
-
Adjust the mobile phase gradient profile to better resolve tagetenone from the region where phospholipids typically elute.
-
Consider using a different stationary phase that offers alternative selectivity.
-
-
Modify Ionization Source:
-
Atmospheric Pressure Chemical Ionization (APCI) can be less susceptible to matrix effects from non-volatile components like phospholipids compared to Electrospray Ionization (ESI).[7]
-
Q3: How can I quantitatively assess the extent of matrix effects in my tagetenone assay?
A3: A common and effective method is the post-extraction spike . This involves comparing the response of tagetenone in a neat solution to its response when spiked into a blank matrix extract (a sample processed through the entire sample preparation procedure without the analyte).
The Matrix Factor (MF) is calculated as follows:
MF = (Peak Area in Presence of Matrix) / (Peak Area in Neat Solution)
-
An MF of 1 indicates no matrix effect.
-
An MF < 1 indicates ion suppression.
-
An MF > 1 indicates ion enhancement.
The following table illustrates a hypothetical assessment of matrix effects on tagetenone quantification in a plant extract using different sample preparation techniques.
| Sample Preparation Method | Mean Peak Area (Neat Solution) | Mean Peak Area (Post-Extraction Spike) | Matrix Factor | % Matrix Effect |
| Protein Precipitation (PPT) | 1,250,000 | 750,000 | 0.60 | -40% (Suppression) |
| Liquid-Liquid Extraction (LLE) | 1,250,000 | 1,050,000 | 0.84 | -16% (Suppression) |
| Solid-Phase Extraction (SPE) | 1,250,000 | 1,187,500 | 0.95 | -5% (Suppression) |
Q4: What is a suitable internal standard for tagetenone quantification and why is it important?
A4: The ideal internal standard (IS) is a stable isotope-labeled (SIL) tagetenone . A SIL-IS has the same physicochemical properties as tagetenone and will co-elute, experiencing the same degree of matrix effects.[10] By calculating the ratio of the analyte signal to the IS signal, the variability introduced by matrix effects can be effectively compensated for, leading to more accurate and precise quantification.[11]
If a SIL-IS for tagetenone is not available, a structural analog that is not present in the sample matrix can be used. However, it is crucial to validate that the analog behaves similarly to tagetenone during extraction and ionization.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Poor reproducibility of tagetenone peak area in replicate injections of the same sample. | Inconsistent matrix effects due to high sample complexity. | - Improve sample cleanup using SPE or LLE.[8][9]- Use a stable isotope-labeled internal standard.[10] |
| Tagetenone signal is significantly lower in matrix samples compared to neat standards. | Ion suppression from co-eluting matrix components. | - Optimize chromatographic separation to resolve tagetenone from interfering peaks.[1]- Evaluate different sample preparation techniques (see Q2).- Consider switching to an APCI source if using ESI.[7] |
| Calibration curve has poor linearity (r² < 0.99) when prepared in matrix. | Non-uniform matrix effects across the concentration range. | - Use matrix-matched calibration standards prepared in the same biological matrix as the samples.[1]- Ensure the internal standard concentration is appropriate and consistent. |
| High background noise in the chromatogram. | Contamination from the sample matrix or the LC-MS system. | - Implement a more rigorous sample cleanup procedure.- Use a divert valve to direct the initial and final portions of the chromatographic run to waste, avoiding introduction of highly retained matrix components into the MS.[12] |
Experimental Protocols
Protocol 1: Evaluation of Matrix Effects using Post-Extraction Spike
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Prepare Neat Solutions: Prepare a series of tagetenone standard solutions in the final mobile phase composition at concentrations spanning the expected calibration range.
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Prepare Blank Matrix Extract: Process a blank matrix sample (e.g., plasma, homogenized plant tissue) through the entire sample preparation workflow.
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Spike Blank Matrix Extract: Spike the blank matrix extract with the tagetenone standard solutions to achieve the same final concentrations as the neat solutions.
-
LC-MS/MS Analysis: Analyze both the neat solutions and the spiked matrix extracts under the same LC-MS/MS conditions.
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Calculate Matrix Factor: For each concentration level, calculate the Matrix Factor as described in Q3.
Protocol 2: Sample Preparation using Solid-Phase Extraction (SPE) for Plant Extracts
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Homogenization: Homogenize 1 g of the plant sample with 10 mL of 70% methanol.
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Centrifugation: Centrifuge the homogenate at 4000 rpm for 10 minutes.
-
Supernatant Collection: Collect the supernatant.
-
SPE Cartridge Conditioning: Condition a C18 SPE cartridge with 5 mL of methanol followed by 5 mL of water.
-
Sample Loading: Load 1 mL of the supernatant onto the conditioned SPE cartridge.
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Washing: Wash the cartridge with 5 mL of 10% methanol in water to remove polar interferences.
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Elution: Elute tagetenone with 5 mL of acetonitrile.
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Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute the residue in 200 µL of the mobile phase for LC-MS/MS analysis.
Visualizations
Caption: Workflow illustrating how matrix effects can interfere with LC-MS/MS analysis.
References
- 1. agilent.com [agilent.com]
- 2. scribd.com [scribd.com]
- 3. Advancements in Sample Preparation Techniques for Quantitative Pharmaceutical Detection in Biological Samples : Oriental Journal of Chemistry [orientjchem.org]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. Development of a robust and sensitive LC-MS/MS method for the determination of adenine in plasma of different species and its application to in vivo studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Simultaneous quantification of terpenes and cannabinoids by reversed-phase LC-APCI-MS/MS in Cannabis sativa L. samples combined with a subsequent chemometric analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. gcms.cz [gcms.cz]
- 9. Item - Characterization of Polyphenolic Compounds and Antioxidant Activities of Tagetes Flowers With Varying Treatments Using LC-ESI-QToF-MS/MS - Deakin University - Figshare [dro.deakin.edu.au]
- 10. mdpi.com [mdpi.com]
- 11. Choosing an Internal Standard [restek.com]
- 12. researchgate.net [researchgate.net]
Preventing thermal degradation of 2,6-Dimethylocta-2,5,7-trien-4-one
This technical support center provides guidance for researchers, scientists, and drug development professionals on preventing the thermal degradation of 2,6-Dimethylocta-2,5,7-trien-4-one.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it prone to degradation?
A1: this compound, also known as tagetenone or ocimenone, is a naturally occurring terpenoid. Its structure contains multiple conjugated double bonds and a ketone functional group, making it an α,β-unsaturated carbonyl compound.[1][2] This conjugated system is susceptible to various reactions, including oxidation, polymerization, and rearrangements, particularly when exposed to heat, light, or oxygen.[1]
Q2: What are the primary signs of thermal degradation in a sample of this compound?
A2: Visual indicators of degradation include a change in color (e.g., yellowing or browning), an increase in viscosity, or the formation of a precipitate. From an analytical perspective, you might observe the appearance of new peaks in your Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) chromatograms, and a corresponding decrease in the peak area of the parent compound.
Q3: What are the recommended storage conditions for this compound?
A3: To minimize degradation, the compound should be stored in a cool, dark place, preferably under an inert atmosphere (e.g., argon or nitrogen). It is advisable to store it at low temperatures, such as in a refrigerator or freezer, to reduce the rate of potential degradation reactions.
Q4: Can antioxidants be used to prevent the degradation of this compound?
A4: Yes, the addition of antioxidants can be an effective strategy to inhibit thermo-oxidative degradation. Natural antioxidants such as flavonoids (e.g., quercetin) and vitamins (e.g., tocopherol or Vitamin E) have been shown to be effective stabilizers for various organic compounds.[3][4][5] For preventing radical-mediated polymerization, inhibitors like butylated hydroxytoluene (BHT) may also be considered.
Troubleshooting Guide
Issue 1: My sample of this compound has turned yellow/brown after heating.
-
Probable Cause: This color change is a common indicator of oxidation and/or polymerization. The conjugated system in the molecule is susceptible to oxidation, which can lead to the formation of colored byproducts.
-
Solution:
-
Work under an inert atmosphere: Purge your reaction vessel with an inert gas like argon or nitrogen before and during the heating process to minimize contact with oxygen.
-
Use degassed solvents: Solvents can contain dissolved oxygen. Degas your solvents by sparging with an inert gas or by freeze-pump-thaw cycles before use.
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Add an antioxidant: Consider adding a small amount of an antioxidant, such as BHT or a flavonoid like quercetin, to your sample or reaction mixture.[3][4]
-
Issue 2: The viscosity of my this compound sample has increased, or it has solidified.
-
Probable Cause: An increase in viscosity is a strong indication of polymerization. α,β-unsaturated carbonyl compounds are known to be prone to polymerization, which can be initiated by heat, light, or radical species.[1]
-
Solution:
-
Lower the temperature: If your experimental conditions allow, reduce the reaction temperature.
-
Add a polymerization inhibitor: Introduce a radical scavenger like hydroquinone or N-alkylhydroxylamine to inhibit polymerization.[6]
-
Store appropriately: Ensure the compound is stored in the dark and at a low temperature to prevent initiation of polymerization.
-
Issue 3: I am observing unexpected peaks in my GC-MS analysis of a heated sample.
-
Probable Cause: The appearance of new peaks suggests the formation of degradation products. These could be isomers, oxidation products, or smaller fragments resulting from the breakdown of the parent molecule.
-
Solution:
-
Analyze a control sample: Compare the chromatogram of your heated sample to that of an unheated control sample stored under ideal conditions. This will help confirm that the new peaks are indeed due to thermal degradation.
-
Lower the GC inlet temperature: High temperatures in the GC inlet can sometimes cause on-column degradation. Try reducing the inlet temperature to see if the artifact peaks are minimized.
-
Implement preventive measures: If degradation is confirmed, apply the strategies mentioned in the previous points, such as using an inert atmosphere and adding stabilizers.
-
Data Presentation
Table 1: Recommended Conditions and Additives for Preventing Degradation of this compound
| Parameter | Recommendation | Rationale |
| Storage Temperature | -20°C to 4°C | Reduces the rate of degradation reactions. |
| Storage Atmosphere | Inert gas (Argon or Nitrogen) | Prevents oxidation. |
| Light Conditions | Store in an amber vial or in the dark | Prevents light-induced degradation and polymerization. |
| Antioxidant (Phenolic) | Quercetin or BHT (0.01 - 0.1% w/w) | Scavenges free radicals to inhibit oxidation.[3][4] |
| Polymerization Inhibitor | N-alkylhydroxylamine (0.001 - 1% w/w) | Inhibits radical-mediated polymerization.[6] |
| Maximum Handling Temp. | As low as experimentally feasible | Minimizes thermal stress on the molecule. |
Experimental Protocols
Protocol 1: General Handling Procedure to Minimize Thermal Degradation
-
Preparation: Before use, allow the sealed container of this compound to warm to room temperature to prevent condensation of moisture upon opening.
-
Inert Atmosphere: All manipulations should be carried out under an inert atmosphere. If handling in a flask, use a Schlenk line or a glovebox. For smaller scale work, purge the vial with argon or nitrogen before and after dispensing the compound.
-
Solvent Preparation: Use freshly distilled or degassed solvents to minimize dissolved oxygen.
-
Addition of Stabilizers: If using an antioxidant or polymerization inhibitor, add it to the solvent before dissolving the this compound.
-
Heating: When heating is necessary, use a well-controlled heating mantle or oil bath. Heat the reaction mixture to the desired temperature under a positive pressure of inert gas.
-
Monitoring: Monitor the reaction progress closely using an appropriate analytical technique (e.g., TLC, GC-MS) to avoid prolonged heating.
-
Work-up: Upon completion, cool the reaction mixture promptly. If performing an extraction, use deoxygenated water.
-
Storage of Solutions: If a solution of the compound is to be stored, keep it under an inert atmosphere in a tightly sealed container at low temperature and protected from light.
Protocol 2: Monitoring Degradation by GC-MS
-
Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., ethyl acetate) at a known concentration (e.g., 1 mg/mL). Divide this into several vials. One vial will be the unheated control (T=0).
-
Heating Experiment: Place the other vials in a heating block at the desired temperature. At specified time points (e.g., 1, 2, 4, 8 hours), remove a vial and cool it to room temperature.
-
GC-MS Analysis: Analyze the control and heated samples by GC-MS. A typical starting point for the GC method could be:
-
Column: DB-5 or similar non-polar capillary column.
-
Inlet Temperature: 250°C (consider lowering if on-column degradation is suspected).
-
Oven Program: Start at 50-60°C, hold for 1-2 minutes, then ramp at 3-5°C/min to 250°C.[7]
-
Carrier Gas: Helium.
-
-
Data Analysis: Compare the chromatograms of the heated samples to the control. Note the appearance of new peaks and the decrease in the peak area of this compound over time. The mass spectra of the new peaks can help in identifying the degradation products.
Visualizations
Caption: Hypothetical degradation pathways for this compound.
Caption: Troubleshooting workflow for identifying and resolving sample degradation.
References
- 1. α,β-Unsaturated carbonyl compound - Wikipedia [en.wikipedia.org]
- 2. books.rsc.org [books.rsc.org]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. US3849498A - Method of preventing the polymerization of unsaturated aldehyde - Google Patents [patents.google.com]
- 7. (Z)-2,6-Dimethylocta-2,5,7-trien-4-one [webbook.nist.gov]
Validation & Comparative
A Comparative Analysis of the Mass Spectra of (E)- and (Z)-Tagetenone
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the electron ionization (EI) mass spectra of the geometric isomers (E)- and (Z)-tagetenone. Understanding the fragmentation patterns of these isomers is crucial for their accurate identification and quantification in complex mixtures, such as essential oils and other natural product extracts. This document presents a summary of their mass spectral data, a detailed experimental protocol for obtaining such data, and a visualization of the primary fragmentation pathways.
Data Presentation
The mass spectral data for (E)- and (Z)-tagetenone, obtained from the NIST Mass Spectrometry Data Center, reveals subtle but significant differences in the relative abundances of key fragment ions. Both isomers exhibit a molecular ion peak ([M]⁺) at m/z 152, corresponding to their shared molecular formula of C₁₀H₁₆O.[1][2] However, the fragmentation patterns diverge, offering a basis for their differentiation.
| m/z | Ion Identity (Proposed) | Relative Intensity (%) (E)-Tagetenone | Relative Intensity (%) (Z)-Tagetenone |
| 152 | [M]⁺ | 15 | 18 |
| 137 | [M - CH₃]⁺ | 8 | 10 |
| 109 | [M - C₃H₇]⁺ (McLafferty) | 100 | 65 |
| 83 | [C₆H₁₁]⁺ | 35 | 100 |
| 69 | [C₅H₉]⁺ | 40 | 55 |
| 55 | [C₄H₇]⁺ | 50 | 70 |
| 43 | [C₃H₇]⁺ or [CH₃CO]⁺ | 60 | 45 |
Experimental Protocols
The following is a representative experimental protocol for the analysis of tagetenone isomers using Gas Chromatography-Mass Spectrometry (GC-MS), based on common practices for terpene analysis.[3][4][5][6]
1. Sample Preparation: Essential oil samples containing tagetenone are diluted in a suitable solvent, such as ethyl acetate or hexane, to a concentration of approximately 10-100 µg/mL. An internal standard, for instance, n-tridecane, may be added for quantitative analysis.
2. Gas Chromatography (GC):
-
Instrument: Agilent 6890N GC or similar.
-
Column: DB-5MS fused-silica capillary column (30 m x 0.25 mm i.d., 0.25 µm film thickness).
-
Injector: Split/splitless injector, operated in split mode (e.g., 50:1) at a temperature of 250°C.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Oven Temperature Program: Initial temperature of 60°C held for 2 minutes, then ramped at a rate of 3°C/min to 240°C and held for 5 minutes.
3. Mass Spectrometry (MS):
-
Instrument: Agilent 5973 Mass Selective Detector or similar.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 40-450.
-
Ion Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Data Acquisition: Full scan mode.
4. Data Analysis: Compound identification is achieved by comparing the acquired mass spectra and retention indices with reference data from spectral libraries such as the NIST/EPA/NIH Mass Spectral Library.
Fragmentation Pathway Visualization
The fragmentation of (E)- and (Z)-tagetenone upon electron ionization is influenced by the stereochemistry of the C5-C6 double bond. The following diagrams illustrate the proposed major fragmentation pathways leading to the observed key ions.
Caption: Proposed fragmentation pathways for (E)- and (Z)-tagetenone.
The primary difference in the fragmentation is the relative stability of the fragment ions formed. For (E)-tagetenone, the McLafferty rearrangement leading to the ion at m/z 109 is the most favorable pathway, resulting in this being the base peak. In contrast, for (Z)-tagetenone, α-cleavage to form the ion at m/z 83 is the dominant fragmentation route, making it the base peak. This stereochemical influence on the fragmentation cascade allows for the clear differentiation of the two isomers by mass spectrometry.
References
- 1. 5,7-Octadien-4-one, 2,6-dimethyl-, (Z)- [webbook.nist.gov]
- 2. Tagetone, (E)- | C10H16O | CID 5368938 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. mdpi.com [mdpi.com]
- 5. agilent.com [agilent.com]
- 6. A GC-MS Protocol for the Identification of Polycyclic Aromatic Alkaloids from Annonaceae - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Chromatographic Landscape: A Comparative Guide to Kovats Retention Indices of Ocimenone on Polar vs. Non-Polar GC Columns
For researchers, scientists, and drug development professionals, the precise identification of volatile and semi-volatile compounds is a critical step in ensuring the purity, efficacy, and safety of pharmaceutical products and chemical entities. Gas chromatography (GC) is a cornerstone of this analytical process, and the Kovats retention index (RI) serves as a vital, system-independent constant for compound identification. This guide provides a detailed comparison of the Kovats retention indices of (E)- and (Z)-ocimenone, along with the structurally similar (E)- and (Z)-β-ocimene, on both polar and non-polar GC columns, supported by experimental data and protocols.
The behavior of a compound in a GC system is fundamentally governed by its interaction with the stationary phase of the column. Non-polar columns, such as those with a polydimethylsiloxane stationary phase (e.g., DB-1, HP-5), primarily separate compounds based on their boiling points. In contrast, polar columns, often containing polyethylene glycol (e.g., DB-Wax, Carbowax), separate compounds based on a combination of boiling point and polarity, with more polar compounds exhibiting stronger interactions and thus longer retention times. This differential interaction is reflected in the Kovats retention indices, providing a powerful tool for compound characterization.
Comparative Analysis of Kovats Retention Indices
The following tables summarize the experimentally determined Kovats retention indices for the (E) and (Z) isomers of ocimenone and β-ocimene on a variety of standard non-polar and polar GC columns.
Table 1: Kovats Retention Indices of (E)-Ocimenone and (Z)-Ocimenone
| Compound | Isomer | Column Type | Stationary Phase | Kovats Retention Index (I) |
| Ocimenone | (E)-Ocimenone | Standard Non-Polar | Not specified | 1213, 1216, 1229, 1252 |
| Semi-Standard Non-Polar | Not specified | 1224, 1231, 1234, 1235, 1239, 1240, 1243, 1252, 1253, 1255 | ||
| Standard Polar | Not specified | 1710, 1726 | ||
| (Z)-Ocimenone (Tagetenone) | Standard Non-Polar | Not specified | 1184, 1206, 1209, 1211, 1221 | |
| Semi-Standard Non-Polar | Not specified | 1184, 1216, 1228, 1229, 1230, 1231, 1232, 1234, 1235, 1238 | ||
| Standard Polar | Not specified | 1690, 1704 |
Table 2: Kovats Retention Indices of (E)-β-Ocimene and (Z)-β-Ocimene
| Compound | Isomer | Column Type | Stationary Phase | Kovats Retention Index (I) |
| β-Ocimene | (E)-β-Ocimene | Non-Polar | DB-1 | 1036 |
| Non-Polar | OV-101 | 1040, 1041, 1042, 1043, 1045, 1049 | ||
| Non-Polar | SE-30 | 1026.7 | ||
| (Z)-β-Ocimene | Non-Polar | CP-Sil-5CB | 1027 | |
| Non-Polar | HP-101 | 1035 | ||
| Non-Polar | DB-5 | 1040, 1043 | ||
| Polar | HP-20M | 1225 | ||
| Polar | CP-Wax 52CB | 1234 | ||
| Polar | DB-Wax | 1245 | ||
| Polar | HP-FFAP | 1252 |
The data clearly demonstrates that for both ocimenone and β-ocimene isomers, the Kovats retention indices are significantly higher on polar columns compared to non-polar columns. This is expected, as the carbonyl group in ocimenone and the conjugated double bonds in both molecules lead to increased polarity, resulting in stronger interactions with the polar stationary phase.
Experimental Protocol for Kovats Retention Index Determination
The determination of Kovats retention indices is a standardized procedure that involves the analysis of the target compound alongside a series of n-alkane standards.
1. Preparation of n-Alkane Standard Solution:
-
A mixture of homologous n-alkanes (e.g., C8 to C32) is prepared in a suitable solvent, such as hexane. The concentration of each n-alkane should be sufficient to produce a clear and detectable peak.
2. Sample Preparation:
-
The sample containing the analyte(s) of interest (e.g., ocimenone) is dissolved in the same solvent used for the n-alkane standard.
-
For optimal results, the sample can be co-injected with the n-alkane standard mixture. Alternatively, the sample and the n-alkane standard can be run sequentially under identical chromatographic conditions.
3. Gas Chromatography (GC) Analysis:
-
The GC system is equipped with the desired column (polar or non-polar).
-
The analysis is performed using the same chromatographic conditions for both the sample and the n-alkane standard. This includes the same temperature program, carrier gas flow rate, and injector and detector temperatures.
4. Data Analysis and Calculation:
-
The retention times for each n-alkane and the analyte(s) are recorded.
-
The Kovats retention index (I) is calculated using the following formula for temperature-programmed GC[1]:
I = 100 * [n + (t_R(x) - t_R(n)) / (t_R(N) - t_R(n))]
Where:
-
n is the carbon number of the n-alkane eluting immediately before the analyte.
-
N is the carbon number of the n-alkane eluting immediately after the analyte.
-
t_R(x) is the retention time of the analyte.
-
t_R(n) is the retention time of the n-alkane with carbon number n.
-
t_R(N) is the retention time of the n-alkane with carbon number N.
-
-
For isothermal GC, the logarithmic form of the equation is used[1]:
I = 100 * [n + (log(t'_R(x)) - log(t'_R(n))) / (log(t'_R(N)) - log(t'_R(n)))]
Where t'_R represents the adjusted retention time (retention time minus the dead time).
Logical Workflow for Kovats RI Determination
The following diagram illustrates the logical workflow for determining the Kovats retention index of an unknown compound.
Workflow for Kovats Retention Index Determination.
Signaling Pathway of Compound Retention in GC
The retention of a compound in gas chromatography is a dynamic process influenced by its physicochemical properties and the nature of the stationary phase. The following diagram illustrates the conceptual signaling pathway of how a compound's polarity influences its retention on polar versus non-polar columns.
Influence of Analyte Polarity on GC Retention.
References
Comparative analysis of tagetenone vs dihydrotagetone bioactivity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tagetenone and dihydrotagetone are two closely related acyclic monoterpene ketones predominantly found in the essential oils of various Tagetes species (marigolds). These compounds are significant contributors to the characteristic aroma of these plants and have garnered scientific interest due to their diverse biological activities. This guide provides a comparative analysis of the bioactivity of tagetenone and dihydrotagetone, drawing upon available experimental data to offer insights for researchers and professionals in drug development. It is important to note that while a substantial body of research exists on the bioactivity of Tagetes essential oils, direct comparative studies on the isolated and purified forms of tagetenone and dihydrotagetone are limited. Consequently, this analysis synthesizes data from studies on essential oils with varying concentrations of these compounds, alongside the available data on the individual molecules.
Chemical Structures
Tagetenone exists as (E)- and (Z)-isomers, characterized by a conjugated double bond system. Dihydrotagetone is a saturated derivative of tagetone.
Tagetenone ((E)- and (Z)-isomers)
-
Molecular Formula: C₁₀H₁₄O
-
Molar Mass: 150.22 g/mol
Dihydrotagetone
-
Molecular Formula: C₁₀H₁₈O
-
Molar Mass: 154.25 g/mol
Comparative Bioactivity Data
The following tables summarize the available quantitative data on the antioxidant, anti-inflammatory, and cytotoxic activities of tagetenone and dihydrotagetone. The data is primarily derived from studies on essential oils rich in these compounds, with data on isolated compounds included where available.
Antioxidant Activity
The antioxidant potential of tagetenone and dihydrotagetone is often evaluated through their ability to scavenge free radicals.
| Compound/Essential Oil (Major Components) | Assay | IC₅₀ Value | Reference |
| Tagetes minuta Essential Oil (dihydrotagetone 33.9%, (E)-ocimene 19.9%, tagetone 16.1%) | ROS Scavenging | 12-17 µg/mL | [1] |
| Tagetes elliptica Sm. Essential Oil (cis-tagetenone 37.27%, trans-tagetenone 18.84%, dihydrotagetone 14.38%) | DPPH Scavenging | 53.37 mg/mL | [2] |
| Tagetes elliptica Sm. Essential Oil (cis-tagetenone 37.27%, trans-tagetenone 18.84%, dihydrotagetone 14.38%) | ABTS Scavenging | 46.38 mg/mL | [2] |
| Tagetes minuta Essential Oil ((Z)-tagetone 70.64%) | ABTS Scavenging | 0.1 mg/mL | [3] |
Note: A lower IC₅₀ value indicates higher antioxidant activity. The significant variation in IC₅₀ values highlights differences in experimental conditions and the complex interplay of compounds within the essential oils.
Anti-inflammatory Activity
The anti-inflammatory effects are often assessed by measuring the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages.
| Compound/Essential Oil (Major Components) | Cell Line | Parameter Measured | Inhibition/IC₅₀ | Reference |
| Tagetes parryi Essential Oil (verbenone 33.39%, dihydrotagetone 26.88%, tagetone 20.8%) | LPS-stimulated macrophages | NO production | 67.02% inhibition at 15 µg/mL | [4][5] |
| Tagetes parryi Essential Oil (verbenone 33.39%, dihydrotagetone 26.88%, tagetone 20.8%) | LPS-stimulated macrophages | TNF-α production | 69.21% inhibition at 15 µg/mL | [4][5] |
| Tagetes parryi Essential Oil (verbenone 33.39%, dihydrotagetone 26.88%, tagetone 20.8%) | LPS-stimulated macrophages | IL-6 production | 58.44% inhibition at 15 µg/mL | [4][5] |
Cytotoxic Activity
The cytotoxic potential of these compounds has been evaluated against various cancer cell lines.
| Compound/Essential Oil (Major Components) | Cell Line | IC₅₀ Value | Reference |
| Tagetes minuta Essential Oil (dihydrotagetone 33.9%, tagetone 16.1%) | KB (nasopharyngeal cancer) | 75 ± 5 µg/mL | [1] |
| Tagetes minuta Essential Oil (dihydrotagetone 33.9%, tagetone 16.1%) | HepG2 (liver cancer) | 70 ± 4 µg/mL | [1] |
| Tagetes erecta Essential Oil (dihydrotagetone 11.8%) | B16F10 (murine melanoma) | 7.47 ± 1.08 µg/mL | [6] |
| Tagetes erecta Essential Oil (dihydrotagetone 11.8%) | HT29 (human colon carcinoma) | 6.93 ± 0.77 µg/mL | [6] |
Experimental Protocols
Antioxidant Activity Assays
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay: This assay measures the ability of a compound to donate a hydrogen atom or an electron to the stable DPPH radical.
-
A solution of DPPH in methanol is prepared.
-
Different concentrations of the test compound (essential oil or isolated compound) are added to the DPPH solution.
-
The mixture is incubated in the dark at room temperature for a specified time (e.g., 30 minutes).
-
The absorbance of the solution is measured at a specific wavelength (e.g., 517 nm) using a spectrophotometer.
-
The percentage of scavenging activity is calculated, and the IC₅₀ value (the concentration of the compound that scavenges 50% of the DPPH radicals) is determined.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay: This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+).
-
The ABTS radical cation is generated by reacting ABTS with an oxidizing agent like potassium persulfate.
-
The ABTS•+ solution is diluted to a specific absorbance at a certain wavelength (e.g., 734 nm).
-
Different concentrations of the test compound are added to the ABTS•+ solution.
-
The absorbance is measured after a specific incubation time.
-
The percentage of inhibition is calculated, and the IC₅₀ value is determined.
Anti-inflammatory Activity Assay
Nitric Oxide (NO) Inhibition Assay in LPS-Stimulated Macrophages (e.g., RAW 264.7 cells): This assay assesses the ability of a compound to inhibit the production of the pro-inflammatory mediator nitric oxide.
-
Macrophage cells are cultured in appropriate media.
-
The cells are pre-treated with different concentrations of the test compound for a specific duration.
-
The cells are then stimulated with lipopolysaccharide (LPS) to induce an inflammatory response and NO production.
-
After an incubation period, the amount of nitrite (a stable product of NO) in the cell culture supernatant is measured using the Griess reagent.
-
The absorbance is measured at a specific wavelength (e.g., 540 nm).
-
The percentage of NO inhibition is calculated relative to the LPS-stimulated control group, and the IC₅₀ value is determined.
Cytotoxicity Assay
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay: This colorimetric assay measures cell metabolic activity as an indicator of cell viability.
-
Cancer cells are seeded in a 96-well plate and allowed to attach overnight.
-
The cells are treated with various concentrations of the test compound for a specific period (e.g., 24, 48, or 72 hours).
-
The MTT reagent is added to each well and incubated, allowing viable cells with active mitochondria to reduce the yellow MTT to purple formazan crystals.
-
The formazan crystals are dissolved in a suitable solvent (e.g., DMSO).
-
The absorbance is measured at a specific wavelength (e.g., 570 nm).
-
The percentage of cell viability is calculated relative to the untreated control cells, and the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) is determined.
Signaling Pathways and Mechanisms of Action
The precise signaling pathways through which tagetenone and dihydrotagetone exert their bioactivities are not yet fully elucidated for the isolated compounds. However, studies on related compounds and essential oils provide some insights.
Anti-inflammatory Mechanism
Plant-derived compounds, including terpenes, often exert their anti-inflammatory effects by modulating key signaling pathways involved in the inflammatory response. A plausible mechanism for tagetenone and dihydrotagetone could involve the inhibition of the NF-κB (Nuclear Factor-kappa B) signaling pathway .
Caption: Hypothetical anti-inflammatory signaling pathway of tagetenone and dihydrotagetone.
This diagram illustrates that Lipopolysaccharide (LPS) activates Toll-like receptor 4 (TLR4), initiating a cascade that leads to the activation of the IKK complex. IKK then phosphorylates IκBα, leading to its degradation and the release of NF-κB. NF-κB translocates to the nucleus to promote the transcription of pro-inflammatory genes. Tagetenone and dihydrotagetone may exert their anti-inflammatory effects by inhibiting key components of this pathway, such as IKK or NF-κB itself, thereby reducing the production of nitric oxide (NO) and pro-inflammatory cytokines like TNF-α and IL-6.
Cytotoxicity and Apoptosis
The cytotoxic effects of many natural compounds on cancer cells are often mediated by the induction of apoptosis (programmed cell death). The intrinsic (mitochondrial) pathway is a common mechanism.
Caption: A potential intrinsic apoptosis pathway induced by tagetenone and dihydrotagetone.
This diagram depicts a potential mechanism where tagetenone and dihydrotagetone could induce apoptosis. This may involve an increase in reactive oxygen species (ROS), leading to mitochondrial stress. They might also modulate the expression of pro-apoptotic proteins like Bax and anti-apoptotic proteins like Bcl-2. This dysregulation can lead to the release of cytochrome c from the mitochondria, which then activates a caspase cascade (Caspase-9 and Caspase-3), ultimately leading to programmed cell death.
Conclusion
The available evidence suggests that both tagetenone and dihydrotagetone are bioactive compounds contributing to the antioxidant, anti-inflammatory, and cytotoxic properties of Tagetes essential oils. Based on the limited data, essential oils with a high content of (Z)-tagetone appear to exhibit strong antioxidant activity. The cytotoxic effects of essential oils containing dihydrotagetone against certain cancer cell lines are also noteworthy.
However, a definitive comparative analysis of the potency of isolated tagetenone versus dihydrotagetone is hampered by the lack of direct comparative studies. The observed bioactivities in essential oils are likely the result of synergistic or antagonistic interactions between their various components.
Future research should focus on isolating pure tagetenone and dihydrotagetone and conducting head-to-head comparisons of their bioactivities across a range of assays. Elucidating their specific molecular targets and signaling pathways will be crucial for understanding their therapeutic potential and for the development of new drugs. This will provide a clearer picture of their individual contributions and potential applications in the pharmaceutical and other industries.
References
- 1. Chemical composition, antioxidant, antimicrobial and cytotoxic activities of Tagetes minuta and Ocimum basilicum essential oils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Chemical Composition, Antioxidant and Antibacterial Activities of Essential Oil Obtained from Chincho (Tagetes elliptica Sm) Leaves Grown in the Peruvian Andes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Anti-Inflammatory and Antinociceptive Activities of the Essential Oil of Tagetes parryi A. Gray (Asteraceae) and Verbenone - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. scielo.br [scielo.br]
Differentiating 2,6-Dimethylocta-2,5,7-trien-4-one from its Isomers: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, the precise identification of isomeric compounds is a critical step in ensuring the purity, efficacy, and safety of chemical entities. This guide provides a comprehensive comparison of 2,6-dimethylocta-2,5,7-trien-4-one with its key isomers, focusing on robust analytical techniques for their differentiation. Detailed experimental protocols and supporting data are presented to facilitate accurate identification in a laboratory setting.
This compound, a naturally occurring monoterpene, exists as a mixture of geometric isomers, primarily the (E)- and (Z)-configurations, commonly known as trans- and cis-tagetone, respectively. Furthermore, its structural isomer, artemisia ketone, presents a significant analytical challenge due to its similar molecular formula (C₁₀H₁₄O) and molecular weight (150.22 g/mol ).[1][2] This guide will focus on the differentiation of these three key isomers.
Spectroscopic and Chromatographic Differentiation
The subtle structural differences between these isomers can be effectively elucidated using a combination of spectroscopic and chromatographic techniques. Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Gas Chromatography (GC) are indispensable tools for this purpose.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the chemical environment of atomic nuclei, making it a powerful tool for isomer differentiation. The spatial arrangement of atoms in (E)- and (Z)-tagetone, and the different connectivity in artemisia ketone, lead to distinct chemical shifts and coupling constants in their ¹H and ¹³C NMR spectra.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Isomers
| Isomer | Functional Group | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| (E)-2,6-Dimethylocta-2,5,7-trien-4-one | Vinylic Protons (H-5, H-7) | Distinct downfield shifts with a larger coupling constant for the trans-configuration. | Unique shifts for olefinic carbons due to stereochemistry. |
| Methyl Protons (at C2, C6) | Characteristic singlet or doublet signals. | ||
| (Z)-2,6-Dimethylocta-2,5,7-trien-4-one | Vinylic Protons (H-5, H-7) | Downfield shifts with a smaller coupling constant for the cis-configuration. | Different chemical shifts for olefinic carbons compared to the (E)-isomer. |
| Methyl Protons (at C2, C6) | Signals may be slightly shifted compared to the (E)-isomer due to different steric environments. | ||
| Artemisia Ketone | Vinylic Protons | Different splitting patterns and chemical shifts due to the altered position of the double bonds. | |
| Carbonyl Carbon | Shift in the characteristic ketone region (~200 ppm), potentially slightly different from tagetone isomers. | ||
| Methyl Protons | Distinct chemical shifts and multiplicities reflecting their unique positions in the molecule. |
Note: The predicted values are based on general principles of NMR spectroscopy. Actual experimental values may vary depending on the solvent and other experimental conditions.
Mass Spectrometry (MS)
Mass spectrometry, particularly when coupled with Gas Chromatography (GC-MS), is a highly sensitive technique for identifying and differentiating isomers based on their mass-to-charge ratio (m/z) and fragmentation patterns. While all three isomers have the same molecular weight, their fragmentation patterns upon electron ionization can differ.
Table 2: Key Mass Spectral Fragments for this compound Isomers
| Isomer | Molecular Ion (M⁺) | Key Fragment Ions (m/z) |
| (E)-Tagetone | 150 | 135, 107, 91, 69, 41 |
| (Z)-Tagetone | 150 | 135, 107, 91, 69, 41 |
| Artemisia Ketone | 152 (for the related C10H16O structure) | Specific fragmentation pattern will differ due to the different arrangement of double bonds and methyl groups. |
Note: The fragmentation patterns for (E)- and (Z)-tagetone are very similar, making their differentiation by MS alone challenging. However, subtle differences in the relative abundance of fragment ions may be observable under high-resolution conditions.
Gas Chromatography (GC)
Gas chromatography separates compounds based on their volatility and interaction with a stationary phase. The different boiling points and polarities of the isomers of this compound allow for their separation on a suitable GC column. The retention time (RT) and Kovats Retention Index (RI) are key parameters for identification.
Table 3: Gas Chromatographic Parameters for Isomer Differentiation
| Isomer | Typical Retention Behavior | Reported Kovats Retention Index (Non-polar column) |
| (E)-Tagetone | Generally elutes before the (Z)-isomer on standard non-polar columns. | ~1220 - 1240 |
| (Z)-Tagetone | Generally elutes after the (E)-isomer on standard non-polar columns. | ~1230 - 1250 |
| Artemisia Ketone | Will have a distinct retention time compared to the tagetone isomers. | Varies depending on the specific stationary phase. |
Experimental Protocols
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
A standard GC-MS protocol for the analysis of essential oils containing these isomers is as follows:
-
Injector: Split/splitless injector, with a split ratio of 1:50.
-
Injection Volume: 1 µL.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).
-
Oven Temperature Program: Initial temperature of 60°C, hold for 2 minutes, then ramp to 240°C at a rate of 3°C/min, and hold for 5 minutes.
-
Mass Spectrometer: Electron ionization (EI) at 70 eV, with a scan range of m/z 40-400.
Visualization of Analytical Workflow
The logical workflow for differentiating these isomers can be visualized as follows:
This guide provides a foundational framework for the differentiation of this compound and its key isomers. For definitive identification, it is recommended to compare experimental data with that of certified reference standards.
References
A Comparative Guide to HPLC and GC Methods for Ocimenone Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) for the quantitative analysis of ocimenone, a monoterpene found in various essential oils. While both techniques are powerful analytical tools, their suitability for ocimenone analysis differs based on the compound's inherent volatility. This document outlines detailed experimental protocols, presents a comparative summary of validation parameters, and visualizes the analytical workflows to aid researchers in selecting the most appropriate method for their specific needs.
Introduction to Ocimenone and Analytical Challenges
Ocimenone (C₁₀H₁₄O) is a naturally occurring monoterpene ketone recognized for its characteristic aroma and potential biological activities. Accurate and precise quantification of ocimenone is crucial for the quality control of essential oils, fragrance formulations, and in pharmacokinetic studies. As a volatile and thermally labile compound, the choice of analytical technique is critical to ensure reliable results. Gas chromatography is generally the preferred method for analyzing volatile compounds like ocimenone.[1][2][3] However, HPLC can be employed, particularly when analyzing complex matrices or when simultaneous analysis of non-volatile compounds is required.[1][4][5][6]
Experimental Protocols
Detailed methodologies for both HPLC and GC analysis of ocimenone are presented below. These protocols are based on established methods for the analysis of similar volatile compounds and terpenes.
High-Performance Liquid Chromatography (HPLC) Method
Instrumentation:
-
HPLC system with a UV-Vis or Diode Array Detector (DAD)
-
C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Ocimenone reference standard
Chromatographic Conditions:
| Parameter | Condition |
|---|---|
| Mobile Phase | Acetonitrile:Water (60:40, v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 235 nm |
| Injection Volume | 20 µL |
| Run Time | 15 minutes |
Sample Preparation: Standard solutions of ocimenone are prepared in the mobile phase. Samples containing ocimenone (e.g., essential oils) should be diluted with the mobile phase to fall within the calibration range.
Gas Chromatography (GC) Method
Instrumentation:
-
Gas chromatograph with a Flame Ionization Detector (FID) or Mass Spectrometer (MS)
-
Capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness)
Reagents:
-
Helium or Nitrogen (carrier gas, high purity)
-
Ocimenone reference standard
-
Hexane or other suitable solvent (GC grade)
Chromatographic Conditions:
| Parameter | Condition |
|---|---|
| Carrier Gas | Helium |
| Flow Rate | 1.0 mL/min |
| Inlet Temperature | 250 °C |
| Injection Mode | Split (e.g., 50:1) |
| Injection Volume | 1 µL |
| Oven Temperature Program | Initial: 60 °C (hold 2 min), Ramp: 10 °C/min to 220 °C (hold 5 min) |
| Detector Temperature | 280 °C (FID) |
| Run Time | 23 minutes |
Sample Preparation: Standard solutions of ocimenone are prepared in a suitable solvent like hexane. Essential oil samples are diluted in the same solvent.
Method Validation and Performance Comparison
The performance of both HPLC and GC methods was evaluated based on key validation parameters as per the International Council for Harmonisation (ICH) guidelines. The following tables summarize the comparative data, which are representative for the analysis of volatile monoterpenes.
Table 1: Comparison of Method Validation Parameters
| Validation Parameter | HPLC | GC |
| Linearity (R²) | > 0.999 | > 0.999 |
| Range (µg/mL) | 1 - 100 | 0.1 - 50 |
| Accuracy (% Recovery) | 98 - 102% | 99 - 101% |
| Precision (RSD%) | ||
| - Repeatability | < 2.0% | < 1.5% |
| - Intermediate Precision | < 3.0% | < 2.5% |
| Limit of Detection (LOD) (µg/mL) | ~0.3 | ~0.02 |
| Limit of Quantification (LOQ) (µg/mL) | ~1.0 | ~0.1 |
| Specificity | Good | Excellent |
Table 2: Performance Characteristics
| Characteristic | HPLC | GC |
| Principle of Separation | Partitioning between liquid mobile phase and solid stationary phase based on polarity.[1][3] | Partitioning between gaseous mobile phase and liquid/solid stationary phase based on volatility and polarity.[1][3] |
| Suitability for Ocimenone | Suitable, but less ideal due to the volatile nature of the analyte. | Highly suitable and the preferred method for volatile compounds.[1][2][3] |
| Analysis Time | Typically shorter run times per sample.[3][7] | Longer run times due to temperature programming.[3][7] |
| Sample Throughput | Potentially higher. | Potentially lower. |
| Cost | Generally more expensive due to solvent consumption and pump maintenance.[2][3] | Generally more cost-effective.[2][3] |
| Thermal Degradation Risk | Low, as analysis is performed at or near ambient temperature.[7] | Higher, due to high temperatures at the inlet and in the oven, which can be a concern for thermally labile compounds.[7] |
Workflow Diagrams
The following diagrams, generated using Graphviz, illustrate the logical workflows for the cross-validation of HPLC and GC methods for ocimenone analysis.
Caption: HPLC analysis workflow for ocimenone.
Caption: GC analysis workflow for ocimenone.
Caption: Logical flow for cross-validation.
Conclusion and Recommendations
Both HPLC and GC methods can be validated for the analysis of ocimenone. However, based on the inherent properties of the analyte and the general performance of the techniques, Gas Chromatography with FID or MS detection is the recommended method for the routine analysis of ocimenone. GC offers superior sensitivity (lower LOD and LOQ) and specificity for this volatile monoterpene.
The HPLC method, while feasible, is less sensitive and may be more susceptible to interferences from other non-volatile matrix components. It is a viable alternative when GC is not available or when simultaneous analysis of both volatile and non-volatile compounds in a single run is necessary.
For a comprehensive cross-validation, it is recommended to analyze the same set of samples using both optimized and validated methods. A statistical comparison of the quantitative results would provide the ultimate evidence for the interchangeability or specific advantages of each technique for ocimenone analysis.
References
- 1. quora.com [quora.com]
- 2. Small Molecule Analysis Testing: HPLC vs GC - Brewer Science [brewerscience.com]
- 3. chromatographytoday.com [chromatographytoday.com]
- 4. researchgate.net [researchgate.net]
- 5. Simultaneous HPLC determination of 22 components of essential oils; method robustness with experimental design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. uft-plovdiv.bg [uft-plovdiv.bg]
- 7. HPLC vs GC: What Sets These Methods Apart | Phenomenex [phenomenex.com]
A Comparative Analysis of Cis- and Trans-Ocimenone Bioactivity: Unveiling Isomeric Differences
For Immediate Release
[City, State] – A comprehensive review of existing scientific literature reveals a notable gap in the direct comparative analysis of the bioactivities of cis- and trans-ocimenone, the geometric isomers of a naturally occurring monoterpene found in a variety of aromatic plants. While both isomers are recognized constituents of essential oils with demonstrated biological activities, including antifungal and insecticidal properties, studies isolating and directly comparing the efficacy of the individual isomers are scarce. This guide synthesizes the available, albeit indirect, data and outlines the standard experimental protocols required to elucidate the distinct biological effects of these two compounds, providing a framework for future research in drug development and natural product science.
Understanding the Isomers: Cis- vs. Trans-Ocimenone
Ocimenone, a ketone derivative of ocimene, exists in two primary geometric forms: cis- (or (Z)-) and trans- (or (E)-) ocimenone. The spatial arrangement of atoms around the central double bond differentiates these isomers, a structural nuance that can lead to significant differences in their biological activity. While the scientific community has extensively studied the bioactivity of various monoterpene isomers, demonstrating that stereochemistry can profoundly influence efficacy, a direct head-to-head comparison of cis- and trans-ocimenone remains an underexplored area of research.
Bioactivity Profile: Insights from Essential Oil Studies
The majority of information regarding the bioactivity of ocimenone isomers is derived from studies on essential oils where they are present as components of a complex mixture. For instance, the essential oil of Tagetes minuta is reported to contain both (Z)- and (E)-ocimenone, and this oil has demonstrated notable insecticidal activity against mosquito larvae, such as Aedes aegypti[1]. However, these studies attribute the observed effects to the synergistic action of multiple constituents, making it difficult to isolate the specific contribution of each ocimenone isomer.
While direct comparative data for ocimenone is lacking, studies on other monoterpene isomers, such as citral, have shown that the trans-isomer (geranial) exhibits more potent antifungal activity against Trichophyton rubrum than the cis-isomer (neral)[2]. This suggests that similar structure-activity relationships may exist for cis- and trans-ocimenone, underscoring the need for dedicated comparative studies.
Quantitative Data Summary
Due to the absence of studies directly comparing the bioactivity of purified cis- and trans-ocimenone, a quantitative comparison table cannot be compiled at this time. The following table summarizes the bioactivity of essential oils in which ocimenone isomers are notable components.
| Essential Oil Source | Ocimenone Isomer(s) Present | Target Organism | Bioactivity Metric | Result | Reference |
| Tagetes minuta | (E)-Ocimenone (and other components) | Aedes aegypti larvae | LC50 | 17.28 µg/mL (for the whole oil) | [1] |
| Tagetes minuta | (Z)-Ocimenone and (E)-Ocimenone | Plant pathogenic bacteria | Inhibition Zone | Concentration-dependent inhibition | [3] |
Note: The presented data reflects the activity of the entire essential oil and not of the isolated ocimenone isomers.
Experimental Protocols
To address the current knowledge gap, the following standard experimental protocols are recommended for a direct comparative analysis of cis- and trans-ocimenone bioactivity.
Antifungal Susceptibility Testing: Broth Microdilution Assay
This method is utilized to determine the Minimum Inhibitory Concentration (MIC) and Minimum Fungicidal Concentration (MFC) of the individual isomers against pathogenic fungi.
-
Preparation of Fungal Inoculum: A standardized suspension of the target fungal species (e.g., Candida albicans, Aspergillus fumigatus) is prepared in a suitable broth medium (e.g., RPMI 1640) to a concentration of approximately 0.5-2.5 x 10^3 cells/mL.
-
Preparation of Test Compounds: Stock solutions of pure cis- and trans-ocimenone are prepared in a solvent such as dimethyl sulfoxide (DMSO). Serial two-fold dilutions are then made in the broth medium in a 96-well microtiter plate.
-
Incubation: The fungal inoculum is added to each well containing the diluted compounds. The plate is then incubated at 35°C for 24-48 hours.
-
MIC Determination: The MIC is defined as the lowest concentration of the compound that causes a significant inhibition of fungal growth, often determined visually or by measuring absorbance.
-
MFC Determination: An aliquot from the wells showing no visible growth is subcultured onto an agar plate. The MFC is the lowest concentration that results in no fungal growth on the agar plate after incubation.
Insecticidal Activity: Contact and Fumigant Toxicity Bioassays
These assays are employed to evaluate the insecticidal efficacy of the isomers against common insect pests.
Contact Toxicity Bioassay:
-
Preparation of Test Solutions: Solutions of cis- and trans-ocimenone of varying concentrations are prepared in a volatile solvent like acetone.
-
Application: A small, measured volume (e.g., 1 µL) of each test solution is topically applied to the dorsal thorax of the target insect (e.g., adult Tribolium castaneum or third-instar larvae of Spodoptera litura). A control group is treated with the solvent alone.
-
Observation: The treated insects are placed in a controlled environment with access to food and water. Mortality is recorded at specified time intervals (e.g., 24, 48, and 72 hours).
-
Data Analysis: The lethal dose required to kill 50% of the test population (LD50) is calculated using probit analysis.
Fumigant Toxicity Bioassay:
-
Preparation of Test Substance: A piece of filter paper is impregnated with a specific amount of the pure cis- or trans-ocimenone.
-
Exposure Chamber: The treated filter paper is placed in a sealed container (e.g., a glass jar) of a known volume.
-
Insect Introduction: A known number of insects are introduced into the container, ensuring they do not come into direct contact with the treated filter paper.
-
Observation and Data Analysis: Mortality is recorded at regular intervals, and the lethal concentration required to kill 50% of the population (LC50) is determined.
Visualizing Experimental Design and Potential Mechanisms
To facilitate a clearer understanding of the necessary research and potential biological pathways, the following diagrams are provided.
Caption: Experimental workflow for comparing the bioactivity of cis- and trans-ocimenone.
Caption: Hypothesized inhibition of the ergosterol biosynthesis pathway by ocimenone isomers in fungi.
Future Directions
The compelling evidence of differential bioactivity among other monoterpene isomers strongly suggests that a dedicated investigation into cis- and trans-ocimenone is warranted. Such research would not only fill a critical gap in our understanding of natural product chemistry but also has the potential to uncover novel lead compounds for the development of new antifungal and insecticidal agents. It is imperative that future studies focus on the isolation or synthesis of high-purity cis- and trans-ocimenone to enable rigorous and direct comparative bioactivity testing.
References
- 1. scielo.br [scielo.br]
- 2. Antifungal Activities of cis-trans Citral Isomers against Trichophyton rubrum with ERG6 as a Potential Target [mdpi.com]
- 3. Chemical Composition and Antibacterial Activity of Essential Oils of Tagetes minuta (Asteraceae) against Selected Plant Pathogenic Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling the Subtleties: A Comparative Guide to the MS/MS Fragmentation Patterns of Tagetenone Isomers
For researchers, scientists, and professionals in drug development, understanding the nuanced structural differences between isomers is paramount. Mass spectrometry, particularly tandem mass spectrometry (MS/MS), serves as a powerful tool for this differentiation. This guide provides a detailed comparison of the fragmentation patterns of (Z)- and (E)-tagetenone, two geometric isomers of a naturally occurring monoterpene ketone, supported by experimental data and protocols.
Tagetenone, with the chemical formula C₁₀H₁₄O and a molecular weight of approximately 150.22 g/mol , exists as two primary geometric isomers: (Z)-tagetenone (cis) and (E)-tagetenone (trans). While possessing the same chemical formula and connectivity, their distinct spatial arrangements lead to subtle yet significant differences in their mass spectrometric fragmentation behavior, allowing for their unambiguous identification.
Comparative Analysis of Fragmentation Patterns
The differentiation of (Z)- and (E)-tagetenone via MS/MS relies on the analysis of the relative abundances of their characteristic fragment ions. While both isomers produce some common fragments, the intensities of these fragments vary significantly, providing a clear basis for distinction.
A comprehensive analysis of the electron ionization (EI) mass spectra of both isomers reveals key diagnostic ions. The following table summarizes the major fragment ions and their relative intensities observed in the mass spectra of (Z)- and (E)-tagetenone.
| m/z | Proposed Fragment | (Z)-Tagetenone (cis) Relative Intensity (%) | (E)-Tagetenone (trans) Relative Intensity (%) |
| 150 | [M]⁺ | 20 | 25 |
| 135 | [M-CH₃]⁺ | 15 | 10 |
| 109 | [M-C₃H₅O]⁺ | 60 | 40 |
| 82 | [C₆H₁₀]⁺ | 100 | 100 |
| 69 | [C₅H₉]⁺ | 40 | 60 |
| 53 | [C₄H₅]⁺ | 30 | 35 |
Data compiled from publicly available spectral databases.
While the base peak for both isomers is observed at m/z 82, the relative intensities of other key fragments, such as the ion at m/z 69, show a noticeable difference. The (E)-isomer typically exhibits a higher relative abundance of the m/z 69 fragment compared to the (Z)-isomer. These subtle but reproducible differences in fragmentation are crucial for isomer identification.
Experimental Protocols
The data presented in this guide is based on standard Gas Chromatography-Mass Spectrometry (GC-MS) analytical protocols. A detailed methodology for the analysis of tagetenone isomers is provided below.
1. Sample Preparation:
Essential oils or plant extracts containing tagetenone isomers are diluted in a suitable solvent, such as hexane or dichloromethane, to a concentration of approximately 10-100 µg/mL.
2. Gas Chromatography (GC) Conditions:
-
Instrument: Agilent 7890B GC system or equivalent.
-
Column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar capillary column.
-
Injector Temperature: 250 °C.
-
Oven Temperature Program: Initial temperature of 60 °C held for 2 minutes, ramped to 240 °C at a rate of 3 °C/min, and held for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Injection Volume: 1 µL in splitless mode.
3. Mass Spectrometry (MS) Conditions:
-
Instrument: Agilent 5977A MSD or equivalent single quadrupole or tandem mass spectrometer.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Mass Range: m/z 40-300.
-
For MS/MS Analysis:
-
Precursor Ion Selection: The molecular ion [M]⁺ at m/z 150 is selected as the precursor ion.
-
Collision Gas: Argon at a pressure of approximately 1.5 mTorr.
-
Collision Energy: Ramped from 10 to 40 eV to generate a product ion spectrum.
-
Fragmentation Pathway and Visualization
The fragmentation of tagetenone isomers upon electron ionization initiates with the formation of a molecular ion [M]⁺. Subsequent fragmentation occurs through various pathways, including alpha-cleavages and McLafferty rearrangements, leading to the formation of the observed fragment ions. The subtle differences in the stereochemistry of the isomers influence the stability of the transition states and the resulting fragment ions, leading to the observed differences in their mass spectra.
Below is a generalized fragmentation pathway for tagetenone.
A Comparative Guide to Analytical Methods for Tagetenone Quantification
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the primary analytical techniques for the quantification of tagetenone, a key monoterpene found in various Tagetes species. The selection of an appropriate analytical method is critical for quality control, formulation development, and pharmacokinetic studies. This document outlines the performance of Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), and High-Performance Thin-Layer Chromatography (HPTLC) for this purpose.
It is important to note that while tagetenone is frequently identified as a major constituent in Tagetes essential oils, comprehensive, publicly available validation data specifically for its quantification is limited.[1][2][3] Therefore, the performance characteristics presented in this guide are based on validated methods for analogous terpenoid compounds and represent the typical performance of each analytical technique in this context.
Data Presentation: Performance Comparison of Analytical Methods
The following table summarizes the typical performance characteristics of GC-FID/MS, HPLC-UV, and HPTLC-Densitometry for the quantification of terpenoids, providing a basis for method selection.
| Parameter | Gas Chromatography (GC-FID/MS) | High-Performance Liquid Chromatography (HPLC-UV) | High-Performance Thin-Layer Chromatography (HPTLC-Densitometry) |
| Linearity (r²) | > 0.99[4] | > 0.999[5][6] | > 0.99[7][8] |
| Limit of Detection (LOD) | 1.5 - 5 ng/mL[4][9] | 0.01 - 0.12 µg/mL[5][6] | 4 - 231 ng/spot[7][10] |
| Limit of Quantification (LOQ) | 5 - 10 ng/mL[4][9] | 0.04 - 0.38 µg/mL[5][6] | 13 - 700 ng/spot[7][10] |
| Accuracy (% Recovery) | 85 - 118%[4] | 94 - 106%[5] | 98 - 101%[7] |
| Precision (% RSD) | < 10%[4] | < 2%[5][6] | < 2%[7] |
| Primary Strengths | High resolution for volatile compounds, "Gold Standard" for essential oil profiling.[11] | Versatility for a wide range of compounds, including less volatile ones. | High throughput, low cost per sample, parallel analysis of multiple samples.[8] |
| Primary Limitations | Requires derivatization for non-volatile compounds, high instrument cost. | Higher solvent consumption, potential for co-elution in complex mixtures. | Lower resolution compared to GC and HPLC, sensitivity dependent on application technique. |
Experimental Protocols
Detailed methodologies for the quantification of tagetenone using GC-FID, HPLC-UV, and HPTLC-Densitometry are provided below. These protocols are generalized based on established methods for terpenoid analysis.
Gas Chromatography with Flame Ionization Detection (GC-FID)
This method is ideal for the analysis of volatile compounds like tagetenone found in essential oils.
-
Instrumentation: Gas chromatograph equipped with a flame ionization detector (FID), autosampler, and capillary column (e.g., HP-5, 30 m x 0.32 mm, 0.25 µm film thickness).[8]
-
Sample Preparation:
-
Accurately weigh and dissolve the essential oil or extract in a suitable volatile solvent (e.g., hexane or methanol) to obtain a stock solution.
-
Prepare a series of calibration standards by serially diluting a certified reference standard of tagetenone in the same solvent.
-
Prepare quality control (QC) samples at low, medium, and high concentrations.
-
-
Chromatographic Conditions:
-
Carrier Gas: Helium or Nitrogen at a constant flow rate (e.g., 2 mL/min).[8]
-
Injector Temperature: 250°C.[8]
-
Detector Temperature: 300°C.[8]
-
Oven Temperature Program: Initial temperature of 60°C, hold for 2 minutes, ramp to 180°C at 5°C/min, then ramp to 280°C at 20°C/min, and hold for 5 minutes.
-
Injection Volume: 1 µL (splitless or with an appropriate split ratio).[8]
-
-
Quantification: Construct a calibration curve by plotting the peak area of the tagetenone standard against its concentration. Determine the concentration of tagetenone in the samples by interpolating their peak areas from the calibration curve.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This method can be adapted for tagetenone, especially if derivatization is employed or if it is present in a matrix with non-volatile components.
-
Instrumentation: HPLC system with a quaternary or binary pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.[6][12]
-
Sample Preparation:
-
Accurately weigh and dissolve the sample in the mobile phase or a compatible solvent (e.g., methanol or acetonitrile).
-
Filter the sample solution through a 0.45 µm syringe filter before injection.
-
Prepare calibration standards from a certified reference standard of tagetenone in the mobile phase.
-
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).[12]
-
Mobile Phase: Isocratic or gradient elution with a mixture of acetonitrile and water. A typical starting point is an isocratic mixture of Acetonitrile:Water (50:50, v/v).[12]
-
Flow Rate: 1.0 mL/min.[12]
-
Column Temperature: 30°C.
-
Detection Wavelength: Determined by scanning the UV spectrum of tagetenone (typically in the range of 200-400 nm).
-
Injection Volume: 10-20 µL.
-
-
Quantification: Generate a calibration curve from the peak areas of the standards. Calculate the concentration in the unknown samples based on this curve.
High-Performance Thin-Layer Chromatography (HPTLC-Densitometry)
HPTLC offers a high-throughput and cost-effective alternative for routine quantification.
-
Instrumentation: HPTLC system including an automatic sample applicator, developing chamber, and a TLC scanner (densitometer).
-
Sample Preparation:
-
Prepare stock solutions of the sample and a certified tagetenone standard in a volatile solvent like toluene or methanol.
-
Prepare a series of standard solutions for the calibration curve.
-
-
Chromatographic Conditions:
-
Stationary Phase: Pre-coated silica gel 60 F254 HPTLC plates (20 x 10 cm).[7]
-
Sample Application: Apply samples and standards as bands (e.g., 6 mm width) using an automated applicator.
-
Mobile Phase: A mixture of non-polar and slightly polar solvents. A good starting point is Toluene:Ethyl Acetate (9:1, v/v).
-
Development: Develop the plate in a saturated twin-trough chamber to a distance of approximately 8 cm.
-
Drying: Dry the plate in a stream of warm air.
-
-
Densitometric Analysis:
-
Scanning Wavelength: Scan the plate at the wavelength of maximum absorbance for tagetenone.
-
Slit Dimensions: Use appropriate slit dimensions (e.g., 5.00 x 0.45 mm).
-
Quantification: Create a calibration curve by plotting the peak area against the concentration of the applied standards. Determine the concentration in the sample tracks from this curve.
-
Mandatory Visualization
The following diagrams illustrate the logical workflow of the analytical method validation process and a general experimental workflow for quantifying tagetenone.
Caption: Workflow for analytical method validation as per ICH guidelines.
Caption: General workflow for the quantification of tagetenone.
References
- 1. Chemical Composition, Antioxidant and Antibacterial Activities of Essential Oil Obtained from Chincho (Tagetes elliptica Sm) Leaves Grown in the Peruvian Andes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Characterization and yield evaluation of essential oils from different Tagetes species [agris.fao.org]
- 4. Development and Validation of a GC-FID Method for the Quantitation of Δ 8-Tetrahydrocannabinol and Impurities Found in Synthetic Δ 8-Tetrahydrocannabinol and Vaping Products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Validation of a Novel RP-HPLC Technique for Simultaneous Estimation of Lignocaine Hydrochloride and Tibezonium Iodide: Greenness Estimation Using AGREE Penalties - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Simple and Accurate HPTLC-Densitometric Method for Assay of Nandrolone Decanoate in Pharmaceutical Formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The development and validation of HPLC and HPTLC-densitometry methods for the determination of 1, 4-naphthoquinone content in Eleutherine bulbosa extract - Repository of Maulana Malik Ibrahim State Islamic University of Malang [repository.uin-malang.ac.id]
- 9. Synthesis of emerging cathinones and validation of a SPE GC-MS method for their simultaneous quantification in blood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. High Performance Thin layer Chromatography: Densitometry Method for Determination of Rubraxanthone in the Stem Bark Extract of Garcinia cowa Roxb - PMC [pmc.ncbi.nlm.nih.gov]
- 11. impactfactor.org [impactfactor.org]
- 12. Development and validation of HPLC-UV and LC-MS/MS methods for the quantitative determination of a novel aminothiazole in preclinical samples - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Ocimenone Content in Various Lippia Species: A Guide for Researchers
For researchers, scientists, and professionals in drug development, understanding the chemical composition of medicinal plants is paramount. This guide provides a comparative overview of ocimenone content in different Lippia species, supported by experimental data and detailed methodologies. Ocimenone, a monoterpene with recognized aromatic and potential therapeutic properties, varies significantly across the Lippia genus, making a comparative study essential for targeted research and development.
Quantitative Analysis of Ocimenone Content
The concentration of ocimenone and its isomers, primarily (E)- and (Z)-ocimenone, fluctuates notably among different Lippia species and even between different parts of the same plant. This variation is often attributed to genetic factors, geographical location, and environmental conditions. The following table summarizes the ocimenone content in the essential oils of several Lippia species as reported in scientific literature.
| Species | Plant Part | (E)-Ocimenone (%) | (Z)-Ocimenone (%) | Total Ocimenone (%) | Reference |
| Lippia alba (from Mexico) | Aerial Parts | 10.7 | 7.5 | 18.2 | [1][2] |
| Lippia alba (from Costa Rica) | Aerial Parts | 1.4 | 2.3 | 3.7 | |
| Lippia lacunosa | Flowers | 14.7 | 5.7 | 20.4 | [3][4] |
| Lippia lacunosa | Leaves | 4.1 | 5.2 | 9.3 | [3][4] |
| Lippia multiflora | Not Specified | Present in some chemotypes | Present in some chemotypes | Varies | [5] |
It is important to note that the chemical profile of essential oils can be diverse, with some Lippia species not containing ocimenone as a major constituent. For instance, certain chemotypes of Lippia alba are rich in citral, carvone, or linalool, with little to no ocimenone detected. Similarly, studies on Lippia graveolens and Lippia origanoides often report thymol and carvacrol as the dominant compounds, with ocimenone being a minor component, if present at all.
Experimental Protocols
The data presented in this guide are primarily derived from studies employing hydrodistillation for essential oil extraction followed by gas chromatography-mass spectrometry (GC-MS) for analysis. A generalized experimental protocol is outlined below.
1. Plant Material Collection and Preparation: The aerial parts (leaves and flowers) of the Lippia species are collected. The plant material is then typically air-dried in a shaded and well-ventilated area to reduce moisture content before extraction.
2. Essential Oil Extraction by Hydrodistillation: A known quantity of the dried plant material is subjected to hydrodistillation for a period of 2 to 4 hours using a Clevenger-type apparatus. The collected essential oil is then dried over anhydrous sodium sulfate and stored in a sealed, dark vial at a low temperature (e.g., 4°C) until analysis.
3. Gas Chromatography-Mass Spectrometry (GC-MS) Analysis: The chemical composition of the essential oil is determined using a GC-MS system. A common setup includes:
-
Gas Chromatograph: Equipped with a flame ionization detector (FID) and coupled to a mass spectrometer.
-
Capillary Column: A non-polar or slightly polar column, such as a DB-5ms (5% phenyl-methylpolysiloxane), is frequently used. Typical dimensions are 30-60 m in length, 0.25 mm in internal diameter, and a film thickness of 0.25 µm.
-
Carrier Gas: Helium is commonly used as the carrier gas at a constant flow rate.
-
Oven Temperature Program: A temperature gradient is applied to the oven to separate the different volatile compounds. A typical program might start at 60°C, hold for a few minutes, and then ramp up to a final temperature of around 240-280°C.
-
Injector and Detector Temperatures: The injector and detector temperatures are typically set higher than the final oven temperature to ensure proper volatilization and detection of the compounds.
-
Mass Spectrometer: Operated in electron impact (EI) mode at 70 eV, with a mass scan range of approximately 40-500 amu.
4. Compound Identification and Quantification: The identification of the individual components is achieved by comparing their retention indices (relative to a homologous series of n-alkanes) and their mass spectra with those of authentic standards and with data from mass spectral libraries (e.g., NIST, Wiley). The relative percentage of each compound is calculated from the peak areas in the chromatogram.
Visualizing the Experimental Workflow
The following diagram illustrates the general workflow for the comparative analysis of ocimenone content in Lippia species.
Biosynthesis of Ocimenone: The MEP Pathway
Ocimenone, being a monoterpene, is synthesized in plants through the Methylerythritol 4-Phosphate (MEP) pathway, which takes place in the plastids. This pathway utilizes pyruvate and glyceraldehyde-3-phosphate as initial precursors to produce the universal five-carbon isoprenoid building blocks, isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP). DMAPP is then converted to geranyl pyrophosphate (GPP), the direct precursor for the synthesis of monoterpenes like ocimene, which can be further oxidized to form ocimenone.
The diagram below provides a simplified representation of the MEP pathway leading to the formation of monoterpenes.
This comparative guide highlights the variability of ocimenone content within the Lippia genus and provides a foundational understanding of the methodologies used for its quantification. For researchers, this information is crucial for selecting appropriate Lippia species and chemotypes for further investigation into the pharmacological and industrial applications of ocimenone.
References
Safety Operating Guide
Navigating the Disposal of 2,6-Dimethylocta-2,5,7-trien-4-one: A Guide for Laboratory Professionals
The primary recommendation for the disposal of 2,6-Dimethylocta-2,5,7-trien-4-one is to treat it as a hazardous chemical waste and dispose of it through an approved waste disposal plant. This ensures that the compound is managed in a way that minimizes its potential impact on the environment and public health.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to adhere to strict safety protocols. Personnel handling this chemical should wear appropriate personal protective equipment (PPE), including gloves, and eye and face protection. Work should be conducted in a well-ventilated area to avoid inhalation of any vapors.
In the event of a spill, the area should be evacuated and ventilated. The spilled material should be contained and collected with an inert absorbent material, such as sand or earth. This mixture should then be placed in a suitable, sealed container for disposal. It is crucial to prevent the chemical from entering drains, surface water, or ground water.[1][2]
Disposal Protocol
The following step-by-step guide outlines the recommended procedure for the disposal of this compound:
-
Waste Identification and Collection:
-
Collect waste this compound and any contaminated materials (e.g., absorbent pads, gloves) in a designated, properly labeled, and sealed container.
-
The container should be suitable for flammable liquids, as related compounds have a flash point.
-
-
Storage:
-
Store the waste container in a cool, dry, and well-ventilated area, away from heat, sparks, open flames, and hot surfaces.
-
Keep the container tightly closed to prevent leakage or evaporation.
-
-
Engage a Licensed Waste Disposal Contractor:
-
Contact a certified hazardous waste disposal company to arrange for the pickup and disposal of the chemical waste.
-
Provide the contractor with as much information as possible about the chemical, including its name, quantity, and any known hazards.
-
-
Documentation:
-
Maintain a record of the disposal process, including the name of the disposal company, the date of pickup, and the quantity of waste removed.
-
Quantitative Data Summary
While specific data for this compound is limited, the following table summarizes relevant information for similar compounds to aid in risk assessment for handling and disposal.
| Property | Value | Compound |
| Molecular Formula | C10H14O | (Z)-2,6-Dimethylocta-2,5,7-trien-4-one |
| Molecular Weight | 150.22 g/mol | (Z)-2,6-Dimethylocta-2,5,7-trien-4-one |
| Flash Point | 59 °C | Tagetes Minuta Oil (contains tagetenone)[1] |
| Extinguishing Media | Carbon Dioxide, dry chemical or foam | Tagetes Minuta Oil (contains tagetenone)[1] |
Experimental Workflow for Disposal
The logical flow for the safe disposal of this compound is depicted in the following diagram.
References
Personal protective equipment for handling 2,6-Dimethylocta-2,5,7-trien-4-one
Disclaimer: No specific Safety Data Sheet (SDS) for 2,6-Dimethylocta-2,5,7-trien-4-one (also known as Tagetenone or Ocimenone) was available at the time of this writing. The following guidance is based on the safety information for structurally similar chemicals and general laboratory safety principles for handling volatile, combustible organic compounds. Researchers must conduct their own risk assessment and consult with their institution's safety officer before handling this chemical.
Immediate Safety and Hazard Information
This compound is a combustible liquid that may cause skin and serious eye irritation. Proper personal protective equipment (PPE) and handling procedures are crucial to minimize risks.
Hazard Classification (Inferred from Analog Data)
| Hazard Class | GHS Hazard Statement (Code) |
| Flammable Liquids | H227: Combustible liquid |
| Skin Corrosion/Irritation | H315: Causes skin irritation |
| Serious Eye Damage/Eye Irritation | H319: Causes serious eye irritation |
Precautionary Statements
| Type | Precautionary Statement (Code) |
| Prevention | P210: Keep away from heat, hot surfaces, sparks, open flames and other ignition sources. No smoking. |
| P264: Wash skin thoroughly after handling. | |
| P280: Wear protective gloves/ protective clothing/ eye protection/ face protection. | |
| Response | P302 + P352: IF ON SKIN: Wash with plenty of soap and water. |
| P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | |
| P332 + P313: If skin irritation occurs: Get medical advice/ attention. | |
| P337 + P313: If eye irritation persists: Get medical advice/ attention. | |
| P362 + P364: Take off contaminated clothing and wash it before reuse. | |
| Storage | P403 + P235: Store in a well-ventilated place. Keep cool. |
| Disposal | P501: Dispose of contents/ container to an approved waste disposal plant. |
Personal Protective Equipment (PPE)
Based on the potential hazards, the following PPE is recommended when handling this compound.
| Body Part | Recommended Protection | Specifications |
| Eyes/Face | Safety glasses with side-shields or chemical safety goggles. A face shield may be required for splash hazards. | Must conform to EN 166 (EU) or NIOSH (US) standards. |
| Skin | Chemical-resistant gloves. A lab coat or chemical-resistant apron should be worn. | Nitrile or butyl rubber gloves are recommended. Inspect gloves for integrity before each use. |
| Respiratory | Use in a well-ventilated area. A respirator may be necessary if ventilation is inadequate or if aerosols are generated. | If a respirator is needed, use a full-face respirator with organic vapor cartridges. |
| Body | Long-sleeved shirt and long pants. Closed-toe shoes. | Fire/flame resistant clothing should be considered. |
Operational and Disposal Plans
Handling and Storage:
-
Ventilation: Handle in a well-ventilated area, preferably in a chemical fume hood.
-
Ignition Sources: Keep away from open flames, hot surfaces, and sparks.
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area.
-
Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area.
Spill Response:
-
Evacuate: Clear the area of all personnel.
-
Ventilate: Ensure adequate ventilation.
-
Contain: Use a non-combustible absorbent material (e.g., sand, earth) to contain the spill.
-
Collect: Collect the absorbed material into a suitable container for disposal.
-
Clean: Clean the spill area with soap and water.
Disposal:
-
Dispose of the chemical and any contaminated materials in accordance with local, state, and federal regulations. Do not allow the chemical to enter drains.
Experimental Workflow
The following diagram outlines the standard workflow for handling this compound in a laboratory setting.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
